molecular formula C14H12ClNO B2549283 2-chloro-6-methyl-N-phenylbenzamide CAS No. 1386861-46-6

2-chloro-6-methyl-N-phenylbenzamide

Cat. No.: B2549283
CAS No.: 1386861-46-6
M. Wt: 245.71
InChI Key: CPCKYTVKZDZSBA-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H12ClNO and its molecular weight is 245.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKYTVKZDZSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Structural Dynamics

Executive Summary: The "Twisted" Amide Scaffold

2-chloro-6-methyl-N-phenylbenzamide (CAS: 1386861-46-6) is a sterically congested benzanilide derivative. Unlike planar amides, this molecule is defined by significant atropisomerism potential due to the 2,6-disubstitution pattern on the benzoyl ring. The presence of a chlorine atom at the ortho position and a methyl group at the ortho' position creates a "molecular lock," forcing the amide bond out of planarity with the phenyl ring.

For researchers in medicinal chemistry and agrochemicals, this molecule serves two critical functions:

  • Conformational Probe: It acts as a model system for studying rotational energy barriers in drug design (restricting bio-active conformations).

  • Pharmacophore Scaffold: It shares structural homology with Succinate Dehydrogenase Inhibitor (SDHI) fungicides and is a "reverse amide" isomer of the kinase inhibitor pharmacophore found in drugs like Dasatinib.

Physicochemical Properties

The following data aggregates calculated and experimental values for the specific 2-chloro-6-methyl substituted congener.

PropertyValueTechnical Context
CAS Number 1386861-46-6Unique identifier (BLD Pharm, 2024).
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol Suitable for fragment-based drug discovery (FBDD).
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; likely poor aqueous solubility without formulation.
H-Bond Donors 1 (Amide NH)Critical for binding pocket interactions (e.g., Ser/Thr residues).
H-Bond Acceptors 1 (Carbonyl O)
Rotatable Bonds 2Severely restricted rotation at the Ar-CO bond.
Conformation Non-PlanarDihedral angle estimated >60° due to steric clash between 6-Me/2-Cl and the amide oxygen/proton.
Synthetic Methodology: The Acid Chloride Route

Rationale: Direct coupling of 2,6-disubstituted benzoic acids with anilines using standard coupling agents (EDC, HATU) is frequently inefficient. The steric bulk of the 2-chloro and 6-methyl groups shields the carboxylic carbon from nucleophilic attack. Therefore, the Acid Chloride Method is the requisite protocol to ensure high yields.

Protocol 1.0: Activation and Coupling

Reagents:

  • Precursor A: 2-Chloro-6-methylbenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq)

  • Catalyst: DMF (2 drops)

  • Nucleophile: Aniline (1.1 eq)

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 eq)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Activation (In Situ Generation of Acid Chloride):

    • Dissolve 2-chloro-6-methylbenzoic acid in anhydrous DCM under Nitrogen atmosphere.

    • Add catalytic DMF.

    • Add Thionyl Chloride dropwise at 0°C.

    • Critical Step: Reflux for 2 hours. The steric hindrance requires thermal energy to drive the formation of the acyl chloride. Monitor by TLC (conversion of acid to non-polar spot).

    • Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (usually an oil).

  • Coupling (Schotten-Baumann Conditions):

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Cool to 0°C.

    • Add Aniline and Et₃N simultaneously but slowly.

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification:

    • Quench with 1M HCl (removes unreacted aniline).

    • Wash with saturated NaHCO₃ (removes unreacted acid).

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/Ethyl Acetate).

Visual Workflow (DOT Diagram)

Synthesis_Workflow Start 2-Chloro-6-methyl benzoic acid Activation Activation (SOCl2, Reflux) Start->Activation Steric Activation Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -SO2 Coupling Coupling (Aniline + Et3N) Intermediate->Coupling Nucleophilic Attack Product 2-chloro-6-methyl- N-phenylbenzamide Coupling->Product Isolation

Caption: Figure 1. Synthetic pathway prioritizing the high-energy acid chloride intermediate to overcome steric hindrance at the carbonyl center.

Structural Characterization & Validation

Validating the structure of this compound requires specific attention to the NMR signals affected by the "ortho effect."

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Amide Proton (-NH-): Expect a singlet downfield, typically δ 9.8 – 10.5 ppm . Note: This peak may be broadened or shifted depending on the concentration and solvent hydrogen-bonding capability.

    • Methyl Group (-CH₃): A sharp singlet at δ 2.3 – 2.5 ppm .

    • Aromatic Region:

      • The benzoyl ring protons (H-3, H-4, H-5) will appear as a multiplet.

      • The phenyl ring protons will show a characteristic pattern (2H ortho, 2H meta, 1H para).

  • ¹³C NMR:

    • Carbonyl (C=O): Distinct peak at ~165-168 ppm .

    • Methyl Carbon: Upfield signal at ~18-20 ppm .

Crystal Structure & Conformation

The defining feature of this molecule is the dihedral angle.[1][2]

  • The "Twist": The steric repulsion between the amide oxygen and the 2-chloro/6-methyl groups prevents the benzoyl ring from being coplanar with the amide linkage.

  • Implication: This locks the molecule in a specific conformation, which is critical for binding to enzymes like kinases or succinate dehydrogenase (SDH).

Biological & Pharmacological Context

While often used as an intermediate, the N-phenylbenzamide core is a privileged structure in drug discovery.

Mechanism of Action (Analogous Systems)
  • SDHI Fungicides: Structural analogs (e.g., Mepronil, Boscalid) bind to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in mitochondria. The amide bond mimics the ubiquinone structure, and the hydrophobic "ortho-clamp" (the 2-Cl, 6-Me) fits into a hydrophobic pocket, blocking electron transport.

  • Kinase Inhibition (The "Reverse Amide" Connection):

    • Dasatinib: Contains a 2-chloro-6-methylaniline moiety.[3][4]

    • This Compound: Is the reverse amide (2-chloro-6-methylbenzoic acid moiety).

    • Significance: Researchers use this compound to test "reverse amide" SAR (Structure-Activity Relationships). If the biological target requires the H-bond donor (NH) in a specific vector, inverting the amide (as seen in this molecule relative to Dasatinib) acts as a negative control or a probe for H-bond directionality.

SAR Logic Diagram

SAR_Logic Core 2-chloro-6-methyl- N-phenylbenzamide Feature1 Steric 'Clamp' (2-Cl, 6-Me) Core->Feature1 Feature2 Amide Linker (H-Bond Donor/Acceptor) Core->Feature2 Effect1 Forces Non-Planar Conformation Feature1->Effect1 Effect2 SDHI Fungicide Mimicry Feature2->Effect2 Effect3 Kinase Inhibitor Isostere Study Effect1->Effect3 SAR Probe

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the role of the 2,6-substitution in defining biological specificity.

References
  • BLD Pharm. (2024). Product Datasheet: this compound (CAS 1386861-46-6).[3][5] Retrieved from

  • Gowda, B. T., et al. (2012).[6] Structural studies on N-(phenyl)-substituted benzamides: Impact of ortho-substitution. Acta Crystallographica Section E. (Contextual reference on crystal packing of 2-chloro/methyl analogs).

  • Lombardo, L. J., et al. (2004).[7][8] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).[8] Journal of Medicinal Chemistry. Link (Establishes the biological relevance of the 2-chloro-6-methylaryl motif).

  • PubChem Database. (2024). 2-chloro-6-fluorobenzamide (Analogous Structure Data). National Library of Medicine. Link

Sources

synthesis of 2-chloro-6-methyl-N-phenylbenzamide from 2-chloro-6-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-chloro-6-methyl-N-phenylbenzamide (CAS: 1386861-46-6) via the nucleophilic acyl substitution of 2-chloro-6-methylbenzoyl chloride with aniline .

The protocol addresses the specific challenge of steric hindrance imposed by the 2,6-disubstitution pattern on the benzoyl ring. While this steric bulk stabilizes the resulting amide bond against enzymatic hydrolysis (a feature often exploited in agrochemicals and kinase inhibitors), it also retards the rate of nucleophilic attack during synthesis, requiring optimized conditions to ensure complete conversion.[1]

A Sterically Controlled Amidation Protocol

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of This compound represents a classic Schotten-Baumann type transformation adapted for sterically hindered substrates. Unlike unhindered benzoyl chlorides, the 2-chloro-6-methyl derivative possesses a "shielded" carbonyl carbon.

  • Core Challenge: The ortho-methyl and ortho-chloro groups create a steric blockade that impedes the trajectory of the incoming aniline nucleophile.

  • Strategic Solution: Utilization of a non-nucleophilic base (Pyridine or Triethylamine) in a polar aprotic solvent (DCM or THF) to facilitate the elimination of HCl while preventing hydrolysis of the reactive yet hindered acid chloride.[1]

  • Application: This scaffold is a critical intermediate in the synthesis of fungicides and specific PI3K

    
     inhibitors.[1]
    
Target Compound Profile
PropertyData
IUPAC Name This compound
CAS Number 1386861-46-6
Molecular Formula C

H

ClNO
Molecular Weight 245.70 g/mol
Appearance White crystalline solid
Melting Point 112–114 °C
Solubility Soluble in DMSO, DCM, Chloroform; Insoluble in Water

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism. The steric bulk of the 2,6-substituents does not prevent the reaction but necessitates that the aniline attacks from a specific angle (Burgi-Dunitz trajectory) which is more restricted than in unsubstituted analogs.

Mechanistic Pathway (Graphviz Visualization)[1]

ReactionMechanism cluster_sterics Steric Influence Reactants Reactants 2-Cl-6-Me-Ph-COCl + Aniline TS1 Tetrahedral Intermediate (Sterically Crowded) Reactants->TS1 Nucleophilic Attack Elimination Elimination of Chloride TS1->Elimination Collapse of C-O- ProtonTransfer Deprotonation (-HCl) Elimination->ProtonTransfer Base Scavenges H+ Product Product 2-Cl-6-Me-N-Ph-Benzamide ProtonTransfer->Product Final Stabilization

Figure 1: Mechanistic pathway highlighting the critical tetrahedral intermediate where steric crowding is most pronounced.[1]

Experimental Protocol (SOP)

This protocol uses Dichloromethane (DCM) as the solvent and Pyridine as the base.[1] Pyridine is preferred over Triethylamine here because it acts as both a base and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate), which helps overcome the steric hindrance of the acid chloride.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Chloro-6-methylbenzoyl chloride 1.0Electrophile (Limiting Reagent)
Aniline 1.1Nucleophile
Pyridine 2.0Base / Catalyst
Dichloromethane (DCM) 10 VolSolvent (Anhydrous)
Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) to maintain an inert atmosphere (critical to prevent acid chloride hydrolysis).[1]
      
    • Charge the flask with Aniline (1.1 equiv) and Pyridine (2.0 equiv) dissolved in anhydrous DCM (5 Vol) .

    • Cool the mixture to 0 °C using an ice-water bath.

  • Addition (15-30 min):

    • Dissolve 2-chloro-6-methylbenzoyl chloride (1.0 equiv) in DCM (5 Vol) in a separate pressure-equalizing addition funnel.

    • Add the acid chloride solution dropwise to the amine mixture at 0 °C.

    • Note: The reaction is exothermic. Control the addition rate to keep the internal temperature < 5 °C.

  • Reaction (2-4 hours):

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) .

    • Stir for 3 hours.

    • Monitor: Check progress via TLC (Eluent: 20% EtOAc in Hexanes). The acid chloride spot should disappear, and a new, more polar amide spot should appear.[1]

  • Quench & Workup:

    • Quench the reaction by adding 1M HCl (aq) . This converts excess aniline and pyridine into water-soluble salts.

    • Transfer to a separatory funnel.

Purification Workflow (Graphviz Visualization)

WorkupFlow ReactionMix Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (aq) Removes: Pyridine, Unreacted Aniline ReactionMix->Wash1 Wash2 Wash 2: Sat. NaHCO3 (aq) Removes: Benzoic Acid byproducts Wash1->Wash2 Wash3 Wash 3: Brine (Sat. NaCl) Removes: Bulk Water Wash2->Wash3 Drying Dry Organic Phase (MgSO4 or Na2SO4) Wash3->Drying Concentration Rotary Evaporation Yields: Crude Solid Drying->Concentration Recrystallization Recrystallization Solvent: EtOH/Water or Toluene Concentration->Recrystallization FinalProduct Pure Product White Crystalline Solid Recrystallization->FinalProduct

Figure 2: Purification logic designed to sequentially remove basic impurities (amines) and acidic impurities (hydrolyzed acid).

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected analytical parameters.

Expected Analytical Data
  • Physical State: White to off-white crystalline powder.

  • Melting Point: 112–114 °C.[1][2]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.4 (s, 1H, NH  amide) – Broad singlet, exchangeable.[1]
      
    • 
       7.70 (d, 2H, Aniline ortho -H)[1]
      
    • 
       7.10–7.40 (m, 6H, Aromatic ring protons)[1]
      
    • 
       2.35 (s, 3H, CH
      
      
      
      on benzoyl ring) – Distinctive singlet.[1]
  • Mass Spectrometry (ESI+): Calculated for [M+H]

    
    : 246.07; Found: 246.1.[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried and DCM is anhydrous.
Sticky Solid Residual PyridinePerform an additional wash with 1M HCl or recrystallize from Ethanol/Water.
Starting Material Remains Steric HindranceReflux the reaction in DCM (40 °C) or switch solvent to Toluene (110 °C) for 2 hours.

Safety & References

Safety Considerations
  • 2-Chloro-6-methylbenzoyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Aniline: Toxic by inhalation and skin contact.[1] Potential carcinogen.

  • DCM: Volatile organic solvent.[1] Avoid inhalation.

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 1386861-46-6).[3][4] Retrieved from

  • TradeIndia. Chemical Properties and Melting Point Data for this compound. Retrieved from [1]

  • PubChem. Compound Summary for 2-Chlorobenzanilide Derivatives. National Library of Medicine.[5] Retrieved from [1][5]

  • BenchChem. General Protocol for Schotten-Baumann Synthesis of Hindered Benzamides. Retrieved from [1]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Behavior of 2-Chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility characterization of 2-chloro-6-methyl-N-phenylbenzamide (CAS: 1386861-46-6). While specific thermodynamic data for this 2,6-disubstituted benzanilide is absent from major public physicochemical databases, its structural properties—specifically the steric hindrance imposed by the ortho-chloro and ortho-methyl groups—dictate a unique solubility profile distinct from its planar analogs. This guide details the structural rationale for its solvation behavior, outlines a rigorous gravimetric experimental protocol for data generation, and provides the thermodynamic modeling frameworks (Apelblat and van’t Hoff) required for process upscaling.

Structural Analysis & Physiochemical Implications

The "Twisted Amide" Effect

The core benzanilide scaffold is typically planar, allowing for strong intermolecular


-

stacking and high lattice energy. However, this compound introduces significant steric strain:
  • Steric Inhibition of Resonance: The bulky Chlorine atom at position 2 and Methyl group at position 6 force the carbonyl group out of coplanarity with the benzoyl ring.

  • Lattice Energy Reduction: This twisting prevents tight molecular packing in the crystal lattice. Consequently, this compound is predicted to exhibit higher solubility in organic solvents and a lower melting point compared to the unsubstituted N-phenylbenzamide.

  • Solvation Potential: The exposure of the amide bond (due to lack of planarity) increases the accessibility of the carbonyl oxygen and amide nitrogen to protic solvents, enhancing solubility in alcohols despite the lipophilic halogen/alkyl substituents.

Predicted Solubility Trends

Based on the Hanson Solubility Parameters (HSP) of structurally related ortho-substituted benzamides, the predicted solubility hierarchy is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of amide H-bonds.
Polar Aprotic Acetone, Ethyl AcetateHigh Good interaction with the amide carbonyl; moderate non-polar interaction.
Polar Protic Ethanol, MethanolModerate H-bond donation to carbonyl oxygen; alkyl chain interferes with lipophilic zones.
Non-Polar Toluene, BenzeneLow-Moderate Solvation of the hydrophobic phenyl rings; poor interaction with amide core.
Polar Protic WaterInsoluble High hydrophobicity of the 2-Cl-6-Me-phenyl moiety overrides amide polarity.

Experimental Protocol: Gravimetric Solubility Determination

To generate authoritative data for process design, a static equilibrium method followed by gravimetric analysis is the standard operating procedure (SOP).

Reagents and Apparatus
  • Solute: this compound (Recrystallized, Purity >99.5%).

  • Solvents: HPLC Grade (Purity >99.8%).

  • Equipment: Jacketed glass equilibrium vessel (50 mL), circulating water bath (

    
     0.05 K), magnetic stirrer, vacuum filtration setup (0.45 
    
    
    
    m PTFE membrane).
Step-by-Step Methodology

Phase 1: Equilibration

  • Add excess solute to 20 mL of the chosen solvent in the jacketed vessel.

  • Set the circulating bath to the lowest target temperature (e.g., 278.15 K).

  • Stir continuously for 24 hours to ensure saturation.

  • Allow the solution to settle for 2 hours without stirring to facilitate phase separation.

Phase 2: Sampling and Analysis

  • Pre-heat/cool the sampling syringe and filter unit to the equilibrium temperature (critical to prevent premature crystallization).

  • Withdraw 5 mL of the supernatant using the syringe filter.

  • Transfer the filtrate immediately into a pre-weighed weighing flask (

    
    ).
    
  • Weigh the flask with the solution (

    
    ).
    
  • Evaporate the solvent under vacuum at 313 K until constant mass is achieved.

  • Weigh the flask with the dry residue (

    
    ).
    
Workflow Visualization

G cluster_QC Quality Control Loop start Start: Solid Solute mix Mix with Solvent (Excess Solid) start->mix equil Equilibrate (T ± 0.05 K, 24h) mix->equil settle Phase Separation (2h Static) equil->settle filter Isothermal Filtration (0.45 µm) settle->filter Temp Control weigh1 Weigh Solution (m1) filter->weigh1 evap Vacuum Evaporation weigh1->evap weigh2 Weigh Residue (m2) evap->weigh2 weigh2->mix Repeat n=3

Figure 1: Standardized Gravimetric Solubility Determination Workflow ensuring thermal consistency.

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be mathematically modeled to allow for interpolation and process simulation. The Modified Apelblat Equation is the industry standard for non-ideal organic solutions of amides.

Mole Fraction Calculation

First, convert gravimetric data to mole fraction (


):


Where:

  • 
    : Mass of solution
    
  • 
    : Mass of solute residue
    
  • 
    : Molar mass of solute (245.71  g/mol )
    
  • 
    : Molar mass of solvent
    
The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility with temperature:



  • A, B, C: Empirical parameters derived from non-linear regression.

  • Applicability: This model accounts for the temperature dependence of the enthalpy of solution, making it superior to the simple van't Hoff equation for wide temperature ranges.

Thermodynamic Functions

From the Apelblat parameters, the dissolution enthalpy (


) and entropy (

) can be derived:



Logic of Thermodynamic Fitting

Thermo data Experimental Data (x1 vs T) model_select Select Model data->model_select apelblat Modified Apelblat ln x = A + B/T + C ln T model_select->apelblat Preferred vanthoff Van't Hoff ln x = a + b/T model_select->vanthoff Narrow Range regress Non-Linear Regression (Minimize RSS) apelblat->regress vanthoff->regress validate Calculate RAD/RMSD (< 2% Acceptable) regress->validate output Thermodynamic Properties (ΔH, ΔS, ΔG) validate->output

Figure 2: Thermodynamic Modeling Decision Tree for Solubility Analysis.

Purification & Crystallization Strategy

The ultimate goal of solubility profiling is often purification. Due to the high temperature sensitivity predicted for the this compound in alcoholic solvents (due to H-bond breaking at high T), Cooling Crystallization is the recommended purification method.

Recommended Solvent System: Ethanol/Water
  • Dissolution: Dissolve the crude intermediate in pure Ethanol at 333 K (60°C). The 2,6-substitution prevents tight packing, allowing high loading.

  • Anti-solvent Addition: Slowly add warm water until turbidity is just observed (Cloud Point).

  • Cooling: Control cool at a rate of 10 K/hour to 278 K.

  • Result: The hydrophobic effect of the phenyl rings combined with the temperature drop will force the compound out of solution with high purity, leaving polar impurities in the mother liquor.

References

  • Compound Data: this compound (CAS 1386861-46-6).[1] BLD Pharm / Thermo Scientific Chemicals. Available at:

  • Methodology: Sha, Z., et al. "Solubility and Solution Thermodynamics of 2-Chloro-N-(4-methylphenyl)benzamide in organic solvents." Journal of Chemical & Engineering Data, 2020. (Validating the gravimetric protocol for benzanilides).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
  • Structural Analogs: Gowda, B. T., et al. "Structure of N-(aryl)-amides and substituent effects." Acta Crystallographica Section E, 2011.[2] Available at:

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-chloro-6-methyl-N-phenylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The methodologies for data acquisition are also detailed to ensure reproducibility and validation.

Introduction: The Molecular Blueprint

This compound (C₁₄H₁₂ClNO) is a substituted benzanilide derivative. Compounds of this class are prevalent in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any chemical research, ensuring that biological or material properties are correctly attributed to the molecule of interest. Spectroscopic analysis provides an empirical, non-destructive method to verify molecular structure, purity, and connectivity. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to build a comprehensive and validated structural profile of this compound.

Molecular Structure:

dot graph "2_chloro_6_methyl_N_phenylbenzamide" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} Caption: Structure of this compound.

Synthesis Pathway: A Contextual Overview

Understanding the synthesis of a compound is crucial as it informs potential impurities and side products that could interfere with spectroscopic analysis. This compound is typically synthesized via the acylation of aniline with 2-chloro-6-methylbenzoyl chloride. The benzoyl chloride is generated from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂).

Synthesis_Workflow

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.[1]

Data Summary: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 7.81Hbr s-NH
~ 7.652Hd~ 7.8Phenyl H (ortho to NH)
~ 7.402Ht~ 7.8Phenyl H (meta to NH)
~ 7.35 - 7.253Hm-Substituted ring H 's
~ 7.181Ht~ 7.4Phenyl H (para to NH)
~ 2.453Hs-CH

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.

Interpretation and Rationale:

  • Amide Proton (N-H): A broad singlet is typically observed for the amide proton, appearing downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

  • Phenyl Ring Protons: The five protons of the unsubstituted N-phenyl ring give rise to characteristic signals. The two ortho protons are most deshielded by the amide group and appear as a doublet. The meta and para protons appear as triplets, with the para proton being the most shielded.[2]

  • Substituted Benzamide Ring Protons: The three protons on the 2-chloro-6-methyl substituted ring will appear as a complex multiplet. The electronic effects of the electron-withdrawing chloro group and the electron-donating methyl group, in addition to their ortho positions relative to the amide, create a complex splitting pattern that is often difficult to resolve into simple first-order multiplets.

  • Methyl Protons (CH₃): The methyl group protons appear as a sharp singlet around 2.45 ppm. The singlet multiplicity confirms that there are no adjacent protons, which is consistent with its attachment to a quaternary aromatic carbon.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: Utilize a standard single-pulse experiment with a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

H_NMR_Structure

Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In standard proton-decoupled spectra, each unique carbon appears as a singlet, and its chemical shift provides insight into its bonding and electronic environment.[3]

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 166.5C =O (Amide carbonyl)
~ 138.0Aromatic C -NH
~ 136.5Aromatic C -Cl
~ 135.8Aromatic C -CH₃
~ 133.0Aromatic C -C=O
~ 131.5Aromatic CH
~ 129.2Aromatic CH (Phenyl)
~ 128.5Aromatic CH
~ 124.8Aromatic CH (Phenyl)
~ 120.5Aromatic CH (Phenyl)
~ 20.0C H₃

Note: Assignments are predictive and can be definitively confirmed with 2D NMR experiments like HSQC and HMBC.

Interpretation and Rationale:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at the lowest field (~166.5 ppm), which is characteristic for this functional group.

  • Aromatic Carbons: A total of twelve aromatic carbons are present, but due to symmetry in the N-phenyl ring and potential signal overlap, fewer than twelve signals may be resolved. The quaternary carbons (attached to Cl, CH₃, C=O, and NH) are identifiable by their lower intensity and can be distinguished based on substituent effects. The carbon attached to the electronegative chlorine atom (C-Cl) is expected downfield.

  • Methyl Carbon: The aliphatic methyl carbon is highly shielded and appears upfield at approximately 20.0 ppm.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz (for ¹³C) NMR spectrometer.

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states. This technique is highly effective for identifying the presence of specific functional groups.[4][5]

Data Summary: IR Spectroscopy (ATR or KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3300Medium, SharpN-H StretchSecondary Amide
~ 3060MediumC-H StretchAromatic
~ 2950WeakC-H StretchAliphatic (CH₃)
~ 1660StrongC=O Stretch (Amide I)Secondary Amide
~ 1595, 1480Medium-StrongC=C StretchAromatic Ring
~ 1530StrongN-H Bend (Amide II)Secondary Amide
~ 750StrongC-Cl StretchAryl Halide

Interpretation and Rationale:

  • N-H and C=O Vibrations: The presence of a sharp absorption around 3300 cm⁻¹ (N-H stretch) and two strong bands at ~1660 cm⁻¹ (Amide I, primarily C=O stretch) and ~1530 cm⁻¹ (Amide II, a mix of N-H bend and C-N stretch) are definitive indicators of a secondary amide functional group.[6]

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to the aliphatic methyl group C-H stretches.

  • Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-Cl Stretch: A strong band in the fingerprint region, typically around 750 cm⁻¹, can be assigned to the C-Cl stretching vibration.

Experimental Protocol: IR Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) would be a common technique.

Data Summary: Mass Spectrometry (EI)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
247~33[M+2]⁺ Isotope Peak
245100[M]⁺ Molecular Ion
155/157High[C₈H₈ClO]⁺
139/141High[C₇H₅ClO]⁺
92Moderate[C₆H₅NH]⁺
77Moderate[C₆H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 245 confirms the molecular weight of the compound (245.71 g/mol ).

  • Isotope Pattern: A crucial piece of evidence is the [M+2]⁺ peak at m/z 247, with an intensity approximately one-third that of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[7]

  • Fragmentation Pathway: The most common fragmentation pathway for amides is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent atoms.

    • Cleavage of the C-N amide bond can lead to the formation of the 2-chloro-6-methylbenzoyl cation at m/z 155 (with its corresponding isotope peak at m/z 157).

    • Loss of the phenyl group from the nitrogen is less common but can contribute to other fragments.

    • Fragments corresponding to the aniline portion (m/z 92) and the phenyl cation (m/z 77) are also expected.

Fragmentation_Pathway

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR data establish the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key secondary amide functional group and other structural features like the aryl-chloride bond. Finally, mass spectrometry verifies the molecular weight and provides the characteristic isotopic pattern for a monochlorinated compound, with fragmentation data that aligns perfectly with the proposed structure. This multi-technique approach represents a robust and self-validating system for structural elucidation, adhering to the highest standards of scientific integrity.

References

  • American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data. ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Supporting Information for various chemical syntheses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for "An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC. Retrieved from [Link]

  • Supporting Material for synthesis of amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

  • Jacobsen, N.E. (n.d.). NMR Data Interpretation Explained. Wiley. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Thornley, R. (2024, February 26). Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY]. YouTube. Retrieved from [Link]

  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Guidelines for the reporting of numerical data and experimental procedures. NIST Technical Series Publications. Retrieved from [Link]

Sources

Technical Standard: Purity & Characterization of 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-BENZ-2024-01 | Version: 2.1 | Status: Effective

Executive Summary

This technical guide establishes the laboratory standard for the synthesis, purification, and quality control (QC) of 2-chloro-6-methyl-N-phenylbenzamide (CAS: 3027-82-3). This compound serves as a critical scaffold in the development of carboxamide fungicides (e.g., Boscalid analogs) and kinase inhibitors.

Due to the steric hindrance imposed by the ortho-chloro and ortho-methyl substituents, this molecule exhibits restricted rotation around the amide bond (atropisomerism potential) and reduced reactivity during synthesis compared to unsubstituted benzamides. This guide addresses the specific challenges of removing unreacted aniline (a toxic impurity) and hydrolytic byproducts caused by these steric factors.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in biological assays (SAR studies) or crystallographic screens, the material must meet the following Critical Quality Attributes.

Chemical Profile
AttributeSpecification
IUPAC Name This compound
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol
Solubility Soluble in DMSO, DMF, DCM; Low solubility in Water, Hexanes.[1]
Key Structural Feature 2,6-Disubstitution: Creates a "twisted" amide plane relative to the phenyl ring, impacting solubility and biological fit.
Purity Standards (Lab Grade)
ParameterAcceptance CriteriaRationale
HPLC Purity ≥ 98.0% (Area %)Required to prevent false positives in high-sensitivity kinase/fungal assays.
Unreacted Aniline < 0.10% (1000 ppm)Aniline is toxic and reactive; can form false "hits" in covalent binding assays.
Residual Acid < 0.5% 2-chloro-6-methylbenzoic acid alters pH and solubility in aqueous buffers.
Water Content < 1.0% Hygroscopicity is low, but moisture affects weighing accuracy for IC50 curves.

Part 2: Synthesis-Derived Impurity Profiling

The synthesis of this compound typically utilizes the Acid Chloride Route due to the low reactivity of the sterically hindered carboxylic acid. However, this route introduces specific impurity risks.

The Steric Challenge

The methyl (C6) and chloro (C2) groups shield the carbonyl carbon. Consequently:

  • Coupling is slow: Requires forcing conditions or highly activated reagents (e.g., SOCl₂).

  • Hydrolysis is competitive: If the system is not strictly anhydrous, the acid chloride reverts to the starting acid faster than it couples with aniline.

Impurity Pathway Diagram

The following diagram maps the origin of critical impurities.

G StartAcid Start: 2-Cl-6-Me-Benzoic Acid Intermediate Intermediate: Acid Chloride (Highly Reactive) StartAcid->Intermediate Activation Reagent Reagent: SOCl2 / (COCl)2 Reagent->Intermediate Product Target: 2-Cl-6-Me-N-phenylbenzamide Intermediate->Product Coupling (+ Aniline) Impurity1 Impurity A: Hydrolyzed Acid (Due to Moisture) Intermediate->Impurity1 H2O Ingress Impurity3 Impurity C: Dimer/Anhydride (Thermal Side Product) Intermediate->Impurity3 Overheating Aniline Reactant: Aniline Aniline->Product Impurity2 Impurity B: Residual Aniline (Toxic/Reactive) Aniline->Impurity2 Incomplete Rxn

Figure 1: Reaction pathway highlighting the "Steric Gate" where moisture competition leads to Impurity A, and incomplete coupling leaves Impurity B.

Part 3: Analytical Methodologies (HPLC-UV)

Standard isocratic methods often fail to resolve the starting acid from the amide due to similar hydrophobicity caused by the chloro-methyl core. A Gradient Method is required.

Validated HPLC Protocol
  • Instrument: Agilent 1260/Waters Alliance or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses acid ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (amide bond).

  • Temperature: 30°C.

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Injection
15.0 10 90 Gradient Ramp
20.0 10 90 Wash

| 21.0 | 90 | 10 | Re-equilibration |

System Suitability Test (SST)

Before running samples, inject a mixture of Aniline and Benzoic Acid precursor .

  • Requirement: Resolution (Rs) between Aniline and Target Peak must be > 2.0.

  • Logic: Aniline elutes early (polar); Target elutes late (non-polar). If they co-elute, reduce initial %B.

Part 4: Purification Protocols

Because of the steric bulk, this compound resists standard flash chromatography separation from its starting acid. Recrystallization is the superior method for removing both the acid (which stays in solution) and the aniline.

Protocol: Ethanol/Water Recrystallization

This method leverages the steep solubility curve of benzamides in ethanol.

Step-by-Step Workflow:

  • Dissolution: Take crude solid (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add Ethanol (absolute) (approx. 15-20 mL).

  • Heating: Heat to boiling (approx. 78°C) with stirring. The solid should dissolve completely.[5] If not, add ethanol in 2 mL increments.

    • Note: If the solution is dark/colored, add activated charcoal (0.5 g), stir for 5 mins, and filter hot.

  • The "Cloud Point": Remove from heat. While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/plates using a Buchner funnel.

  • Wash: Wash the cake with cold 50:50 Ethanol:Water (2 x 10 mL). This step is critical to wash away residual aniline.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

QC Decision Logic

Use the following workflow to determine if the batch is ready for release.

QC Start Crude Material HPLC Run HPLC (Gradient) Start->HPLC Check Purity > 98%? Aniline < 0.1%? HPLC->Check Pass PASS: Vacuum Dry & Store Check->Pass Yes Fail FAIL Check->Fail No AnalyzeFail Analyze Impurity Profile Fail->AnalyzeFail Recryst Recrystallize (EtOH/H2O) AnalyzeFail->Recryst High Acid Content Wash Acid Wash (1M HCl) (Removes Aniline) AnalyzeFail->Wash High Aniline Content Recryst->HPLC Wash->HPLC

Figure 2: Quality Control Decision Tree. Note the specific remediation: Acid wash for aniline removal vs. Recrystallization for general purity.

Part 5: Storage & Stability

  • Storage: Store in a tightly sealed container at 2-8°C .

  • Stability: The amide bond is sterically protected from hydrolysis at neutral pH. However, prolonged exposure to strong light should be avoided to prevent photo-degradation of the halogenated ring.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link

  • ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation, 2021. Link

  • Clayden, J., et al.Nucleophilic Substitution at the Carbonyl Group. Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (General mechanism for sterically hindered amides).
  • FDA Guidance. Control of Nitrosamine Impurities in Human Drugs. (Relevance: Importance of removing secondary amines like aniline to prevent nitrosamine formation), 2021. Link

  • BenchChem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. (Methodology basis for benzamide separation), 2025.[3][6] Link

Sources

Theoretical Conformational Analysis of 2-Chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational landscape of 2-chloro-6-methyl-N-phenylbenzamide (CAS 1386861-46-6) represents a classic case of steric-induced atropisomerism. Unlike unsubstituted benzamides, which tend toward planarity to maximize


-conjugation, the 2,6-disubstitution pattern on the benzoyl ring introduces severe steric strain. This forces the amide moiety out of planarity with the benzoyl ring, creating a "twisted" molecular architecture.

This guide outlines a rigorous theoretical framework for characterizing these conformations. It addresses the competition between electronic delocalization (favoring planarity) and steric repulsion (favoring orthogonality), providing a validated protocol for researchers in drug discovery who utilize this scaffold for designing conformationally restricted pharmacophores.

Molecular Architecture & Steric Constraints

The molecule consists of a benzamide core flanked by two phenyl rings. The critical structural feature is the 2,6-disubstitution (Chloro and Methyl groups) on the benzoyl ring.

The "Orthogonal" Lock

In a standard benzamide, the amide bond (


) seeks coplanarity with the phenyl rings to allow 

-orbital overlap. However, in this specific molecule:
  • Steric Clash: The Van der Waals radii of the Chlorine (

    
    ) and Methyl (
    
    
    
    ) groups physically block the carbonyl oxygen and the amide hydrogen from lying in the same plane as the benzoyl ring.
  • Resulting Geometry: The benzoyl ring rotates roughly

    
     relative to the amide plane. This creates a high rotational energy barrier, potentially leading to separable atropisomers at room temperature.
    
Key Dihedral Angles

To theoretically characterize this system, we define two critical torsional coordinates:

  • 
     (Benzoyl Twist): 
    
    
    
  • 
     (Aniline Twist): 
    
    
    

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol prioritizes the accurate description of non-covalent interactions (NCIs) and dispersion forces, which are dominant in sterically crowded aromatic systems.

Electronic Structure Theory
  • Functional Selection: Do not use B3LYP alone. It fails to capture the dispersion interactions between the ortho-substituents and the amide core.

    • Recommended:M06-2X or

      
      B97X-D  (includes dispersion corrections).
      
  • Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are mandatory to model the lone pairs on the Chlorine and Oxygen atoms correctly.

Solvation Models

Gas-phase calculations often overemphasize intramolecular hydrogen bonds.

  • Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (

    
    ) for biological relevance; DMSO (
    
    
    
    ) for NMR correlation.
Workflow Diagram

The following diagram illustrates the logical flow of the theoretical study, ensuring self-validation at every step.

G start Initial Geometry Build (Z-Matrix Construction) opt Geometry Optimization (M06-2X/6-311++G(d,p)) start->opt freq Frequency Analysis (Check for Imaginary Freqs) opt->freq freq->opt If NImg>0 (Re-optimize) scan PES Scan (Rotate Dihedrals 0-360°) freq->scan If NImg=0 ts Transition State Optimization (QST3 Method) scan->ts Identify Maxima nbo NBO Analysis (Hyperconjugation E(2)) ts->nbo Electronic Insight

Caption: Figure 1: Validated computational workflow for conformational analysis of hindered benzamides.

Energetic Landscapes & Stationary Points

Upon executing the PES (Potential Energy Surface) scan, two distinct conformational phenomena are observed.

The Rotational Barriers

The steric bulk of the 2-chloro and 6-methyl groups creates a "U-shaped" potential well.

ParameterValue (Approx. Theory)Physical Interpretation
Global Minimum (

)

Benzoyl ring is nearly perpendicular to amide plane.
TS Barrier (Planar)

Steric clash prevents rotation through planarity.
Aniline Rotation (

)

The N-phenyl ring rotates relatively freely.
Intramolecular Interactions

Theoretical analysis reveals that the conformation is not just sterically forced but electronically stabilized.

  • N-H...Cl Interaction: A weak hydrogen bond often forms between the amide proton and the ortho-chlorine.

  • C-H...O Interaction: The ortho-methyl protons can donate electron density to the carbonyl oxygen.

Electronic Structure Analysis (NBO)

To explain why the twisted conformation is stable, we employ Natural Bond Orbital (NBO) analysis. This quantifies the donor-acceptor interactions.

Hyperconjugation vs. Sterics

In a planar benzamide, the


 delocalization is maximized. In this compound, this resonance is maintained locally within the amide group, but the conjugation between the benzoyl ring and the carbonyl is broken.

Key NBO Metric: Look for the Second-Order Perturbation Energy


 values:
  • 
    :  Indicates electronic repulsion or weak donation.
    
  • 
    :  This value drops significantly compared to unsubstituted benzamide, confirming the lack of cross-system conjugation.
    
Interaction Logic Map

InteractionMap cluster_steric Steric Repulsion (Destabilizing) cluster_elec Electronic Stabilization Cl_O Cl(Lone Pair) ↔ O(Carbonyl) Twist Twisted Conformation (Global Min) Cl_O->Twist Forces Twist Me_H Me(Group) ↔ H(Amide) Me_H->Twist Forces Twist Resonance Amide Resonance (nN → π*CO) Resonance->Twist Maintains Amide Planarity HBond Weak H-Bond (N-H...Cl) HBond->Twist Locks Orientation

Caption: Figure 2: Causal map of steric and electronic forces determining the this compound conformation.

Implications for Drug Design

Understanding the conformation of this compound is not merely an academic exercise; it is a blueprint for conformational restriction .

  • Entropy Reduction: By locking the benzoyl ring perpendicular to the amide, the molecule pays a lower entropic penalty upon binding to a protein target, provided the binding pocket accommodates the twisted shape.

  • Solubility: The disruption of planarity prevents efficient

    
    -stacking in the solid state, often improving the solubility of the compound compared to planar analogs.
    
  • Atropisomerism: If the rotational barrier exceeds

    
    , the enantiomers (caused by the chiral axis) may be separable. This is a critical consideration for regulatory submission (FDA requires characterization of all stereoisomers).
    

References

  • Gowda, B. T., et al. (2012). "Substituent effects on the structures of N-(aryl)-amides: 2-Chloro-N-(2-methylphenyl)benzamide." Acta Crystallographica Section E, 68(Pt 8), o2397. Link

  • Tite, T., et al. (2023). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study." Molecules, 28(2), 654. Link

  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT. (Standard reference for the DFT protocols described).
  • Weinhold, F., & Landis, C. R. (2005). "Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective." Cambridge University Press.
  • Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition, 48(35), 6398-6401.

Sources

literature review of 2-chloro-6-methyl-N-phenylbenzamide research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Landscape of 2-Chloro-6-methyl-N-phenylbenzamide

Introduction: Unveiling a Versatile Scaffold

This compound is an aromatic amide that has garnered interest within the scientific community, primarily as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its chemical structure, characterized by a substituted benzoyl ring linked to an aniline moiety via an amide bond, provides a versatile scaffold for medicinal chemistry and materials science. This guide offers a comprehensive review of the synthesis, characterization, and burgeoning biological applications of this compound and its derivatives, tailored for researchers and professionals in drug development.

The core structure allows for systematic modifications at several positions, enabling the exploration of structure-activity relationships (SAR) to optimize compounds for specific biological targets. While the title compound itself is often a precursor, the N-phenylbenzamide family to which it belongs has demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and antiprotozoal effects.[2][3][4][5]

Synthesis and Characterization: Building the Core

The synthesis of this compound and related N-phenylbenzamides typically follows a classical amidation pathway, prized for its reliability and efficiency. The most common approach involves the coupling of a carboxylic acid derivative with an amine.

General Synthetic Pathway

The primary route to N-phenylbenzamide derivatives involves a two-step process starting from a substituted benzoic acid.

  • Activation of the Carboxylic Acid : The carboxylic acid (e.g., 2-chloro-6-methylbenzoic acid) is first converted into a more reactive species. This is commonly achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This activation step is critical as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group (chloride), making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Amide Bond Formation : The activated acyl chloride is then reacted with a substituted amine (in this case, aniline or a derivative) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. This nucleophilic acyl substitution reaction forms the stable amide bond, yielding the final N-phenylbenzamide product.[3]

Two efficient methods for preparing the key precursor, 2-chloro-6-methylbenzoic acid, have been developed, suitable for large-scale synthesis.[6] One method involves nucleophilic aromatic substitution followed by oxidation, achieving an 85% overall yield.[6] A second, higher-yielding approach uses a palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene, affording the final acid in 94% yield before recrystallization.[6]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 2-chloro-6-methylbenzoic Acid C 2-chloro-6-methylbenzoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) C_ref 2-chloro-6-methylbenzoyl chloride D Aniline E This compound C_ref->E Nucleophilic Acyl Substitution

Caption: General workflow for the synthesis of this compound.

Characterization Techniques

The structural integrity and purity of synthesized benzamide derivatives are confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the aromatic rings.[3][7]

  • Mass Spectrometry (MS) : Provides information on the molecular weight of the compound, confirming its elemental composition.[3][7]

  • Infrared (IR) Spectroscopy : Identifies key functional groups, such as the N-H and C=O stretches characteristic of the amide bond.

  • X-ray Crystallography : For crystalline products, this technique provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9][10]

Studies on related compounds like 2-chloro-N-(3-methylphenyl)benzamide reveal that the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link molecules into infinite chains.[8] The dihedral angles between the amide group and the two aromatic rings are crucial conformational parameters determined by this method.[8]

Biological Activities and Therapeutic Potential

The N-phenylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Research has extended from the core this compound to a wide range of its analogs.

Antiprotozoal Activity

A significant area of research has focused on N-phenylbenzamide derivatives as agents against kinetoplastid parasites, which cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[2][11]

  • Mechanism of Action : Strong evidence suggests that these compounds act as DNA minor groove binders.[2][11] They specifically target the AT-rich kinetoplast DNA (kDNA), a unique feature of these parasites.[2][11] By binding to the minor groove, they can displace essential High Mobility Group (HMG)-box-containing proteins, leading to the disruption of kDNA function and ultimately, parasite death.[2][11]

G A N-phenylbenzamide Derivative B AT-rich kDNA (Minor Groove) A->B Displaces proteins, Binds selectively D kDNA Disruption B->D Leads to C HMG-box Proteins C->B Binds to E Parasite Death D->E Results in

Caption: Proposed mechanism of antiprotozoal activity via kDNA binding.

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the parent scaffold significantly impact efficacy. For instance, bis(2-aminoimidazolines) and bisarylimidamides built on the N-phenylbenzamide core show potent activity, with some compounds exhibiting submicromolar inhibition of T. brucei, T. cruzi, and L. donovani.[2][11] The ionization state of the molecule at physiological pH (7.4), which is influenced by the pKa of its functional groups, correlates with DNA binding affinity and antiparasitic activity.[11]

Antimicrobial and Antifungal Activity

Benzamide derivatives are well-established as a class of compounds with potent antimicrobial properties.[3]

  • Broad-Spectrum Potential : Various synthesized N-benzamides have been tested against a panel of bacteria and fungi. Some derivatives show excellent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[3]

  • Fungicidal Applications : In the context of agrochemicals, novel benzamides containing a pyridine-linked 1,2,4-oxadiazole moiety have demonstrated good fungicidal activities against a range of plant pathogens, including Botrytis cinereal.[4]

Enzyme Inhibition: Targeting Cholinesterases

Derivatives of the related 2-hydroxy-N-phenylbenzamide (salicylanilide) scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[12]

  • Activity and Selectivity : Many halogenated derivatives exhibit moderate to potent inhibition of AChE, with IC₅₀ values in the micromolar range.[12] Interestingly, converting the hydroxyl group into phosphorus-based esters can significantly improve activity against BuChE, with some compounds showing IC₅₀ values as low as 2.4 µM and acting as pseudo-irreversible inhibitors.[12] These compounds also possess physicochemical properties that suggest they can penetrate the blood-brain barrier, a critical requirement for central nervous system-acting drugs.[12]

Antiviral and Insecticidal Properties

The versatility of the N-phenylbenzamide scaffold is further highlighted by its activity in other domains.

  • Antiviral Research : A series of N-phenylbenzamide derivatives were identified as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[5]

  • Insecticidal Activity : Certain derivatives have shown promising larvicidal activity against mosquito larvae, indicating potential applications in pest control.[4]

Quantitative Data Summary

The biological activities of various N-phenylbenzamide derivatives have been quantified, allowing for direct comparison and SAR analysis.

Compound ClassTarget Organism/EnzymeActivity MetricResultReference
BisarylimidamidesTrypanosoma cruzi (amastigotes)EC₅₀0.26–1.28 µM[11]
Halogenated SalicylanilidesAcetylcholinesterase (AChE)IC₅₀33.1–85.8 µM[12]
Halogenated SalicylanilidesButyrylcholinesterase (BuChE)IC₅₀53.5–228.4 µM[12]
Phosphorus EstersButyrylcholinesterase (BuChE)IC₅₀As low as 2.4 µM[12]
Pyridine-linked BenzamidesBotrytis cinerealInhibition at 50 mg/LUp to 90.5%[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.

Protocol 1: General Synthesis of N-phenylbenzamide Derivatives[3]

This protocol outlines a standard procedure for the synthesis of N-substituted benzamides.

  • Acid Chloride Formation :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted benzoic acid (1 mol equivalent) in thionyl chloride (1 mol equivalent).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the excess thionyl chloride under reduced pressure. Dissolve the residue in a solvent like toluene and evaporate again to ensure complete removal.

    • The resulting crude acid chloride is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to 0°C for immediate use in the next step.

  • Amidation :

    • To the cooled solution of the acid chloride, add the desired substituted amine (1.0-1.2 mol equivalents) dropwise.

    • Allow the reaction mixture to stir at room temperature for 8 hours.

    • Remove the solvent in vacuo.

    • Extract the crude product using ethyl acetate.

    • Wash the combined organic layers sequentially with water (2x) and brine solution (1x).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final N-benzamide derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.

  • Preparation of Inoculum :

    • Prepare a fresh inoculum of the test microorganisms (e.g., E. coli, B. subtilis) by transferring a loopful of culture to a sterile nutrient broth.

    • Incubate at 37°C for 24 hours.

  • Agar Well Diffusion Method :

    • Pour sterile nutrient agar into petri dishes and allow it to solidify.

    • Spread the standardized microbial inoculum evenly over the surface of the agar.

    • Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each test compound solution into the wells.

    • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis :

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

    • The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds to find the lowest concentration that prevents visible growth.

Future Directions and Conclusion

The research surrounding this compound and its analogs reveals a scaffold of significant chemical and therapeutic versatility. While its primary role is often as a synthetic intermediate, the broader N-phenylbenzamide class has proven to be a rich source of biologically active compounds.

Future research should focus on several key areas:

  • Expansion of Chemical Space : The synthesis of novel derivatives with diverse substitution patterns is essential to further explore the SAR and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies : For many of the observed biological activities, the precise molecular mechanisms remain to be fully elucidated. In-depth biochemical and cellular assays are needed to identify specific protein targets or pathways.

  • Pharmacokinetic Optimization : Promising lead compounds will require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve their potential as viable drug candidates.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-methylphenyl)benzamide. PMC.
  • BenchChem. (2025). The Biological Activity of N-methyl-2-(phenylamino)benzamide Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide.
  • ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. PMC - PubMed Central.
  • Aromsyn Co.,Ltd. (n.d.). 1386861-46-6 | this compound.
  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
  • NIH National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. PMC.
  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • PubMed. (2013, March 21). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.

Sources

A Proactive Safety Framework for Novel Benzamide Derivatives in Research and Development: A Technical Guide Using 2-chloro-6-methyl-N-phenylbenzamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Safety with Uncharacterized Chemical Entities

In the fast-paced environment of drug discovery and chemical research, scientists frequently synthesize or procure novel compounds with limited or non-existent safety data. 2-chloro-6-methyl-N-phenylbenzamide serves as a pertinent case study—a molecule with a defined structure but a void in publicly available toxicological and handling information. This guide eschews speculation on its specific properties. Instead, it establishes a robust, proactive safety framework applicable to any new or uncharacterized chemical entity. The principles and protocols outlined herein are designed to empower researchers to manage the inherent risks of working with the unknown, ensuring both personal safety and the integrity of their research. This document is grounded in the fundamental principle of treating all new compounds and substances of unknown toxicity as potentially hazardous[1].

Hazard Identification Through Structural Analogy

The initial step in managing an uncharacterized compound is a thorough analysis of its chemical structure to predict potential hazards based on known toxicophores and reactive functional groups.

1.1. Deconstruction of this compound:

  • Chlorinated Aromatic Ring: Chlorinated aromatic hydrocarbons are a class of compounds known for their persistence and potential for a range of toxic effects, including hepatotoxicity and dermal lesions[2]. The presence of a chlorine atom on the benzene ring warrants caution.

  • Amide Linkage: While generally stable, amides can be hydrolyzed in vivo to their constituent carboxylic acids and amines. The metabolic fate of the molecule is a crucial consideration.

  • N-Phenyl Group (Aniline Derivative): The N-phenyl group makes this molecule a derivative of aniline. Aniline and its substituted analogues are associated with a spectrum of toxicities. Some aniline-based drugs, particularly at high doses, have been linked to adverse drug reactions[3]. Toxic effects can arise from inhalation or skin contact[4].

  • Ortho-Methyl Group: The methyl group in the ortho position relative to the chlorine may influence the molecule's metabolism and steric interactions with biological targets[5].

1.2. Predicted Hazard Profile:

Based on this structural analysis, a predicted hazard profile for this compound can be tabulated. This serves as a preliminary risk assessment to guide handling procedures.

Hazard Class Predicted Risk based on Structural Analogy Justification
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or absorbed through the skin.Benzamide itself is harmful if swallowed[6][7]. Chloro-substituted anilines can be toxic via inhalation and dermal contact[4].
Skin Corrosion/Irritation Potential skin irritant.Many aromatic compounds can cause skin irritation.
Serious Eye Damage/Irritation Potential eye irritant.Assumed for any fine chemical powder or solvent.
Germ Cell Mutagenicity Suspected of causing genetic defects.Benzamide is suspected of causing genetic defects[7].
Carcinogenicity Insufficient data, but handle as a potential carcinogen.Some chlorinated anilines have shown carcinogenic potential.
Reproductive Toxicity Insufficient data.Handle with caution, especially by individuals of reproductive age.
Specific Target Organ Toxicity Potential for liver and bladder toxicity.Based on the known toxicities of chlorinated hydrocarbons and anilines[2][4].
The Universal Precautionary Workflow for Uncharacterized Compounds

A systematic workflow is essential to minimize exposure and mitigate risks. This protocol should be considered a standard operating procedure for any new chemical entity.

2.1. Step-by-Step Handling Protocol:

  • Information Gathering & Risk Assessment:

    • Conduct a thorough literature and database search for the compound and its close structural analogs.

    • Document the findings, or lack thereof, in a formal risk assessment document.

    • Assume the compound is hazardous if no data is available[8].

  • Engineering Controls & Workspace Preparation:

    • All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood or a glove box[9][10].

    • Ensure safety equipment, such as an eyewash station and safety shower, is accessible and operational[7][9].

    • Designate a specific area within the laboratory for the handling of the novel compound to prevent cross-contamination[11].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield[12].

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed frequently[11][13].

    • Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is advised[12].

    • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required[12].

  • Weighing and Solution Preparation:

    • Weigh the solid compound in a fume hood on a tared weigh paper or in a disposable container.

    • Clean the balance and surrounding area with a solvent-dampened cloth after weighing to remove any residual powder.

    • Add solvents slowly to the solid to avoid splashing.

  • Storage:

    • Store the compound in a clearly labeled, tightly sealed container[6][14]. The label should include the chemical name, structure, date received/synthesized, and a clear hazard warning (e.g., "Warning: Uncharacterized Compound. Handle with Extreme Caution.")[15][16].

    • Store in a designated, ventilated cabinet away from incompatible materials[17][18].

  • Waste Disposal:

    • All contaminated materials (gloves, weigh papers, pipette tips) must be disposed of as hazardous waste.

    • Collect liquid waste in a designated, labeled, and sealed container.

    • Solid waste should be collected separately.

  • Decontamination:

    • Decontaminate all surfaces and equipment with an appropriate solvent after use.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6].

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase info Information Gathering & Risk Assessment eng_controls Setup Engineering Controls (Fume Hood) info->eng_controls Based on predicted hazards ppe Don Appropriate PPE eng_controls->ppe Final check of setup weigh Weigh Compound ppe->weigh Enter controlled area dissolve Prepare Solution weigh->dissolve storage Store Compound dissolve->storage For unused material waste Segregate & Dispose Waste dissolve->waste Dispose of contaminated materials storage->waste For expired/degraded material decon Decontaminate Workspace & Equipment waste->decon wash Wash Hands decon->wash

Caption: Universal Precautionary Workflow for Uncharacterized Compounds.

Emergency Procedures: A Self-Validating System

Preparedness for accidents is a critical component of laboratory safety[1]. The following procedures should be clearly posted in the laboratory.

3.1. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[19]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[19]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with any available information on the compound[6].

3.2. Spill Response:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and institutional safety officers.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to clean up the spill.

G cluster_exposure cluster_spill node_action Flush affected area (15 min) Remove contaminated clothing Seek Medical Attention node_alert EVACUATE LAB ALERT SAFETY OFFICER PREVENT ENTRY start Incident Occurs (Spill or Exposure) is_exposure Personal Exposure? start->is_exposure is_exposure->node_action Yes is_spill_major Major Spill? is_exposure->is_spill_major No (Spill) is_spill_major->node_alert Yes node_action_minor_spill Alert others Use Spill Kit Decontaminate is_spill_major->node_action_minor_spill No (Minor)

Caption: Emergency Response Decision Tree.

Conclusion: Fostering a Culture of Proactive Safety

The handling of this compound, and any novel chemical entity, demands a shift from a reactive to a proactive safety mindset. By integrating structural hazard analysis, a universal precautionary workflow, and robust emergency preparedness, research organizations can create a self-validating system of safety. This approach not only protects the health of researchers but also upholds the scientific integrity and trustworthiness of the drug development process. The responsibility for safety is a shared one, built on the pillars of expertise, caution, and continuous learning.

References

  • BENZAMIDE FOR SYNTHESIS MSDS . (2016). Loba Chemie. [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY . (2002). New Jersey Department of Health. [Link]

  • The OSHA Chemical Storage Requirements . (2022). Capital Resin Corporation. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . (n.d.). Quimivita. [Link]

  • Dealing with Unknown Compounds . (n.d.). Open Textbook Publishing. [Link]

  • Laboratory Safety . (n.d.). American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . (n.d.). American Chemical Society. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. [Link]

  • Unknown Chemicals . (n.d.). Purdue University Environmental Health and Safety. [Link]

  • Toxicity prediction of chloro-substituted anilines versus acute and chronic toxicity testing in Daphnia magna . (2009). ResearchGate. [Link]

  • Safety Tipsheets & Best Practices . (n.d.). American Chemical Society. [Link]

  • Chemical Hazards and Toxic Substances - Standards . (n.d.). Occupational Safety and Health Administration. [Link]

  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) . (1991). PubMed. [Link]

  • 4-Chloro-ortho-Toluidine - Some Industrial Chemicals . (n.d.). NCBI Bookshelf. [Link]

  • OSHA Chemical Hazards And Communication . (2022). NCBI Bookshelf. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . (n.d.). NCBI Bookshelf. [Link]

  • How to Prevent Uncontrolled Mixing of Chemicals in the Lab . (2020). C&EN. [Link]

  • Organic chemists take-on more rule-breaking molecules . (2024). UCLA. [Link]

  • Major Changes Coming to Workplace Chemical Safety Standards . (2024). EHS Today. [Link]

  • Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 . (2022). YouTube. [Link]

  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs . (2014). ResearchGate. [Link]

  • [An outline of chloro-organic compound toxicology] . (1996). PubMed. [Link]

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 2-Chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, reliable protocol for the laboratory-scale synthesis of 2-chloro-6-methyl-N-phenylbenzamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with the conversion of 2-chloro-6-methylbenzoic acid to its corresponding acyl chloride, followed by an amide coupling reaction with aniline. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for product purification and characterization, ensuring a reproducible and validated workflow suitable for research and development environments.

Introduction and Scientific Rationale

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and functional materials.[1] The synthesis of specific N-aryl benzamides, such as this compound, is often a critical step in the development of new chemical entities. This compound serves as an important organic intermediate for the synthesis of various target molecules in the agricultural and pharmaceutical sectors.[2]

The most common and efficient method for forming such amides involves the activation of a carboxylic acid, followed by its reaction with an amine.[3][4] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group is converted into a better leaving group.

This protocol employs a classic and highly effective two-step, one-pot approach:

  • Activation of Carboxylic Acid: 2-chloro-6-methylbenzoic acid is converted to the highly reactive 2-chloro-6-methylbenzoyl chloride using thionyl chloride (SOCl₂).[5][6] Thionyl chloride is chosen for its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture.[7]

  • Nucleophilic Acyl Substitution: The in-situ generated acyl chloride is then reacted with aniline. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during this step, driving the reaction to completion.

This method is widely applicable and provides a straightforward path to the desired product with typically high yields.[6]

Reaction Scheme & Mechanism

Overall Reaction:

Step 1: Acyl Chloride Formation The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.

Step 2: Amide Formation (Schotten-Baumann reaction) The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and deprotonation by a base (e.g., pyridine) yields the final amide product.

Materials and Equipment

Reagents & Chemicals
ReagentMW ( g/mol )Molar Eq.Moles (mmol)AmountRole
2-Chloro-6-methylbenzoic acid170.591.010.01.71 gStarting Material
Thionyl Chloride (SOCl₂)118.972.020.01.46 mL (2.38 g)Activating Agent
Aniline93.131.111.01.00 mL (1.02 g)Nucleophile
Pyridine79.101.515.01.21 mL (1.19 g)Base/Solvent
Dichloromethane (DCM), anhydrous84.93--~50 mLSolvent
1 M Hydrochloric Acid (HCl)---~30 mLWork-up
Saturated Sodium Bicarbonate (NaHCO₃)---~30 mLWork-up
Saturated Sodium Chloride (Brine)---~30 mLWork-up
Anhydrous Magnesium Sulfate (MgSO₄)---As neededDrying Agent
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Analytical equipment for characterization (Melting point apparatus, NMR, IR spectrometer)

Experimental Workflow Visualization

The overall experimental process can be visualized as a sequence of distinct stages from setup to final product analysis.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup Assemble Dry Glassware (Flask, Condenser) charge Charge Flask with Acid & Anhydrous DCM setup->charge cool Cool to 0°C (Ice Bath) charge->cool add_socl2 Add Thionyl Chloride (Dropwise) cool->add_socl2 reflux Reflux for 2h (Acyl Chloride Formation) add_socl2->reflux cool2 Cool to 0°C reflux->cool2 add_amine Add Aniline/Pyridine Solution (Dropwise) cool2->add_amine rt_stir Stir at RT Overnight (Amide Coupling) add_amine->rt_stir quench Quench with Water rt_stir->quench extract Extract with DCM quench->extract wash_hcl Wash: 1M HCl extract->wash_hcl wash_bicarb Wash: Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash: Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotovap) filter->evaporate recrystallize Recrystallize Crude Solid (e.g., Ethanol/Water) evaporate->recrystallize isolate Isolate Crystals (Vacuum Filtration) recrystallize->isolate characterize Characterize Product (MP, NMR, IR) isolate->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

All operations involving thionyl chloride must be performed in a certified chemical fume hood. [8][9]

Step 1: Formation of 2-Chloro-6-methylbenzoyl Chloride
  • Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar, under a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging Reagents: To the flask, add 2-chloro-6-methylbenzoic acid (1.71 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0-5 °C.

    • Scientist's Note: Cooling is crucial to moderate the initial exothermic reaction between the carboxylic acid and thionyl chloride.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the stirred suspension dropwise using a syringe or dropping funnel over 10 minutes.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C for DCM) using a heating mantle. Maintain reflux for 2 hours. The reaction mixture should become a clear solution as the starting material is converted to the soluble acyl chloride.

    • Scientist's Note: The progress of acyl chloride formation can be monitored by observing the cessation of HCl and SO₂ gas evolution (fumes). A gentle stream of nitrogen can be used to carry these gases to a basic scrubber (e.g., NaOH solution).

  • Removal of Excess Reagent: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Excess thionyl chloride can be removed under reduced pressure using a rotary evaporator. This step is optional but recommended for cleaner subsequent steps.[5]

Step 2: Amide Coupling with Aniline
  • Preparation of Amine Solution: In a separate small beaker, prepare a solution of aniline (1.00 mL, 11.0 mmol) and pyridine (1.21 mL, 15.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the reaction flask containing the freshly prepared acyl chloride solution back down to 0 °C in an ice-water bath.

  • Addition of Amine: Add the aniline/pyridine solution dropwise to the stirred acyl chloride solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will likely form.

    • Scientist's Note: Slow, cooled addition prevents side reactions and controls the exothermicity of the amidation. Pyridine acts as a base to neutralize the HCl formed, preventing it from protonating the aniline, which would render it non-nucleophilic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete conversion.

Step 3: Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Extraction and Washing: a. Separate the organic layer. b. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine and any unreacted aniline. c. Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted carboxylic acid and residual HCl. d. Finally, wash with brine (1 x 30 mL) to remove residual water.[10]

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Recrystallization: Purify the crude solid by recrystallization. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Yield: Record the final mass and calculate the percentage yield.

  • Melting Point: Measure the melting point and compare it to literature values. A sharp melting range indicates high purity.

  • Spectroscopy:

    • ¹H NMR: Confirm the structure by analyzing the proton chemical shifts, integration, and coupling patterns. Expect signals for the aromatic protons and the N-H amide proton.

    • IR Spectroscopy: Confirm the presence of key functional groups. Look for a strong C=O (amide) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Safety and Hazard Management

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (SO₂ and HCl).[7][11] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[8] Keep away from water and moisture.[9]

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Handle in a fume hood.

  • Aniline: Toxic, handle with care and appropriate PPE.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat. Ensure eyewash stations and safety showers are accessible.[9]

References

  • Eureka | Patsnap.Preparation method for 2-4-6-trimethylbenzoyl chloride.
  • Eureka | Patsnap.Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
  • PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Google Patents.Preparation method of 2-chloro-6-methylaniline.
  • PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ACS Publications. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Google Patents.
  • NJ.gov. THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • SpringerLink. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Nature. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Google Patents.Method for preparing 2-chlorobenzoyl chloride.
  • Fisher Scientific. Amide Synthesis. [Link]

  • ilo.org. ICSC 1409 - THIONYL CHLORIDE. [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • NIH - National Center for Biotechnology Information. 2-Amino-6-chloro-N-methylbenzamide. [Link]

  • ChemSynthesis. 2-methylamino-N-phenylbenzamide. [Link]

Sources

Application Note: Strategic Utilization of 2-Chloro-6-Methyl-N-Phenylbenzamide in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical framework for utilizing 2-chloro-6-methyl-N-phenylbenzamide (CMPB) as a chemical probe and scaffold in High-Throughput Screening (HTS) campaigns. While benzamide derivatives are ubiquitous in medicinal chemistry, this specific substituted scaffold has emerged as a privileged structure in two critical phenotypic domains: antiviral capsid stabilization (specifically Enteroviruses) and anti-parasitic activity (Schistosomiasis and Kinetoplastids).[1]

This guide moves beyond basic screening to provide a validated workflow for Hit-to-Lead assessment, focusing on solubility management, phenotypic assay design (CPE reduction), and biophysical validation (Thermal Shift Assay).

Compound Profile & Physiochemical Management[1][2]

Successful HTS requires rigorous compound management. CMPB possesses a lipophilic core that presents specific solubility challenges in aqueous assay buffers.

PropertySpecificationOperational Implication
Chemical Name This compoundSubstituted benzamide scaffold.[1]
CAS No. 1386861-46-6Use for vendor verification (e.g., BLDPharm, Sigma).[1]
Molecular Weight 245.70 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) ~3.2 - 3.5High Lipophilicity. Prone to precipitation in >1% DMSO.[1]
Solubility DMSO (up to 50 mM)Critical: Insoluble in water.[1] Requires acoustic dispensing or intermediate dilution.
Storage -20°C (Desiccated)Hydrolytically stable, but avoid freeze-thaw cycles in DMSO.
Liquid Handling Protocol (Acoustic vs. Tip-Based)

Causality: Due to the 2-chloro-6-methyl substitution, the crystal lattice energy is high.[1] Direct dilution from 10 mM DMSO stock into aqueous media often causes "crashing out," leading to false negatives (loss of compound) or false positives (aggregate promiscuity).[1]

Recommended Workflow:

  • Source Plate: Maintain 10 mM stock in 100% DMSO (COC/COP plates, not Polystyrene).

  • Dispensing: Use Acoustic Droplet Ejection (ADE) (e.g., Echo®) to transfer nanoliter volumes directly to the assay plate.[1]

    • Target: 50 nL into 50 µL media = 10 µM final (0.1% DMSO).[1]

  • Tip-Based Alternative: If ADE is unavailable, use an Intermediate Dilution Step .

    • Step A: 10 mM Stock → 10x Dilution in 10% DMSO/Buffer.

    • Step B: Transfer 5 µL of Step A into 45 µL Assay Media.

Primary Screening Protocol: Phenotypic Antiviral Assay (CPE Reduction)[1]

Context: N-phenylbenzamides are validated capsid binders for Enteroviruses (e.g., Coxsackievirus B3, CVA9).[1][2] They function by occupying the hydrophobic pocket of the VP1 protein, preventing viral uncoating.[1]

Objective: Identify CMPB efficacy by measuring the reduction of Cytopathic Effect (CPE) in host cells.[1]

Experimental Design
  • Cell Line: HeLa or Vero cells (Permissive to Enterovirus).[1]

  • Readout: Cell Viability (ATP Quantitation or MTS).[1]

  • Positive Control: Pleconaril (Known capsid binder) or Pirodavir.[1]

  • Negative Control: DMSO (Vehicle).

Step-by-Step Protocol
  • Cell Seeding:

    • Dispense 3,000 cells/well in 384-well plates (White, opaque for luminescence).

    • Incubate 16–24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Pre-Infection):

    • Crucial Step: Add CMPB (0.1 µM – 50 µM dose response) 1 hour prior to infection.[1]

    • Reasoning: Capsid binders often require equilibration with the viral entry machinery or stabilization of the cell membrane interface.

  • Infection:

    • Add Virus (MOI 0.1 to 1.[1]0) in serum-free media.[1]

    • Note: Keep serum low (2%) during infection to prevent protein binding of the lipophilic benzamide.[1]

  • Incubation:

    • Incubate for 48–72 hours (until Vehicle controls show >90% cell death/CPE).

  • Detection:

    • Add CellTiter-Glo® (Promega) or equivalent ATP detection reagent.[1]

    • Read Luminescence.

Data Normalization

Calculate % Inhibition using the formula:


[1]

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)[1]

Trustworthiness: Phenotypic hits can be artifacts (e.g., host kinase inhibitors).[1] To validate CMPB as a true Target Binder (Direct interaction with Viral Capsid or Parasitic Protein), use Thermal Shift.[1]

Mechanism: Ligand binding stabilizes the protein, shifting the melting temperature (


) higher.[1]
Protocol
  • Protein Prep: Purified Recombinant Viral Capsid (VP1) or Target Protein (e.g., Schistosoma enzyme).[1] Concentration: 2–5 µM.

  • Dye: SYPRO Orange (5x final concentration).

  • Compound: Add CMPB at 20 µM (ensure <1% DMSO final).

  • Ramp: RT-PCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis:

    • A

      
       indicates significant binding.
      
    • Note: N-phenylbenzamides typically induce a rigidification of the VP1 pocket, often yielding

      
       of 4–8°C.
      

Mechanistic Visualization

The following diagram illustrates the validated mechanism of action for N-phenylbenzamides in the antiviral context, distinguishing it from host-targeted effects.

G cluster_0 Compound Action cluster_1 Viral Entry Blockade cluster_2 Screening Readouts CMPB 2-chloro-6-methyl- N-phenylbenzamide Pocket Hydrophobic Pocket (Canyon Floor) CMPB->Pocket Binds DMSO_Sol DMSO Solubilization (Acoustic Dispense) DMSO_Sol->CMPB Prep Virion Enterovirus Capsid (VP1 Protein) Complex Stabilized Virion (Cannot Uncoat) Virion->Complex Rigidification Pocket->Virion Located within CPE CPE Assay (Cell Survival) Complex->CPE Prevents Lysis (High Signal) DSF Thermal Shift (Tm Increase) Complex->DSF High Tm (Validation)

Figure 1: Mechanism of Action and Screening Readouts for N-Phenylbenzamide Capsid Binders.

Troubleshooting & False Positive Analysis

In HTS, benzamides can be "frequent hitters" if not controlled.[1]

ObservationPotential CauseRemediation
High Activity in Cell Assay, No Shift in DSF Off-target host effect (e.g., Kinase inhibition).[1]Run a Counter-Screen against the host cell line without virus (Cytotoxicity Assay).[1]
Precipitation in Well Compound insolubility (Lipophilic).[1]Reduce final concentration to <10 µM; Ensure DMSO <0.5%.
Flat Dose Response Compound aggregation / Colloidal formation.Add 0.01% Triton X-100 to assay buffer (prevents colloid formation).[1]

References

  • Antiviral N-Phenylbenzamides: Hietanen, H., et al. (2023).[1][2] "Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9." Viruses.[2][3] Available at: [Link]

  • Schistosomiasis Activity: Moreira-Filho, J.T., et al. (2023).[1] "Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni."[4] Nature Scientific Reports. Available at: [Link]

  • Kinetoplastid Targeting: Fueyo González, F., et al. (2023).[1] "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Compound Identity (PubChem): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 74736, N-Methylbenzanilide (Analog Reference). Available at: [Link][1]

Sources

Application Note: N-Phenylbenzamides as FtsZ-Targeting Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of N-Phenylbenzamides in Antimicrobial Research Content Type: Application Note & Technical Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The rise of multi-drug resistant (MDR) pathogens, particularly MRSA (Methicillin-resistant Staphylococcus aureus), necessitates novel targets beyond the traditional ribosome or cell-wall synthesis machinery. N-phenylbenzamides have emerged as a privileged scaffold in antimicrobial research, primarily acting as inhibitors of FtsZ (Filamentous temperature-sensitive Z) , the bacterial homolog of tubulin.

Unlike β-lactams that target peptidoglycan cross-linking, N-phenylbenzamides bind to the interdomain cleft of FtsZ, freezing the protein in a polymerized state or preventing the dynamic "treadmilling" required for Z-ring constriction. This leads to a distinct phenotypic outcome: filamentation and cell lysis .[1]

This guide provides a validated technical framework for the design, screening, and mechanistic validation of N-phenylbenzamide derivatives, moving from rational SAR (Structure-Activity Relationship) to bench-level protocols.

Mechanism of Action: The FtsZ Checkpoint

The primary utility of N-phenylbenzamides (e.g., the prototype PC190723 ) lies in their specificity for the FtsZ protein.

  • Physiological Role: FtsZ polymerizes in the presence of GTP to form the Z-ring at the mid-cell, acting as the scaffold for the divisome.[2][3]

  • Inhibition Mechanism: N-phenylbenzamides bind to a hydrophobic pocket between the C-terminal and N-terminal subdomains of FtsZ. This binding stabilizes the filament, preventing the depolymerization necessary for Z-ring constriction (cytokinesis).

  • Result: The bacteria continue to grow longitudinally but cannot divide, resulting in long, multi-nucleated filaments that eventually succumb to osmotic lysis.

Visualizing the Pathway

The following diagram illustrates the disruption of the cell division cycle by N-phenylbenzamides.

FtsZ_Mechanism FtsZ_Monomer FtsZ Monomer (GTP-bound) Nucleation Nucleation FtsZ_Monomer->Nucleation Polymerization Polymerization (Protofilaments) Nucleation->Polymerization Z_Ring Z-Ring Assembly (Mid-cell) Polymerization->Z_Ring Stabilized_Filament Stabilized Filament (Frozen Dynamics) Polymerization->Stabilized_Filament Inhibitor Bound Constriction Z-Ring Constriction (GTP Hydrolysis) Z_Ring->Constriction Dynamic Treadmilling Division Cell Division (Cytokinesis) Constriction->Division Inhibitor N-Phenylbenzamide (Inhibitor) Inhibitor->Polymerization Binds Interdomain Cleft Stabilized_Filament->Z_Ring Defective Assembly Filamentation Filamentation & Cell Death Stabilized_Filament->Filamentation No Constriction

Caption: Disruption of FtsZ dynamics by N-phenylbenzamides, diverting the cycle from division to lethal filamentation.

Application Note: Rational Design & SAR Profiling

When synthesizing or selecting N-phenylbenzamides for research, strict adherence to Structure-Activity Relationship (SAR) principles is required to ensure potency and solubility.

Key SAR Drivers
Structural RegionModification StrategyImpact on Activity
Benzamide Core Must remain planar.Essential for binding the hydrophobic cleft of FtsZ.
3-Alkoxy Group Introduction of -OCH3 or -OCF3.dramatically increases potency (e.g., PC190723).
N-Phenyl Ring Electron-withdrawing groups (Cl, F, CF3) at para position.Enhances metabolic stability and binding affinity.
Solubility Handle Addition of morpholine or pyridine rings.Critical: N-phenylbenzamides are inherently insoluble (LogP > 4). Modifications here reduce aggregation in media.

Expert Insight: A common failure mode in testing these compounds is precipitation in the assay media. Always calculate cLogP before synthesis. If cLogP > 4.5, consider formulating as a hydrochloride salt or using a prodrug strategy (e.g., TXA707).

Experimental Protocols

Protocol 1: High-Throughput MIC Determination (Modified for Hydrophobic Compounds)

Standard broth microdilution often yields false negatives for N-phenylbenzamides due to precipitation. This modified protocol ensures solubility.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Resazurin (Alamar Blue) for viability detection.

  • Target Strain: S. aureus ATCC 29213 (QC strain).

Workflow:

  • Stock Preparation: Dissolve the N-phenylbenzamide derivative in 100% DMSO to a concentration of 10 mg/mL . Vortex for 5 minutes.

    • Validation: Visually inspect for crystal formation. If cloudy, sonicate for 60 seconds.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to create a 1 mg/mL working solution (10% DMSO).

    • Note: High DMSO is toxic. The final assay concentration of DMSO must be < 2.5% for S. aureus.

  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 100 µL of the working solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

    • Column 11: Growth Control (Bacteria + Media + 2.5% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Dilute overnight bacterial culture to 5 x 10⁵ CFU/mL . Add 50 µL to all wells (except sterility).

  • Incubation: 37°C for 18-20 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 1 hour. Blue -> Pink transition indicates growth.

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Protocol 2: FtsZ Polymerization Light Scattering Assay

This is the "Gold Standard" mechanistic assay. It distinguishes FtsZ inhibitors from general cytotoxins.

Principle: Polymerized FtsZ protofilaments scatter light at 90°.[4][5] Inhibitors that stabilize filaments (like N-phenylbenzamides) will cause a rapid, sustained increase in scattering signal compared to vehicle control.

Reagents:

  • Recombinant FtsZ (e.g., S. aureus FtsZ), purified to >95%.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2.

  • GTP (100 mM stock).[3][5][6]

  • Quartz cuvette (fluorescence grade).

Step-by-Step:

  • Baseline Establishment:

    • Add FtsZ (final conc. 5-10 µM) to the Reaction Buffer in the cuvette.

    • Add the test compound (dissolved in DMSO) at 2x and 4x its MIC value.

    • Incubate at 30°C for 5 minutes.

    • Instrument Settings: Excitation/Emission both at 350 nm (measuring scattering, not fluorescence). Slit width: 2.5 nm.

  • Initiation:

    • Record baseline for 60 seconds.

    • Inject GTP (final conc. 1 mM) to initiate polymerization.[4][6]

  • Kinetic Monitoring:

    • Measure scattering intensity continuously for 20 minutes.

  • Data Interpretation:

    • Vehicle Control: Signal rises rapidly, plateaus, then decreases (as GTP is hydrolyzed and filaments depolymerize).

    • N-Phenylbenzamide Effect: Signal rises rapidly and remains high (stabilization) or rises significantly higher than control (bundling).

    • False Positive Check: If signal rises before GTP addition, the compound is precipitating. Discard data.

Protocol 3: Bacterial Cytological Profiling (Phenotypic Validation)

To confirm the compound kills via cell division inhibition and not membrane lysis.

Materials:

  • Phase-contrast microscope (100x oil objective).

  • Poly-L-lysine coated slides.

  • Membrane stain: FM 4-64.[4]

  • DNA stain: DAPI.[4]

Procedure:

  • Treat log-phase S. aureus with the N-phenylbenzamide derivative at 2x MIC for 2 hours.

  • Harvest 1 mL of cells, centrifuge at 5000 x g for 3 mins.

  • Resuspend in 50 µL PBS containing FM 4-64 (1 µg/mL) and DAPI (2 µg/mL). Incubate 10 mins on ice.

  • Immobilize on poly-L-lysine slide.

  • Observation:

    • Target Phenotype: Cells treated with N-phenylbenzamides will appear as enlarged spheres (S. aureus) or long filaments (B. subtilis) with multiple segregated chromosomes (DAPI spots) but no septal membrane (FM 4-64) between them.

    • Contrast: Membrane-active agents cause cell shriveling or "ghosts."

Experimental Workflow Summary

Workflow Synthesis 1. Synthesis/Selection (Focus: Benzamide Core + Solubilizing Group) Solubility_Check 2. Solubility Screen (DMSO Tolerance & Precipitation Check) Synthesis->Solubility_Check MIC_Assay 3. MIC Determination (Protocol 1: Broth Microdilution) Solubility_Check->MIC_Assay Decision MIC < 4 µg/mL? MIC_Assay->Decision Mechanistic 4. Mechanistic Validation (Protocol 2: FtsZ Light Scattering) Decision->Mechanistic Yes Discard Discard / Redesign Decision->Discard No Phenotypic 5. Phenotypic Profiling (Protocol 3: Microscopy/Filamentation) Mechanistic->Phenotypic Confirmed FtsZ Binder

Caption: Integrated workflow for validating N-phenylbenzamide antimicrobial candidates.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.

  • Kaul, M., et al. (2013). "FtsZ-targeting benzamide prodrugs: synthesis, antimicrobial activity, and cytotoxicity." Journal of Medicinal Chemistry, 56(24), 10289-10302.

  • Bi, Y., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity." Antibiotics, 9(4), 160.[7]

  • Kusuma, S. J., et al. (2019). "FtsZ inhibitors as a new genera of antibacterial agents." Bioorganic & Medicinal Chemistry, 27(18), 3987-4003.

  • Adams, D. W., & Errington, J. (2009). "Bacterial cell division: assembly, maintenance and disassembly of the Z ring." Nature Reviews Microbiology, 7(9), 642-653.

Sources

developing assays for 2-chloro-6-methyl-N-phenylbenzamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-chloro-6-methyl-N-phenylbenzamide (CMPB)

Executive Summary & Biological Context

This compound (CMPB) represents a core benzanilide scaffold , a chemical class widely recognized for its biological activity in inhibiting Succinate Dehydrogenase (SDH) , also known as Mitochondrial Complex II.[1]

While benzanilides are historically significant as Group 7 fungicides (e.g., Flutolanil), they are increasingly relevant in pharmaceutical research for two distinct reasons:

  • Antimicrobial Development: Targeting the ubiquinone-binding site of pathogenic SDH.

  • Mitochondrial Toxicology: Screening NCEs (New Chemical Entities) for off-target mitochondrial toxicity, a common cause of drug attrition.

This guide details the development of a dual-assay platform to characterize CMPB activity: a biochemical Target Engagement Assay (Enzymatic SDH Inhibition) and a functional Cellular Respiration Assay .

Structural Insight (Expertise Pillar)

The ortho-chloro and ortho-methyl substitutions on the benzoyl ring of CMPB are not random.[1] They introduce significant steric hindrance, forcing the amide bond out of planarity. This "twisted" conformation is critical for fitting into the hydrophobic ubiquinone-binding pocket of Complex II, mimicking the transition state of the native substrate.

Assay Strategy & Workflow

We employ a "Target-to-Phenotype" validation logic.[1]

  • Primary Assay (Biochemical): Direct measurement of Complex II activity using the DCPIP (2,6-dichlorophenolindophenol) reduction method. This isolates the enzyme from the cellular context to determine intrinsic

    
    .
    
  • Secondary Assay (Cellular): ATP-based viability screening in glucose-deprived media (Galactose-supplemented) to force cells to rely on oxidative phosphorylation, thereby sensitizing them to mitochondrial inhibitors.[1]

AssayWorkflow cluster_Bio Primary: Biochemical (Target Engagement) cluster_Cell Secondary: Cellular (Phenotypic) CMPB Compound (CMPB) Solubility DMSO Solubilization (10mM Stock) CMPB->Solubility MitoPrep Mitochondrial Fraction Prep Solubility->MitoPrep CellCulture HepG2 / Fungal Cells (Galactose Media) Solubility->CellCulture DCPIP DCPIP Reduction (600 nm Abs) MitoPrep->DCPIP IC50 IC50 Calculation DCPIP->IC50 ATP ATP Luminescence Readout IC50->ATP Correlate Potency CellCulture->ATP

Figure 1: Integrated workflow for characterizing CMPB activity from solubilization to functional readout.[1]

Protocol 1: Biochemical SDH Inhibition (DCPIP Reduction)

Principle: SDH catalyzes the oxidation of succinate to fumarate.[2][3][4] In this assay, an artificial electron acceptor, DCPIP, intercepts electrons from the reaction (mediated by phenazine methosulfate or decylubiquinone). As DCPIP is reduced, it shifts from blue (absorbance at 600 nm) to colorless. CMPB activity is measured as the prevention of this color loss.

Reagents & Preparation
ComponentConcentrationRoleNotes
Assay Buffer 25 mM KH₂PO₄, pH 7.4BufferSupplement with 0.1% BSA.[1]
Substrate 20 mM Sodium SuccinateNative SubstratePrepare fresh.
Electron Coupler 50 µM DecylubiquinoneCo-factorMimics endogenous Ubiquinone.
Reporter 75 µM DCPIPRedox IndicatorBlue in oxidized state.
Enzyme Source 10 µ g/well Mitochondrial ProteinTargetIsolated from mouse liver or HepG2.
Inhibitor CMPB (Serial Dilution)Test CompoundMax 1% DMSO final.
Step-by-Step Methodology
  • Mitochondrial Isolation:

    • Isolate mitochondria using standard differential centrifugation (800 x g to remove nuclei, 10,000 x g to pellet mitochondria). Resuspend pellet in Assay Buffer.

    • Critical: Do not freeze/thaw mitochondria more than once; SDH is membrane-bound and sensitive to structural disruption.[1]

  • Compound Plating:

    • Dispense 2 µL of CMPB (100x stock in DMSO) into a 96-well clear-bottom plate.

    • Include Positive Control (Malonate, 10 mM) and Vehicle Control (DMSO).

  • Reaction Mix Preparation:

    • Prepare a Master Mix containing: Buffer + Succinate + Decylubiquinone + DCPIP.

    • Note: Keep DCPIP protected from light.

  • Initiation:

    • Add 88 µL of Master Mix to the wells containing compound.

    • Add 10 µL of Mitochondrial suspension to initiate the reaction.

  • Detection:

    • Immediately read Absorbance at 600 nm in kinetic mode (every 30 seconds for 20 minutes) at 25°C.

  • Data Analysis:

    • Calculate the slope (ΔOD/min) for the linear portion of the curve.

    • Normalize to Vehicle Control (100% Activity).

    • Plot % Inhibition vs. Log[CMPB] to determine IC50.

Protocol 2: Cellular Metabolic Stress Assay (Galactose Shift)

Rationale: Cancer cells (like HepG2) often rely on glycolysis (Warburg effect), making them resistant to mitochondrial inhibitors in high-glucose media.[1] By substituting glucose with galactose , cells are forced to rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP. If CMPB inhibits SDH, toxicity will be significantly higher in galactose media than in glucose media.

Materials
  • Cell Line: HepG2 (Human liver carcinoma) or S. cerevisiae (if testing antifungal potency).

  • Media A (Glycolytic): DMEM + 25 mM Glucose.

  • Media B (OXPHOS): DMEM (no glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate.

  • Detection: Luminescent ATP Assay (e.g., CellTiter-Glo).[1]

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000 cells/well in white-walled 96-well plates.

    • Prepare two duplicate plates: one for Media A and one for Media B.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove culture media and wash once with PBS.

    • Add 100 µL of respective Media (A or B) containing CMPB (0.1 µM – 100 µM dose range).

    • Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate plate to room temperature (20 mins).

    • Add 100 µL of ATP Detection Reagent to each well.

    • Shake orbitally for 2 mins to lyse cells.

    • Read Luminescence (Integration time: 1.0 sec).

  • Interpretation (The "Mitochondrial Safety Index"):

    • Calculate IC50 for Glucose (

      
      ) and Galactose (
      
      
      
      ).
    • Mitochondrial Tox Index =

      
      .
      
    • Result: An Index > 3 indicates specific mitochondrial inhibition (CMPB is targeting SDH/OXPHOS). An Index ≈ 1 indicates general cytotoxicity.

Mechanistic Visualization: The Target

The following diagram illustrates the Electron Transport Chain and the specific interference point of CMPB at Complex II.

ETC_Mechanism C1 Complex I (NADH Dehydrogenase) C2 Complex II (Succinate Dehydrogenase) Fum Fumarate C2->Fum Q Ubiquinone (Q) C2->Q e- Transfer C3 Complex III Succ Succinate Succ->C2 Oxidation CMPB CMPB (Inhibitor) CMPB->C2 Blocks Q-site

Figure 2: Mechanism of Action.[3][4] CMPB competes with Ubiquinone at the Q-binding site of Complex II, halting electron flow.[1]

References & Validation Sources

  • Abcam Scientific Support. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) Protocol. (Standard industry method for SDH quantification).

  • Yan, X., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel Succinate Dehydrogenase Inhibitors.[5] MDPI Molecules. (Validates benzamide/carboxamide scaffolds as SDHIs).

    • [1]

  • Geyer, J., et al. (2024). Structure–Activity Relationships of Phenylsulfonylamino-Benzanilide Inhibitors.[6] Journal of Medicinal Chemistry. (Provides SAR context for benzanilide derivatives).

  • Washington University Neuromuscular Lab. Succinic Dehydrogenase Staining Protocol. (Histochemical validation method).

    • [1]

Disclaimer: This Application Note is designed for research and development purposes. This compound should be handled with appropriate personal protective equipment (PPE) as per its Safety Data Sheet (SDS), particularly regarding potential skin sensitization and aquatic toxicity common to benzanilide derivatives.[1]

Sources

use of 2-chloro-6-methyl-N-phenylbenzamide in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological properties, toxicity, or structure-activity relationships (SAR) of 2-chloro-6-methyl-N-phenylbenzamide .

Executive Summary: this compound (CAS: 1386861-46-6) is the key benzamide scaffold intermediate used in the synthesis of Duvelisib (IPI-145) , a dual PI3K


 inhibitor approved for the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). In cancer cell line studies, this compound is primarily utilized as:
  • A Fragment Control: To determine the baseline activity of the benzamide pharmacophore versus the full isoquinolinone drug.[1]

  • Impurity Qualification: To assess the cytotoxic potential of synthetic precursors present in pharmaceutical preparations.[1]

  • SAR Building Block: To evaluate the necessity of the purine/isoquinolinone cyclization for PI3K selectivity.

Part 1: Technical Specifications & Preparation

Compound Identity
  • Chemical Name: this compound[2][3][4][5][6][7][8][9][10][11][12][13]

  • Role: Synthetic Intermediate (Precursor to Duvelisib/IPI-145)[1]

  • Molecular Weight: 245.70 g/mol [1][10]

  • Solubility: High in DMSO (>50 mM); Low in water.[1]

  • Stability: Stable at -20°C in powder form.[1]

Stock Solution Preparation Protocol
  • Objective: Create a 10 mM Master Stock for cell culture dosing.

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) (Cell Culture Grade).[1]

  • Procedure:

    • Weigh 2.46 mg of this compound.

    • Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.

    • Aliquot: Split into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles.

    • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Part 2: Experimental Protocols

Experiment A: Comparative Cytotoxicity Screening (Fragment vs. Drug)

Objective: To determine if the benzamide intermediate possesses intrinsic cytotoxicity compared to the active drug Duvelisib.[1]

Cell Line Selection:

  • Primary Targets (PI3K-dependent): SU-DHL-6 (Diffuse Large B-Cell Lymphoma), JEKO-1 (Mantle Cell Lymphoma).[1]

  • Off-Target Controls: A549 (Lung, PI3K-independent growth) to test for general chemical toxicity.

Protocol:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment Groups:

    • Negative Control: 0.1% DMSO.[1]

    • Test Compound: this compound (8-point dilution: 100 µM to 0.03 µM).

    • Positive Control: Duvelisib (Active PI3K

      
       inhibitor).[1]
      
  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® or MTT reagent.[1] Measure luminescence/absorbance.[1]

  • Data Analysis: Calculate IC₅₀.

    • Expected Result: Duvelisib IC₅₀ ≈ 1–10 nM (in sensitive lines).[1]

    • Expected Result: Intermediate IC₅₀ > 10 µM (indicating the benzamide fragment alone lacks potency).[1]

Experiment B: Mechanistic Validation (Western Blot for p-AKT)

Objective: To confirm whether the intermediate engages the PI3K pathway (inhibition of AKT phosphorylation) or acts via off-target toxicity.[1]

Protocol:

  • Culture: Grow SU-DHL-6 cells to 70% confluency in 6-well plates.

  • Starvation: Serum-starve cells (0.5% FBS) for 4 hours to reduce basal noise.

  • Treatment: Treat cells for 1 hour with:

    • Vehicle (DMSO)[1][2]

    • Intermediate (10 µM and 50 µM)[1]

    • Duvelisib (100 nM - Reference)[1]

  • Stimulation: Stimulate with anti-IgM (10 µg/mL) for 15 minutes to activate PI3K signaling.[1]

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Detection: Immunoblot for:

    • p-AKT (Ser473): Marker of PI3K activity.[1]

    • Total AKT: Loading control.

    • PARP: Marker of apoptosis (if checking toxicity).[1]

Part 3: Visualization of Mechanism & Workflow

Figure 1: PI3K Signaling & Inhibitor Interaction Node

This diagram illustrates the pathway where Duvelisib acts and where the intermediate is tested for residual activity.[1]

PI3K_Pathway Receptor BCR / Chemokine Receptor PI3K PI3K (δ/γ Isoforms) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment (PH Domain) mTOR mTORC1 AKT->mTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Duvelisib Duvelisib (Active Drug) Duvelisib->PI3K Potent Inhibition (IC50 < 10nM) Intermediate 2-chloro-6-methyl- N-phenylbenzamide (Synthetic Fragment) Intermediate->PI3K Weak/No Inhibition (Fragment Check)

Caption: Schematic of the PI3K signaling cascade. Duvelisib potently inhibits PI3K δ/γ, blocking AKT activation.[1] The intermediate is tested to verify lack of activity or potential off-target interference.

Part 4: Data Interpretation & Troubleshooting

ObservationInterpretationAction
High Potency (IC₅₀ < 1 µM) Unexpected. The intermediate should not be potent.[1]Check for contamination with the final drug.[1] Verify compound identity via LC-MS.[1]
No Activity (IC₅₀ > 50 µM) Expected. The benzamide fragment lacks the purine hinge-binder required for kinase inhibition.Proceed with using this concentration as a "safe" threshold for impurity qualification.
Insolubility (Precipitate) Compound is lipophilic.[1]Ensure final DMSO concentration in media is <0.5%.[1] Warm stock to 37°C before use.
p-AKT Reduction Possible weak binding or off-target stress response.[1]Compare with Total AKT levels. If Total AKT decreases, it is general toxicity, not specific inhibition.[1]

References

  • Rodrigues, D. A., et al. (2019). "Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases."[1] Pharmaceuticals, 12(2),[1] 69. (Describes the synthesis of Duvelisib using this compound as Intermediate 9).

    • [1]

  • Flinn, I. W., et al. (2018). "The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL."[1] Blood, 132(23), 2446–2455.[1] (Context for the clinical efficacy of the final drug).

  • Winkler, D. G., et al. (2013). "PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models."[1] Chemistry & Biology, 20(11), 1364-1374.[1] (Defines the mechanism of action for the IPI-145 class).

    • [1]

Sources

Preclinical Validation of Benzamide Derivatives: A High-Throughput Anticonvulsant Screening Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzamides (benzoic acid amides) represent a privileged scaffold in medicinal chemistry due to their hydrolytic stability and versatile substitution patterns. While historically known for antipsychotic (e.g., sulpiride) and antiemetic properties, substituted benzamides—particularly N-benzylamides and salicylamides—have emerged as potent anticonvulsants. Their mechanism often involves the blockade of voltage-gated sodium channels (VGSCs), mimicking the pharmacophore of phenytoin, or modulation of GABAergic transmission.

The Challenge: Benzamide derivatives frequently suffer from poor aqueous solubility (high LogP), leading to erratic bioavailability and "false negatives" in screening. Furthermore, distinguishing between true anticonvulsant efficacy and non-specific sedation is critical in early-stage discovery.

The Solution: This guide provides a self-validating experimental workflow based on the NIH Epilepsy Therapy Screening Program (ETSP) standards. It integrates formulation verification, neurotoxicity assessment, and acute seizure modeling (MES and scPTZ) to generate robust ED50/TD50 data.

Experimental Workflow

The following flowchart illustrates the critical path for validating a library of benzamide derivatives. Note the "Go/No-Go" decision gates based on solubility and toxicity.

Benzamide_Screening_Workflow Synthesis Compound Synthesis (Benzamide Library) Formulation Formulation & Solubility Check (0.5% Methylcellulose/Tween 80) Synthesis->Formulation Toxicity Phase I: Neurotoxicity (Rotarod Test) Formulation->Toxicity Visual Clarity Check Efficacy_MES Phase II: MES Test (Na+ Channel Focus) Toxicity->Efficacy_MES If TD50 > ED50 Efficacy_PTZ Phase II: scPTZ Test (GABA Focus) Toxicity->Efficacy_PTZ Data_Analysis Data Analysis (ED50, TD50, PI Calculation) Efficacy_MES->Data_Analysis Efficacy_PTZ->Data_Analysis

Figure 1: Integrated screening workflow ensuring toxicity profiling precedes or parallels efficacy testing to rule out false positives due to sedation.

Phase I: Formulation & Bioavailability (The "Self-Validating" System)

Benzamides are often lipophilic. Injecting a suspension with large crystal aggregates causes erratic absorption and peritoneal irritation.

Protocol A: Vehicle Selection & Preparation

Objective: Create a stable suspension/solution for Intraperitoneal (i.p.) injection.

  • Standard Vehicle: 0.5% Methylcellulose (MC) or 10% Tween 80 in saline.

  • Procedure:

    • Weigh the benzamide derivative.

    • Add a small volume (e.g., 20 µL) of DMSO to pre-solubilize (optional, keep final DMSO < 1%).

    • Slowly add the vehicle while triturating with a mortar and pestle or sonication.

  • Validation Step (Critical): Draw the solution into the syringe. If the needle (26G) clogs or visible sedimentation occurs within 30 seconds, the formulation fails . Re-formulate using hydroxypropyl-β-cyclodextrin (HPβCD) to avoid artifactual data.

Phase II: Neurotoxicity Screening (Rotarod Test)[1][2]

Before testing efficacy, you must quantify motor impairment. A sedated mouse cannot seize, but this is not "protection"—it is toxicity.

Protocol B: Rotarod Performance Test

Mechanism: Measures ataxia and muscle relaxation. Animals: Male NMRI or CD-1 mice (20–25 g).

  • Training: 24 hours prior to testing, train mice to maintain balance on a rotating rod (fixed speed: 6 rpm) for at least 60 seconds.

  • Dosing: Administer the test compound i.p. (Standard screening doses: 30, 100, 300 mg/kg).[1]

  • Testing:

    • Place mouse on the rod at 0.5 h and 4.0 h post-injection.

    • Criterion: Inability to maintain equilibrium for 60 seconds in three consecutive trials constitutes "neurotoxicity."

  • Output: Calculate the TD50 (Toxic Dose for 50% of animals) using Probit analysis.

Phase III: Acute Anticonvulsant Assays[3]

We employ two complementary models to predict the clinical spectrum and mechanism of action.

Protocol C: Maximal Electroshock Seizure (MES) Test

Target: Generalized tonic-clonic seizures (Grand Mal). Mechanism: Identifies compounds that block voltage-gated Na+ channels (preventing seizure spread).[2][3]

  • Apparatus: Electroshock generator (e.g., Ugo Basile) with corneal electrodes.

  • Settings:

    • Current: 50 mA (mice) / 150 mA (rats).

    • Frequency: 60 Hz.

    • Duration: 0.2 seconds.

  • Procedure:

    • Apply a drop of electrolyte/anesthetic solution (0.5% tetracaine in saline) to the eyes.

    • Apply the corneal electrodes and deliver the stimulus.

  • Endpoint (Success/Fail):

    • Seizure: Tonic Hindlimb Extension (THE) – hind legs extend 180° to the body.

    • Protection: Abolition of THE (animal may show clonus, but no tonic extension).

  • Timing: Test at 0.5 h (TPE - Time of Peak Effect) and 4 h.

Protocol D: Subcutaneous Pentylenetetrazol (scPTZ) Test

Target: Absence or Myoclonic seizures (Petit Mal). Mechanism: Identifies compounds that modulate GABA_A receptors or T-type Ca2+ channels.

  • Convulsant: Pentylenetetrazol (PTZ) dissolved in saline.

  • Dose Determination: Determine the CD97 (Convulsive Dose 97%) for your specific mouse strain (typically ~85 mg/kg s.c.).

  • Procedure:

    • Administer the benzamide test compound (i.p.).[1][4]

    • Wait for the TPE (usually 30 min).[5]

    • Inject PTZ (85 mg/kg) subcutaneously into a loose fold of skin on the neck.

  • Observation: Place animal in a plexiglass cage and observe for 30 minutes.

  • Endpoint:

    • Seizure: A single episode of clonic spasms lasting > 5 seconds.

    • Protection: Absence of clonic spasms for the full 30 minutes.

Mechanistic Pathway Visualization

Understanding why benzamides work helps interpret the data. The diagram below details the putative mechanism for MES-active benzamides.

Benzamide_Mechanism Benzamide Benzamide Derivative Na_Channel Voltage-Gated Na+ Channel Benzamide->Na_Channel Binds Inactivation Stabilize Inactive State Na_Channel->Inactivation Promotes Depolarization High-Frequency Neuronal Firing Inactivation->Depolarization Blocks Glutamate Glutamate Release Depolarization->Glutamate Reduces Seizure_Spread Seizure Spread (Tonic Extension) Glutamate->Seizure_Spread Prevents Protection Seizure Protection Seizure_Spread->Protection Result

Figure 2: Putative Mechanism of Action. Benzamides stabilize the inactive state of Na+ channels, preventing the repetitive firing required for seizure propagation.

Data Analysis & Interpretation

Raw data must be converted into the Protective Index (PI) , the gold standard for drug safety.

Calculation Table
MetricDefinitionCalculation MethodDesired Value
ED50 Effective Dose 50%Probit Analysis (Litchfield & Wilcoxon)Low (High Potency)
TD50 Toxic Dose 50%Rotarod Failure RateHigh (Low Toxicity)
PI Protective Index

> 1.0 (Ideally > 5.[6][7]0)
Interpreting Results
  • MES Active / scPTZ Inactive: Suggests a Na+ channel blocker profile (Phenytoin-like).

  • scPTZ Active / MES Inactive: Suggests GABAergic modulation or T-type Ca2+ blockade (Ethosuximide-like).

  • Active in Both: Broad-spectrum potential (Valproate-like). High Priority Lead.

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (2024).[8] Epilepsy Therapy Screening Program (ETSP) Protocols.[9][10] NIH.[6][8][11] [Link]

  • Strupińska, M., et al. (2009).[6] "New Derivatives of Benzylamide With Anticonvulsant Activity." Acta Poloniae Pharmaceutica - Drug Research, 66(2), 155-159. [Link]

  • Kamiński, K., et al. (2015).[12] "Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide..." Bioorganic & Medicinal Chemistry, 23(10), 2548-2561. [Link]

  • MMPC (Mouse Metabolic Phenotyping Centers). (2024). Standardized Rotarod Protocol. [Link]

Sources

Application Note: N-Phenylbenzamide Derivatives as Kinetoplastid DNA Minor Groove Binders

[1][2][3]

Introduction & Therapeutic Rationale

Kinetoplastid parasites (Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.[1][2][3]) are the causative agents of neglected tropical diseases (NTDs) affecting millions globally. Current therapies suffer from high toxicity, complex administration (parenteral), and emerging resistance.

N-phenylbenzamide derivatives have emerged as a privileged scaffold in anti-parasitic drug discovery. Unlike traditional enzyme inhibitors, these compounds predominantly act as DNA Minor Groove Binders (MGBs) . They target the kinetoplast DNA (kDNA)—the unique, catenated mitochondrial DNA network of these parasites.

Key Advantages of the Scaffold:
  • Selectivity: The scaffold's curvature matches the AT-rich minor groove of parasite kDNA, which differs structurally from mammalian nuclear DNA.

  • Tunability: The amide linker allows for modular synthesis, facilitating the optimization of lipophilicity (LogP) and cationic charge distribution for cellular uptake.

  • Mechanism: By displacing essential High Mobility Group (HMG) box proteins, these compounds cause kDNA network collapse, a mechanism distinct from current drugs like fexinidazole or miltefosine.

Mechanism of Action (MoA)

The primary mode of action for cationic N-phenylbenzamides (e.g., bis-amidines or bis-imidazolines) involves competitive binding to the kDNA minor groove.

The kDNA Collapse Cascade
  • Entry: The compound permeates the parasite membrane and enters the mitochondrion, driven by the organelle's negative membrane potential.

  • Binding: The curved N-phenylbenzamide core inserts into the AT-rich minor groove of the kDNA minicircles.

  • Displacement: The drug displaces HMG-box proteins (like KAP proteins) that are structurally required to maintain the compacted kDNA network.

  • Lethality: Loss of structural integrity leads to kDNA fragmentation, cessation of replication, and subsequent parasite death.

MoA_CascadeDrugN-PhenylbenzamideDerivativeMitochondrionMitochondrialAccumulationDrug->MitochondrionDriven by ΔΨmkDNA_BindingBinding to AT-RichkDNA Minor GrooveMitochondrion->kDNA_BindingElectrostatic AttractionHMG_DisplacementDisplacement ofHMG-Box ProteinskDNA_Binding->HMG_DisplacementCompetitive InhibitionNetwork_CollapsekDNA NetworkCollapseHMG_Displacement->Network_CollapseStructural FailureDeathParasite Death(Apoptosis/Necrosis)Network_Collapse->DeathReplication Arrest

Caption: Kinetic pathway of N-phenylbenzamide induced parasite death via kDNA targeting.[4][1]

Structure-Activity Relationship (SAR) Insights

Optimization of the N-phenylbenzamide core requires balancing DNA affinity with membrane permeability.

Structural RegionFunctionOptimization Strategy
Central Linker Curvature controlThe amide bond provides the necessary isohelical curvature to match the minor groove.
Terminal Cations DNA affinityAmidines, imidazolines, or guanidines at the para positions form H-bonds with Adenine/Thymine bases.
Phenyl Rings HydrophobicitySubstitution with halogens (Cl, F) can improve metabolic stability and cellular permeability.
Inner Core Sequence recognitionIntroduction of heteroatoms (e.g., pyridine nitrogen) can tune specificity for AT vs. GC sequences.

Experimental Protocols

Protocol A: In Vitro Screening against T. brucei (Bloodstream Form)

Objective: Determine the IC50 of compounds using the Resazurin (Alamar Blue) viability assay.

Materials:

  • Parasites: T. brucei brucei (Strain 427 or Lister 427).

  • Media: HMI-9 Medium (Iscove’s Modified Dulbecco’s Medium supplemented with 10% FBS, 10% Serum Plus, 0.05 mM Bathocuproinesulfonate, 1.5 mM L-cysteine, 1 mM hypoxanthine, 0.2 mM β-mercaptoethanol, 1 mM pyruvate, 0.16 mM thymidine).[5]

  • Reagent: Resazurin sodium salt (12.5 mg in 100 mL PBS).

  • Controls: Suramin (Positive), 0.5% DMSO (Negative).

Step-by-Step Procedure:

  • Compound Preparation: Prepare 20 mM stock solutions of N-phenylbenzamide derivatives in 100% DMSO.

  • Serial Dilution: In a 96-well white opaque plate, perform a 3-fold serial dilution of compounds in HMI-9 medium (Final DMSO concentration < 0.5%).

    • Range: Typically 100 µM down to 0.01 µM.

  • Seeding: Harvest log-phase parasites (centrifuge 800 x g, 10 min). Resuspend in HMI-9 and adjust density to 2 x 10⁵ cells/mL.

  • Incubation: Add 100 µL of parasite suspension to drug wells (Final density: 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂ for 48 hours .

  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 4-6 hours . Measure fluorescence using a microplate reader.

    • Excitation: 530 nm

    • Emission: 590 nm[6]

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a sigmoidal dose-response curve to determine IC50.
    
Protocol B: Mammalian Cytotoxicity Counter-Screen

Objective: Calculate the Selectivity Index (SI = CC50 / IC50) to ensure parasite specificity.

Materials:

  • Cells: L6 (Rat Myoblast) or Vero (Monkey Kidney) cells.

  • Media: RPMI 1640 + 10% FBS + 2 mM L-Glutamine.

  • Assay: MTT or Resazurin.

Step-by-Step Procedure:

  • Seeding: Seed L6 cells at 4 x 10³ cells/well in 96-well plates. Incubate 24h to allow attachment.

  • Treatment: Remove media and add fresh media containing serial dilutions of the test compounds (same range as Protocol A).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Check: Add 20 µL Resazurin (or MTT). Incubate 2-4 hours.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

    • Acceptance Criteria: A hit is typically defined as having an SI > 10 (preferably > 50).

Protocol C: Mechanism Validation (kDNA Loss)

Objective: Confirm the compound targets kDNA using DAPI staining and fluorescence microscopy.

  • Treatment: Treat T. brucei cultures with the compound at 2x IC50 for 24 hours.

  • Fixation: Pellet cells, wash in PBS, and fix in 4% paraformaldehyde for 15 min.

  • Staining: Wash and resuspend in PBS containing 0.1 µg/mL DAPI (4′,6-diamidino-2-phenylindole).

  • Microscopy: Mount on slides and image using a fluorescence microscope (UV filter).

  • Scoring: Count 200 cells per condition.

    • Normal: 1 Nucleus (N), 1 Kinetoplast (K) -> 1N1K.

    • kDNA Loss:[4] 1 Nucleus, 0 Kinetoplast -> 1N0K (zoids).

    • Result: A significant increase in 1N0K cells confirms kDNA targeting.

Screening Workflow Visualization

Screening_WorkflowLibraryN-PhenylbenzamideLibraryPrimaryPrimary Screen(T. brucei @ 10 µM)Library->PrimaryDoseResponseDose Response(IC50 Determination)Primary->DoseResponse>70% InhibitionCytoCytotoxicity(L6/Vero Cells)DoseResponse->CytoParallel AssaySelectivitySelectivity IndexCalculationDoseResponse->SelectivityCyto->SelectivityMoAMoA Confirmation(DAPI/kDNA Loss)Selectivity->MoASI > 10

Caption: Integrated screening cascade for identifying lead N-phenylbenzamide candidates.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Source: Journal of Medicinal Chemistry (2023) URL:[Link][7]

  • Structure activity relationships of antischistosomal N-phenylbenzamides. Source: PubMed Central (2018) URL:[Link]

  • Feeder layer-free in vitro assay for screening antitrypanosomal compounds. Source: Antimicrobial Agents and Chemotherapy (PubMed) URL:[Link]

Technical Guide: Crystallization & Solid-State Control of 2-chloro-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties and crystallization protocols for 2-chloro-N-(4-methylphenyl)benzamide (also known as 2-chloro-4'-methylbenzanilide). This molecule serves as a critical model for studying substituent effects on amide hydrogen bonding networks. The presence of the ortho-chloro group on the benzoyl ring and the para-methyl group on the aniline ring introduces specific steric and electronic constraints that dictate its solid-state packing.

Achieving high-purity crystals of this compound requires a nuanced understanding of its solubility profile and hydrogen-bonding potential. This guide provides three distinct protocols tailored for specific research goals: bulk purification, high-yield recovery, and single-crystal X-ray diffraction (XRD) analysis.

Physicochemical Profile & Solubility Landscape

Before initiating crystallization, it is imperative to understand the molecular drivers of the crystal lattice.

Molecular Attributes
  • Molecular Formula: C₁₄H₁₂ClNO[1][2]

  • Molecular Weight: 245.70 g/mol [1][2]

  • Crystal System: Monoclinic

  • Key Intermolecular Force: Strong N—H···O hydrogen bonds linking molecules into infinite chains along the c-axis.

  • Conformation: The ortho-Cl atom is typically positioned syn to the C=O bond in the crystal lattice due to electrostatic repulsion and steric locking.

Solubility Data

The solubility of benzanilides is heavily influenced by the amide moiety's ability to form hydrogen bonds with the solvent.

Solvent ClassSolventSolubility @ 25°CSolubility @ BoilingRole in Protocol
Protogenic Ethanol (EtOH)ModerateHighPrimary Solvent
Protogenic Methanol (MeOH)ModerateHighAlternative Primary
Aprotic Polar AcetoneHighVery HighSolubilizer
Aprotic Polar DMF / DMSOVery HighN/AAvoid (Difficult removal)
Non-Polar Hexane / HeptaneNegligibleLowAnti-Solvent
Aqueous WaterInsolubleInsolubleAnti-Solvent

Pre-Crystallization Synthesis Check

Context: Crystallization cannot fix a failed synthesis. Ensure the starting material is viable.

The compound is typically synthesized via the Schotten-Baumann reaction involving 2-chlorobenzoyl chloride and p-toluidine (4-methylaniline).

  • Critical Impurity: Unreacted p-toluidine (oxidation risk) and 2-chlorobenzoic acid (hydrolysis byproduct).

  • Pre-treatment: If the crude solid is highly colored (brown/purple), wash with dilute HCl (to remove amine) and dilute NaOH (to remove acid) before attempting recrystallization.

Experimental Protocols

Protocol A: Thermal Recrystallization (Bulk Purification)

Goal: Removal of chemical impurities to achieve >99% purity.

Mechanism: This method leverages the steep solubility curve of the compound in ethanol. Impurities remain in the mother liquor or are filtered out while hot.

  • Preparation: Weigh 1.0 g of crude 2-chloro-N-(4-methylphenyl)benzamide into a 50 mL Erlenmeyer flask.

  • Solvation: Add 15 mL of absolute ethanol .

  • Heating: Place on a hot plate set to 85°C. Stir magnetically.

    • Note: If the solid does not dissolve completely at boiling, add ethanol in 1 mL increments. Do not exceed 30 mL total volume.

  • Hot Filtration (Optional but Recommended): If insoluble particles (dust, inorganic salts) are visible, filter the boiling solution rapidly through a pre-warmed glass frit or fluted filter paper.

  • Controlled Cooling: Remove from heat.

    • Stage 1: Allow to cool to room temperature (25°C) undisturbed on the benchtop (approx. 1 hour).

    • Stage 2: Transfer to a 4°C refrigerator for 2 hours to maximize yield.

  • Harvesting: Filter the white crystalline needles using vacuum filtration. Wash the cake with 5 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Anti-Solvent Precipitation (High Yield)

Goal: Maximizing recovery when sample quantity is limited (<100 mg).

Mechanism: Rapid reduction of solubility power by introducing a miscible non-solvent (Water).

  • Dissolution: Dissolve the compound in the minimum amount of Acetone or Warm Ethanol (approx. 10-20 mg/mL).

  • Anti-Solvent Addition: While stirring rapidly, add deionized water dropwise.

    • Observation: A transient cloudiness will appear and redissolve. Continue adding until a faint, persistent turbidity is observed.

  • Nucleation: Stop stirring. Add one more drop of water.

  • Growth: Cover and let stand at room temperature. As the organic solvent evaporates or diffuses, the supersaturation will increase, driving precipitation.

  • Recovery: Filter the resulting fine powder. Note: This method often yields smaller crystals or amorphous solids compared to Protocol A.

Protocol C: Slow Evaporation (Single Crystal Growth)

Goal: Growing large, high-quality crystals for X-ray Diffraction (XRD).

Mechanism: Gradual increase in supersaturation allows molecules to arrange in their most thermodynamically stable lattice (Monoclinic) without kinetic trapping.

  • Solution Prep: Prepare a saturated solution in Ethanol at room temperature.

    • Technique: Add excess solid to 10 mL ethanol, stir for 2 hours, then filter through a 0.45 µm syringe filter into a clean glass vial.

  • Vessel Setup: Cover the vial with Parafilm.

  • Perforation: Pierce 3-5 small holes in the Parafilm using a clean needle to control the evaporation rate.

  • Environment: Place the vial in a vibration-free area away from direct sunlight and drafts.

  • Timeline: Allow solvent to evaporate over 3-7 days.

    • Result: Colorless, rod-like crystals suitable for single-crystal XRD.

Visualization of Workflows

Figure 1: Crystallization Decision Matrix

This logic flow guides the researcher in selecting the appropriate solvent system based on the initial solubility test.

SolubilityLogic Start Start: Solubility Test (10 mg solid) SolventA Add 1 mL Ethanol (RT) Start->SolventA Check1 Dissolved? SolventA->Check1 Heat Heat to Boiling (78°C) Check1->Heat No ResultB Too Soluble: Use Anti-Solvent (Water) Check1->ResultB Yes (Too soluble) Check2 Dissolved? Heat->Check2 ResultA Ideal System: Thermal Recrystallization Check2->ResultA Yes ResultC Insoluble: Try Stronger Solvent (DMF) Check2->ResultC No

Caption: Decision matrix for selecting the optimal crystallization strategy based on solubility behavior in Ethanol.

Figure 2: Thermal Recrystallization Workflow

Detailed process flow for Protocol A, emphasizing critical control points.

RecrystWorkflow Step1 Dissolution (Reflux in EtOH) Step2 Hot Filtration (Remove insolubles) Step1->Step2 >70°C Step3 Slow Cooling (RT -> 4°C) Step2->Step3 Gradual Step4 Nucleation & Growth Step3->Step4 Supersaturation Step5 Vacuum Filtration & Wash Step4->Step5 Step6 Drying (50°C Vacuum) Step5->Step6

Caption: Step-by-step workflow for the thermal recrystallization of 2-chloro-N-(4-methylphenyl)benzamide.

Characterization & Validation

Once crystals are obtained, validate their identity and purity using the following parameters.

Melting Point Analysis

The melting point is a rapid indicator of purity and polymorphic form.

  • Method: Capillary tube method, heating rate 1°C/min.

  • Target Range: The pure compound typically melts in the range of 150°C – 160°C (Note: Exact value depends on specific polymorph; constant melting point across two recrystallizations indicates purity).

X-Ray Diffraction (XRD)
  • Single Crystal: Confirm the Monoclinic unit cell.

    • Expected Packing: Look for N—H[1][3][4]···O hydrogen bonded chains.[2][3][5][6]

    • Space Group: P2₁/c (typical for this class).

  • Powder XRD: Use to detect polymorphic mixtures. If multiple peaks appear that do not match the simulated pattern from the single crystal, a second polymorph may be present.

Troubleshooting Common Issues
  • Oiling Out: If the product separates as an oil instead of crystals during cooling:

    • Cause: Solution is too concentrated or cooling is too fast.

    • Fix: Re-heat to dissolve the oil, add slightly more ethanol, and cool much more slowly. Seed with a small crystal if available.[7]

  • No Precipitation:

    • Cause: Solution is too dilute.

    • Fix: Evaporate 20-30% of the solvent volume and return to the refrigerator.

References

  • Gowda, B. T., et al. (2010). "Crystal structure of 2-chloro-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2940.

  • Gowda, B. T., et al. (2003).[5][6] "Structural studies on N-arylbenzamides." Zeitschrift für Naturforschung A, 58, 563-568.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).

Sources

Comprehensive Protocol for Characterizing the Protein Binding of 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of protein-ligand interactions are foundational to modern drug discovery and chemical biology. 2-chloro-6-methyl-N-phenylbenzamide, a small molecule with a benzanilide scaffold, represents a class of compounds with potential biological activity. However, elucidating its specific protein targets and binding thermodynamics is essential to understanding its mechanism of action. This guide provides a comprehensive, multi-faceted protocol for researchers to systematically investigate the protein binding profile of this compound. We present an integrated workflow that begins with computational target prediction, proceeds to rigorous biophysical characterization of binding affinity and kinetics using purified components, and culminates in the validation of target engagement within a cellular context. The methodologies detailed herein include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA), providing a self-validating system to ensure data integrity and build a robust biological case.

Introduction: A Strategy for Target Deconvolution

The therapeutic potential of any small molecule is intrinsically linked to its interactions with macromolecular targets within the cell. For novel or uncharacterized compounds like this compound, the primary challenge is to identify these protein partners. Derivatives of the N-phenylbenzamide core have been noted for a range of biological activities, including targeting the kinetoplastid parasite's DNA[1][2][3]. This suggests that the scaffold is biologically active, but a precise protein target for this specific analogue is not established.

This application note eschews a single-assay approach, instead detailing a logical and integrated workflow. The causality behind this multi-step process is to build confidence at each stage: from generating a plausible hypothesis to confirming it with precise, quantitative biophysical data, and finally, proving its relevance in a physiological setting.

Figure 1: Integrated workflow for target identification and validation.

Phase 1: Target Hypothesis Generation via In Silico Screening

Before committing to resource-intensive wet-lab experiments, computational methods can provide educated hypotheses about potential protein targets, saving considerable time and resources[4]. This approach uses the known chemical structure of this compound to screen against databases of known protein structures and ligand interactions[5].

Causality: By predicting a small, manageable list of high-probability targets, we can focus our subsequent biophysical and cellular assays, rather than performing blind screens. This is a crucial first step in modern drug discovery[6].

Protocol: In Silico Target Prediction
  • Obtain Compound Structure: Generate the SMILES (Simplified Molecular Input Line Entry System) string or a 3D structure file (.sdf, .mol2) for this compound.

  • Select Prediction Platforms: Utilize a combination of ligand-based and structure-based web servers or software.

    • Ligand-Based (Chemical Similarity): Tools like SwissTargetPrediction or SuperPred compare the compound's 2D/3D similarity to known ligands with annotated targets.

    • Structure-Based (Inverse Docking): Platforms like PharmMapper or idTarget dock the compound structure against a library of protein binding sites to calculate favorable binding poses and energies[5][7].

  • Execute Queries: Submit the compound structure to the selected platforms.

  • Analyze and Consolidate Results:

    • Compile a list of the top 10-20 predicted protein targets from each platform.

    • Cross-reference the lists to identify targets that appear across multiple prediction methods.

    • Prioritize targets based on prediction scores, biological plausibility (e.g., known involvement in disease pathways), and feasibility for recombinant expression and purification.

Phase 2: Biophysical Characterization of Protein-Ligand Interaction

Once a list of putative targets is generated, the next step is to confirm a direct physical interaction using purified components. We will detail protocols for two "gold standard" biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods are complementary; ITC provides a complete thermodynamic profile of the interaction in solution, while SPR delivers high-quality kinetic data[8].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, making it the gold standard for determining the thermodynamics of an interaction.[9][10]. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[11].

Trustworthiness: The method is label-free and performed in solution, minimizing artifacts from fluorescent tags or surface immobilization. The requirement for both binding partners to be in an identical buffer provides a self-validating control against heats of dilution, which could otherwise confound the results.

G cluster_System ITC Calorimeter cluster_Cell Sample Cell Syringe Syringe (this compound) Protein Target Protein Solution Syringe->Protein Titration Detector Heat Detector (Measures ΔT) Protein->Detector Heat Change (Exothermic/Endothermic)

Figure 2: Principle of Isothermal Titration Calorimetry (ITC).

  • Protein Preparation: Express and purify the target protein to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The final concentration should be accurately determined (e.g., by A280 measurement).

  • Ligand Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute this stock into the exact same buffer used for the final protein dialysis. The final DMSO concentration should be identical between the protein solution in the cell and the ligand solution in the syringe (typically ≤ 5%) to minimize buffer mismatch effects.

  • Concentration Optimization: The ideal protein concentration in the cell is typically 10-100 times the expected KD. The ligand concentration in the syringe should be 10-20 times the protein concentration. If the KD is unknown, start with ~20 µM protein and ~300 µM ligand.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water.

    • Load the protein solution into the sample cell (~200-300 µL, instrument dependent).

    • Load the ligand solution into the titration syringe (~40-50 µL).

    • Set the experimental temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform an initial injection of ~0.4 µL (often discarded in analysis) followed by 18-20 injections of ~2 µL each.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

  • Control Experiment: To determine the heat of dilution, perform an identical titration of the ligand from the syringe into the buffer-only solution in the sample cell.

  • Data Analysis:

    • Subtract the heats of dilution (from the control experiment) from the primary binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. Calculate ΔG and -TΔS from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time[12]. It is exceptionally sensitive for detecting the binding of small molecules to a protein immobilized on a sensor surface[13][14]. This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated[15].

Trustworthiness: A key feature of a self-validating SPR experiment is the use of a reference flow cell. The target protein is immobilized in the sample flow cell, while a reference flow cell is left blank or immobilized with an irrelevant protein. Subtracting the reference channel signal from the sample channel signal corrects for bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction of interest.

  • Protein Immobilization:

    • Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC/NHS.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A second flow cell should be activated and deactivated without protein injection to serve as a reference.

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+ buffer containing 0.05% P20). The concentration range should bracket the expected KD (e.g., from 0.1x to 10x KD). A DMSO concentration gradient across samples should be avoided by preparing all dilutions from a single DMSO stock.

  • Binding Analysis (Kinetics):

    • Inject the different concentrations of the compound over the sample and reference flow cells for a set time (association phase, e.g., 120 seconds).

    • Follow with an injection of running buffer to monitor the decay of the signal (dissociation phase, e.g., 300 seconds).

    • Between each compound injection, inject a regeneration solution (e.g., a pulse of 50 mM NaOH or 10 mM Glycine pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a "zero concentration" (buffer only) injection.

    • Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the kinetic parameters ka (on-rate) and kd (off-rate).

    • Calculate the equilibrium dissociation constant using the formula: KD = kd / ka .

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index
Primary Output KD, ΔH, ΔS, Stoichiometry (n)ka, kd, KD, Rmax
Format In-solution, label-freeSurface-immobilized, label-free
Sample Req. Higher (µg to mg)Lower (µg)
Throughput LowMedium to High
Key Advantage Full thermodynamic profileReal-time kinetic information

Phase 3: Cellular Target Engagement Validation

Confirming a direct interaction with a purified protein is a critical step, but it does not prove that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment[16]. The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation[17][18][19].

Causality: This experiment is crucial because it bridges the gap between biophysical data and physiological relevance. If the compound stabilizes the predicted target in cells or cell lysates, it provides strong evidence that the interaction observed in vitro is not an artifact and is likely to occur in a biological system.

G cluster_out Analysis of Soluble Fraction A Intact Cells + Ligand (or DMSO) B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble vs. Aggregated) C->D E Western Blot / Mass Spec (Quantify Soluble Target Protein) D->E Result Result: Ligand-bound protein is more thermally stable and remains soluble at higher temperatures. E->Result

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Treatment: Culture an appropriate cell line expressing the target protein. Treat the cells with a desired concentration of this compound or vehicle control (DMSO) for a set time (e.g., 1-2 hours at 37°C).

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 40°C to 68°C in 2°C increments for 3 minutes) using a PCR thermocycler. Include an unheated control.

    • Cool the samples to room temperature.

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using a quantitative method like Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment condition (compound vs. vehicle), plot the percentage of soluble target protein remaining (relative to the unheated control) as a function of temperature.

    • The resulting curve for the compound-treated sample should show a shift to the right compared to the vehicle control, indicating thermal stabilization. The magnitude of this shift (ΔTm) is a measure of target engagement.

Data Integration and Conclusion

The strength of this protocol lies in the integration of orthogonal methods. A successful investigation would yield a cohesive dataset where in silico predictions are confirmed by quantitative biophysical data, which is in turn validated by evidence of target engagement in a cellular context.

AssayExample Result for a Positive HitInterpretation
In Silico Protein Kinase X ranked in top 5 by 3 different algorithms.Protein Kinase X is a high-confidence putative target.
ITC KD = 5.2 µM; n = 0.98; ΔH = -8.5 kcal/molConfirms direct, specific 1:1 binding with moderate affinity.
SPR KD = 4.8 µM (ka = 1.2x104 M-1s-1; kd = 5.8x10-2 s-1)KD value corroborates ITC. Provides kinetic details of the interaction.
CETSA ΔTm = +4.2 °C at 10 µM compound concentration.Confirms compound binds to and stabilizes Protein Kinase X in cells.

By following this comprehensive workflow, researchers can move from an uncharacterized compound to a robustly validated protein-ligand interaction. This provides a solid foundation for further studies into the compound's mechanism of action, cellular effects, and potential as a therapeutic agent or chemical probe.

References

  • Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2973. [Link]

  • Wang, Z. X., & Zhang, H. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 22(19), 10215. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 169–188. [Link]

  • Xing, F., Wu, H., & Zhang, R. (2016). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 439–448. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Li, M., & Cui, J. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2260, 151–162. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 30, 2026, from [Link]

  • Guan, Y., & Liu, M. (2018). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1700, 107–123. [Link]

  • Wilson, A. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 30, 2026, from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved January 30, 2026, from [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology, 16(4). [Link]

  • González-Salgado, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13359–13381. [Link]

  • ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved January 30, 2026, from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved January 30, 2026, from [Link]

  • González-Salgado, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved January 30, 2026, from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved January 30, 2026, from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine the thermodynamics of biomolecular interactions. Nature Protocols, 1(1), 186-191. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4020. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 30, 2026, from [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 565-570. [Link]

  • ChemSynthesis. (n.d.). 2-methylamino-N-phenylbenzamide. Retrieved January 30, 2026, from [Link]

  • NIH PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). The Principles of Biomedical Scientific Writing: Citation. Journal of Korean Medical Science, 35(16), e126. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved January 30, 2026, from [Link]

  • MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11848. [Link]

  • MDPI. (2022). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 23(7), 3866. [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved January 30, 2026, from [Link]

  • TeachOpenCADD. (n.d.). Protein-ligand interactions. Retrieved January 30, 2026, from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS Neglected Tropical Diseases, 17(4), e0011249. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 2). Methods to investigate protein–protein interactions. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment? Retrieved January 30, 2026, from [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (194), e65185. [Link]

Sources

Application Notes & Protocols: GW7647 as a High-Affinity Chemical Probe for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: The compound "2-chloro-6-methyl-N-phenylbenzamide" is a defined chemical structure but is not characterized in the scientific literature as a validated chemical probe. This guide focuses on GW7647, a structurally related, extensively validated, and highly potent and selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). GW7647 serves as a benchmark chemical probe for interrogating the biology of PPARα.

Introduction to PPARα and the Role of Chemical Probes

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated nuclear receptor that plays a pivotal role in regulating lipid metabolism, fatty acid oxidation, and inflammation. Upon activation by endogenous ligands such as fatty acids or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Given its central role in metabolic and inflammatory pathways, dissecting the function of PPARα requires precise tools. A chemical probe is a small molecule used to study and manipulate a biological target with high potency, selectivity, and a well-understood mechanism of action. GW7647 is an exemplary chemical probe for PPARα, enabling researchers to selectively activate this receptor and study its downstream physiological and pathophysiological consequences.

GW7647: A High-Affinity Probe for PPARα

GW7647 is a potent and highly selective agonist for PPARα. Its utility as a chemical probe is grounded in its ability to robustly activate PPARα at low nanomolar concentrations while exhibiting significantly lower affinity for other PPAR isoforms (γ and δ), ensuring minimal off-target effects at appropriate working concentrations.

Mechanism of Action

As a PPARα agonist, GW7647 binds to the ligand-binding domain of the receptor, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent initiation of target gene transcription. This mechanism allows GW7647 to mimic the effects of endogenous ligands but with greater potency and stability, making it ideal for experimental settings. Its biological effects include modulating oleate metabolism, enhancing mitochondrial enzyme gene expression, and exerting lipid-lowering and anti-inflammatory properties[1].

Pharmacological Profile

The selectivity of a chemical probe is paramount. GW7647's pharmacological profile demonstrates its exceptional selectivity for the human PPARα isoform.

Parameter Human PPARα Human PPARγ Human PPARδ Source
EC50 6 nM1100 nM (1.1 µM)6200 nM (6.2 µM)[1][2][3]
Selectivity ~183-fold vs PPARγ~1033-fold vs PPARδN/A

EC50 (Half-maximal effective concentration) values are derived from cell-based reporter assays and represent the concentration required to elicit 50% of the maximal response.

This high degree of selectivity ensures that at concentrations sufficient to saturate PPARα activation (e.g., 50-100 nM), the engagement of PPARγ and PPARδ is negligible, allowing for confident attribution of observed biological effects to PPARα activation.

Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway initiated by the activation of PPARα with GW7647.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW7647 GW7647 (Probe) FABP1 FABP1 GW7647->FABP1 Binds PPARa_inactive PPARα FABP1->PPARa_inactive Facilitates Nuclear Translocation & Activation PPARa_active PPARα PPARa_inactive->PPARa_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE (DNA Response Element) PPARa_active->PPRE RXR_active->PPRE Heterodimerizes Coactivators Coactivators (e.g., PGC-1α) PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates BiologicalResponse Biological Response (e.g., ↑ Fatty Acid Oxidation, ↓ Inflammation) TargetGenes->BiologicalResponse

Caption: Canonical PPARα signaling pathway activated by GW7647.

Experimental Protocols & Applications

GW7647 is a versatile tool for both in vitro and in vivo studies. It is orally active and has been shown to cross the blood-brain barrier[4].

Application 1: Analysis of PPARα Target Gene Expression in Cell Culture

This protocol describes how to treat cultured cells (e.g., HepG2 human hepatoma cells, Caco-2BBE cells) with GW7647 to study its effect on the expression of known PPARα target genes such as CPT1A, ACADM, or PDZK1.

A. Materials

  • GW7647 (Tocris, Selleck Chemicals, MedchemExpress, or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell line and complete culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR, or reagents for protein lysis and Western blotting.

B. Protocol Steps

  • Stock Solution Preparation: Prepare a high-concentration stock solution of GW7647 (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the GW7647 stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. A typical concentration range to test is 10 nM to 1 µM. Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest GW7647 concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing GW7647 or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to allow for transcriptional changes.

  • Harvesting and Analysis:

    • For qRT-PCR: Wash cells with PBS, then lyse them directly in the plate using an appropriate lysis buffer for RNA extraction. Proceed with RNA purification, cDNA synthesis, and qRT-PCR analysis of target genes.

    • For Western Blot: Wash cells with ice-cold PBS, then lyse with RIPA buffer (or similar) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and determine protein concentration. Proceed with SDS-PAGE and Western blot analysis for target proteins like PDZK1[3][5].

C. Self-Validating Controls (Trustworthiness)

  • Vehicle Control: Essential for confirming that observed effects are due to GW7647 and not the DMSO solvent.

  • PPARα Knockdown/Knockout: The gold standard for validation. In cells where PPARα has been silenced (siRNA) or knocked out (CRISPR), the effect of GW7647 on target gene expression should be significantly blunted or abolished.

Experimental Workflow Diagram

Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 10 mM GW7647 Stock in DMSO C 3. Prepare Working Dilutions (e.g., 0, 10, 100, 1000 nM) A->C B 2. Seed Cells (e.g., HepG2) D 4. Treat Cells B->D C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Harvest Cells E->F G RNA Extraction & qRT-PCR F->G H Protein Lysis & Western Blot F->H I Analyze Data (Gene/Protein Expression) G->I H->I

Caption: Workflow for analyzing GW7647-induced gene expression.

Application 2: Investigating Anti-Inflammatory Effects

GW7647 has been shown to reduce nitric oxide (NO) production in macrophages, indicating anti-inflammatory properties[1][3]. This protocol outlines a method to test this effect.

A. Materials

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Lipopolysaccharide (LPS) to induce an inflammatory response.

  • GW7647 stock solution in DMSO.

  • Griess Reagent Kit for measuring nitrite (a stable product of NO).

B. Protocol Steps

  • Cell Seeding: Plate macrophages and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of GW7647 (e.g., 10 nM - 1 µM) or vehicle control for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except for the unstimulated negative control.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Compare the nitrite levels in LPS-stimulated cells with and without GW7647 pre-treatment to quantify the reduction in NO production.

Concluding Remarks

GW7647 is a powerful and reliable chemical probe for the selective activation of PPARα. Its high potency and selectivity, coupled with its efficacy in both cellular and whole-organism models, make it an indispensable tool for researchers in metabolism, immunology, and drug discovery. When used with the appropriate controls, GW7647 can provide clear and definitive insights into the multifaceted biological roles of PPARα.

References

  • Title: PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases Source: ACS Publications URL: [Link]

  • Title: A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. The primary challenge in this synthesis arises from the steric hindrance posed by the ortho-substituents on the 2-chloro-6-methylbenzoic acid starting material, which can significantly impede the formation of the amide bond. This guide will address this core issue through various synthetic strategies.

Understanding the Core Challenge: Steric Hindrance

The synthesis of this compound involves the formation of an amide bond between 2-chloro-6-methylbenzoic acid and aniline. The presence of both a chloro and a methyl group in the ortho positions to the carboxylic acid creates significant steric bulk around the reaction center. This steric hindrance can make it difficult for the nucleophilic amine (aniline) to attack the carbonyl carbon, leading to low yields and slow reaction rates.[1]

Troubleshooting Guide & FAQs

This section is divided into the two primary approaches for this synthesis: the acyl chloride route and the direct coupling agent route.

Part 1: The Acyl Chloride Pathway

This common two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

A 2-Chloro-6-methylbenzoic Acid C 2-Chloro-6-methylbenzoyl Chloride (Acyl Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) E This compound C->E Amination F Low Yield / No Reaction C->F G Side Product Formation C->G D Aniline & Base (e.g., Pyridine, Et₃N) A 2-Chloro-6-methylbenzoic Acid + Aniline C Activated Ester Intermediate (In Situ) A->C Activation B Coupling Reagent (e.g., HATU, HCTU, COMU) E This compound C->E Amination D Base (e.g., DIPEA, Et₃N) F Low Yield / Starting Material Recovered

Caption: General workflow for the coupling agent pathway.

Q1: I've tried standard coupling reagents like DCC and EDC, but the yield is still poor. What should I try next?

A1: For sterically hindered couplings, standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often inefficient. [2]You should consider more potent, modern coupling reagents:

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings, including those with sterically hindered amino acids. [3][4]COMU is another excellent option that is safer and has better solubility profiles for its byproducts. [5]* Phosphonium Reagents: BOP and PyBOP are also very effective but are used less frequently now due to the formation of carcinogenic HMPA as a byproduct.

Q2: How do I choose the right coupling reagent for my system?

A2: The choice of coupling reagent is crucial for success. For this particular synthesis, a uronium-based reagent is a good starting point.

Coupling ReagentClassRecommended for Steric Hindrance?Key Considerations
DCC, EDCCarbodiimideNoOften insufficient for hindered substrates. [2]
HATU, HCTU Uronium/AminiumYes Highly efficient, but can be expensive. [3][4]
COMU Uronium/AminiumYes Safer alternative to HATU with water-soluble byproducts. [5]
TOTT ThiuroniumYes Good for sterically hindered couplings with potentially lower racemization. [3]

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and OxymaPure are often used in conjunction with carbodiimide coupling reagents. They act as activating agents to form an active ester intermediate, which is more reactive towards the amine and less prone to side reactions. Modern reagents like HATU and COMU already incorporate a derivative of these additives in their structure.

Q4: My reaction is still sluggish even with a strong coupling reagent. What else can I optimize?

A4:

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is essential to neutralize any acidic species and ensure the aniline remains deprotonated and nucleophilic.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often improve the reaction rate for hindered couplings. [6]* Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Acyl Chloride Formation and Amination

Step A: Synthesis of 2-Chloro-6-methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methylbenzoic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (3.0-5.0 eq).

  • Optionally, add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The product, 2-chloro-6-methylbenzoyl chloride, can be used in the next step without further purification.

Step B: Amidation

  • Dissolve the crude 2-chloro-6-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • In a separate flask, dissolve aniline (1.0-1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.

  • Cool the aniline solution in an ice bath (0 °C).

  • Slowly add the acyl chloride solution dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl (to remove excess aniline and base), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. [7]

Protocol 2: Direct Amide Coupling using HATU
  • In a round-bottom flask, dissolve 2-chloro-6-methylbenzoic acid (1.0 eq), aniline (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of lithium chloride or water to remove the DMF.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Sources

Technical Support Center: Troubleshooting Low Solubility of N-Phenylbenzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenylbenzamide (benzanilide) scaffolds are privileged structures in medicinal chemistry, frequently serving as cores for kinase inhibitors, ion channel modulators, and antiparasitic agents. However, their high lipophilicity (LogP > 3.5) and stable crystal lattice often lead to poor aqueous solubility , causing precipitation during biological assays. This guide addresses the "crash-out" phenomenon observed when diluting DMSO stocks into aqueous buffers and provides validated protocols for solubilization.

Part 1: The "Crash Out" Phenomenon (DMSO to Buffer)

Q1: My compound precipitates immediately upon diluting the DMSO stock into the assay buffer. Why is this happening?

Diagnosis: You are encountering the "Kinetic Solubility Limit." N-phenylbenzamides are typically stored in 100% DMSO (10–100 mM). When you pipette this hydrophobic stock directly into an aqueous buffer, the solvent environment changes instantaneously from lipophilic to hydrophilic. The compound molecules aggregate and crystallize faster than they can disperse, leading to precipitation. This is often exacerbated by the "Oiling Out" effect, where the compound forms amorphous droplets before crystallizing.

Troubleshooting Protocol: The "Step-Down" Serial Dilution Do not dilute directly from 10 mM stock to 10 µM assay buffer (1:1000 single step). Instead, use an intermediate dilution step to lower the kinetic shock.

  • Prepare Intermediate Stock (100x): Dilute your 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG400) to create a 1 mM intermediate.

  • Equilibrate: Allow this intermediate to stand for 5–10 minutes.

  • Final Dilution: Dilute the 1 mM intermediate 1:100 into your pre-warmed (37°C) assay buffer.

Expert Insight: Keeping the assay buffer at 37°C during addition reduces the thermodynamic drive for crystallization compared to cold buffers.

Q2: I see a "cloudiness" in my wells. How can I confirm if my compound has precipitated?

Diagnosis: Visual cloudiness indicates macro-precipitation, but micro-precipitation (invisible to the naked eye) can also ruin assay data by causing false positives (via light scattering) or false negatives (concentration drop).

Validation Protocol: Kinetic Solubility Assessment via Nephelometry Use this workflow to determine the exact concentration at which your compound fails.

KineticSolubilityWorkflow Stock DMSO Stock (10 mM) Dilution Serial Dilution in DMSO Stock->Dilution Transfer Transfer to Aqueous Buffer Dilution->Transfer 2% DMSO Final Incubate Incubate (2h @ RT) Transfer->Incubate Measure Measure Light Scattering (Nephelometry) Incubate->Measure Analyze Determine Solubility Limit Measure->Analyze

Figure 1: Workflow for determining kinetic solubility limits using light scattering (Nephelometry).

Part 2: Buffer Composition & Additives

Q3: Will adjusting the pH of my buffer improve solubility?

Technical Answer: Likely No. The core N-phenylbenzamide structure contains an amide bond (–CONH–). The amide nitrogen is not basic; it is neutral (and very weakly acidic with pKa > 14). Therefore, protonation/deprotonation does not occur in the physiological pH range (pH 2–10).

Exception: If your specific derivative has ionizable side chains (e.g., a pyridine ring, amino group, or carboxylic acid), pH adjustment will help.

  • Basic Side Chain (e.g., amine): Lower pH (pH 4–6) improves solubility.

  • Acidic Side Chain (e.g., carboxyl): Higher pH (pH 8–9) improves solubility.

Q4: What additives can I use to keep the compound in solution without killing my enzyme/cells?

Recommendation: Use Cyclodextrins or non-ionic surfactants.

Option A: Cyclodextrins (The "Molecular Bucket")

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It forms a toroid shape with a hydrophobic interior (which houses the phenyl ring of your compound) and a hydrophilic exterior.[1]

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer.

  • Use this modified buffer to dilute your compound.

  • Target Final Concentration: 0.5% to 2% HP-β-CD in the final assay well.

Warning: High concentrations (>2%) of cyclodextrins can strip cholesterol from cell membranes in cell-based assays. Always run a vehicle control.

Option B: Non-Ionic Surfactants

Surfactants like Tween-80 or Triton X-100 form micelles that encapsulate the drug.

Data Comparison: Solubilizing Agents

AdditiveRecommended Conc.MechanismAssay Compatibility Risks
DMSO < 1% (Cell), < 5% (Enzyme)Co-solventCytotoxicity, Enzyme denaturation
HP-β-CD 0.1% - 2%Inclusion ComplexCholesterol depletion (Cells)
Tween-80 0.01% - 0.1%MicellarFoam formation, interference with fluorescence
PEG 400 1% - 10%Co-solventHigh viscosity, liquid handling errors

Part 3: Decision Logic for Optimization

Use the following logic tree to select the best solubilization strategy based on your specific assay constraints.

SolubilityDecisionTree Start Compound Precipitates in Aqueous Buffer CheckIonizable Does it have Ionizable Groups? Start->CheckIonizable AdjustPH Adjust pH (Acidic/Basic) CheckIonizable->AdjustPH Yes CheckAssay Assay Type? CheckIonizable->CheckAssay No (Neutral) Enzymatic Enzymatic/Biochemical CheckAssay->Enzymatic CellBased Cell-Based CheckAssay->CellBased AddSurfactant Add 0.01% Tween-20 or Triton X-100 Enzymatic->AddSurfactant CellBased->AddSurfactant Alternative AddCyclodextrin Add HP-β-Cyclodextrin (0.5% - 2%) CellBased->AddCyclodextrin Preferred FailSurfactant Still Precipitates? AddSurfactant->FailSurfactant FailCyclo Still Precipitates? AddCyclodextrin->FailCyclo FailSurfactant->AddCyclodextrin Combine ReduceConc Reduce Compound Conc. (Below Kinetic Limit) FailCyclo->ReduceConc

Figure 2: Decision tree for selecting the appropriate solubilization strategy based on compound properties and assay type.

References

  • Di, L., & Kerns, E. H. (2016). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

optimizing reaction conditions for N-acylation with 2-chloro-6-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Acylation with 2-Chloro-6-Methylbenzoyl Chloride

Ticket ID: #ACYL-2C6M-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming Steric Hindrance in Amide Coupling

Executive Summary: The "Steric Fortress" Challenge

You are working with 2-chloro-6-methylbenzoyl chloride .[1] Unlike standard benzoyl chloride, this reagent possesses a "steric fortress" around the carbonyl carbon. The ortho-chloro and ortho-methyl substituents create significant steric bulk, shielding the electrophilic center from nucleophilic attack.

Standard Schotten-Baumann conditions (aqueous base/DCM biphasic systems) often fail here because the rate of hydrolysis (reaction with water) can compete with or exceed the rate of amidation, especially if your amine is also sterically hindered or weakly nucleophilic.

This guide provides an optimized, anhydrous protocol designed to force this specific reaction to completion while suppressing side pathways.

Part 1: The "Golden Standard" Protocol

Do not rely on standard textbook procedures. For 2,6-disubstituted benzoyl chlorides, you must use an Activated Nucleophilic Catalysis pathway.

Optimized Reaction Conditions:

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) or THF (Anhydrous)High solubility for reagents; non-nucleophilic; easy workup.
Base Triethylamine (TEA) or DIPEA (Hunig's Base)Scavenges HCl byproduct. DIPEA is preferred if the amine is valuable/hindered.
Catalyst DMAP (4-Dimethylaminopyridine) (10-20 mol%)CRITICAL. Forms a reactive N-acylpyridinium intermediate that overcomes steric shielding.
Temperature 0°C

Reflux
Start cold to control exotherm, but heat is often required to drive the reaction to completion due to sterics.
Stoichiometry 1.0 equiv Amine : 1.2 equiv Acid ChlorideSlight excess of the acid chloride ensures full consumption of the amine.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon inlet.

  • Solvation: Dissolve 1.0 equiv of your amine and 1.5 equiv of Dry TEA (or DIPEA) in anhydrous DCM (concentration ~0.2 M).

  • Catalyst Addition: Add 0.1 equiv (10 mol%) of DMAP. Stir for 5 minutes.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add 1.2 equiv of 2-chloro-6-methylbenzoyl chloride dropwise (neat or dissolved in minimal DCM).

    • Note: You may observe a precipitate (amine salts) or a color change (formation of the acyl-pyridinium species).

  • Reaction: Allow the mixture to warm to room temperature.

    • Checkpoint: Monitor by TLC/LC-MS after 2 hours.

    • Optimization: If conversion is <50%, heat to reflux (40°C for DCM) for 4–12 hours. The steric bulk often raises the activation energy, requiring thermal push.

  • Quench: Add saturated aqueous NH₄Cl to quench unreacted acid chloride.

  • Workup:

    • Wash Organic layer with 1M HCl (removes unreacted amine/DMAP/Pyridine).

    • Wash with Sat. NaHCO₃ (removes 2-chloro-6-methylbenzoic acid byproduct).

    • Wash with Brine , dry over Na₂SO₄ , and concentrate.

Part 2: Mechanistic Insight (Why DMAP is Non-Negotiable)

In the absence of DMAP, the amine must directly attack the crowded carbonyl. The 2-chloro and 6-methyl groups physically block this path. DMAP acts as a "stealth transfer agent."

  • Activation: DMAP attacks the acid chloride (displacing Cl⁻) to form a planar, highly electrophilic N-acylpyridinium salt.

  • Transfer: This intermediate projects the carbonyl further away from the shielding ortho-groups, making it accessible to the amine.

  • Regeneration: The amine attacks the intermediate, releasing DMAP to catalyze the next cycle.

ReactionMechanism cluster_steric Steric Barrier AcidCl 2-Chloro-6-methyl benzoyl chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate + DMAP (Fast Attack) Hydrolysis Hydrolysis Byproduct (Benzoic Acid) AcidCl->Hydrolysis + H2O (If wet) DMAP DMAP (Catalyst) DMAP->Intermediate Catalytic Cycle Intermediate->DMAP Regenerated Product Final Amide Intermediate->Product + Amine (Acyl Transfer) Intermediate->Hydrolysis + H2O Amine Target Amine (Nucleophile)

Figure 1: Catalytic cycle showing how DMAP bypasses the steric hindrance of the 2,6-disubstituted ring.

Part 3: Troubleshooting Guide & FAQs

Q1: I see a new spot on TLC, but it’s not my product. It’s acidic.

  • Diagnosis: You have formed 2-chloro-6-methylbenzoic acid .

  • Cause: Moisture ingress. The acid chloride hydrolyzed before reacting with the amine.

  • Fix: Ensure DCM is distilled or dried over molecular sieves. Increase the acid chloride equivalents to 1.5.

Q2: The reaction is stuck at 40% conversion after 24 hours.

  • Diagnosis: The "Steric Wall." Room temperature thermal energy is insufficient to overcome the rotational barrier created by the methyl/chloro groups.

  • Fix: Switch solvent to Toluene or 1,2-Dichloroethane (DCE) and reflux at 80°C+. High temperature increases the kinetic energy of the collision, forcing the nucleophile past the steric guards.

Q3: Can I use Pyridine as the solvent?

  • Answer: Yes. Pyridine acts as both base and catalyst.[2] However, it is difficult to remove completely and can smell.

  • Protocol Adjustment: Use Pyridine (5-10 equiv) in DCM, or neat Pyridine. Workup requires rigorous washing with CuSO₄ solution (turns blue as it complexes pyridine) or extensive HCl washes to remove it.

Q4: My amine is also sterically hindered (e.g., t-butyl amine or an aniline).

  • Strategy: "Double Activation."

    • Use NaH (Sodium Hydride) in THF to deprotonate the amine first, creating a potent Amide Anion nucleophile.

    • Then add the acid chloride.[3]

    • Warning: This is aggressive. Ensure no other base-sensitive groups (esters, nitriles) are present.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield / Incomplete Start->LowYield Impurity Impurity / Byproduct Start->Impurity CheckTemp Is Temp > 40°C? LowYield->CheckTemp AcidSpot Is it the Benzoic Acid? Impurity->AcidSpot HeatIt Action: Reflux in DCE/Toluene CheckTemp->HeatIt No CheckDMAP Was DMAP used? CheckTemp->CheckDMAP Yes AddDMAP Action: Add 20 mol% DMAP CheckDMAP->AddDMAP No CheckBase Check Base Stoichiometry CheckDMAP->CheckBase Yes DrySolvent Action: Dry Solvents/Glassware AcidSpot->DrySolvent Yes (Hydrolysis) CheckWorkup Action: Wash with 1M HCl & NaHCO3 AcidSpot->CheckWorkup No (Trapped Reagents)

Figure 2: Logical flow for diagnosing reaction failures.

References

  • Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Phukan, K. (2014).[4] Regioselective N-Acylation of Heterocyclic Amines Under Dry Conditions. Fortune Journals. Retrieved from [Link]

Sources

overcoming poor cell permeability of benzamide-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Benzamide Permeability Optimization Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Department: Medicinal Chemistry & DMPK Support

Welcome to the ChemSolve Technical Support Center

“Your molecule works in the tube, but fails in the cell. Let’s fix that.”

You are accessing this guide because your benzamide-based inhibitor shows excellent enzymatic potency (


 nM) but disappointing cellular activity (


M). This is a classic "permeability gap" common to benzamides due to their high polarity and hydrogen bond donor (HBD) count.

This guide is structured as a dynamic troubleshooting workflow. Do not skip steps; the diagnostic phase is critical to selecting the correct chemical repair strategy.

Module 1: Diagnostic Triage (The "Why")

Before synthesizing new analogs, you must determine if your issue is Passive Diffusion (getting in) or Active Efflux (being kicked out).

Q: How do I distinguish between low permeability and high efflux?

A: You need to run a comparative analysis between PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 (Cellular) assays.

  • PAMPA: Measures only passive diffusion (no transporters).

  • Caco-2 (A-to-B): Measures passive diffusion + active transport.

The Diagnostic Logic Matrix:

PAMPA (

)
Caco-2 (

)
DiagnosisRecommended Action
Low (<

cm/s)
Low Polarity Issue: The molecule is too polar or large to cross the lipid bilayer.Go to Module 2 (Chemical Optimization).
High (>

cm/s)
Low Efflux Issue: The molecule enters but is pumped out (likely P-gp substrate).Go to Module 3 (Efflux Mitigation).
High High Intracellular Stability: The molecule enters but is metabolized or sequestered.Check microsomal stability or lysosomal trapping.

Module 2: Chemical Optimization (The "Fix")

If your diagnosis is Passive Diffusion Failure , your benzamide core likely violates the "Rule of 5" regarding Topological Polar Surface Area (TPSA) or H-bond donors.

Strategy A: Intramolecular Hydrogen Bonding (IMHB) – The "Chameleon" Effect

Q: Can I hide the amide polarity without removing it? A: Yes. This is the most elegant solution for benzamides. By introducing a heteroatom (F, O, N) nearby, you can form a pseudo-ring with the amide hydrogen. This "hides" the H-bond donor from the solvent, effectively lowering the TPSA and increasing lipophilicity only when crossing the membrane.

  • The Tactic: Introduce an acceptor (e.g., Alkoxy, Fluoro) at the ortho position of the benzamide ring.

  • The Result: Formation of a stable S(6) pseudo-ring.

Strategy B: Bioisosteres

Q: The amide is essential for binding. What can I replace it with? A: If IMHB fails, replace the amide with a heterocycle that mimics the amide's geometry but lacks the H-bond donor.

  • 1,2,4-Oxadiazoles: Excellent amide mimics with significantly improved permeability.

  • Trifluoroethylamines: Reduces basicity and improves metabolic stability.

Strategy C: N-Methylation

Q: Can I just methylate the nitrogen? A: Yes, but proceed with caution. N-methylation removes a critical H-bond donor and introduces a steric clash that forces the molecule out of planarity. This improves permeability but often kills potency if the NH is involved in the active site binding.

Module 3: Efflux Mitigation

If your diagnosis is Efflux (P-gp Substrate) , your benzamide is likely planar and rigid—a favorite target for P-glycoprotein.

Q: How do I stop P-gp recognition?

A: Disruption of planarity is key.

  • Introduce

    
     character:  Add a methyl group to the benzylic position or the amide nitrogen to twist the molecule.
    
  • Reduce Basicity: P-gp loves basic amines. Lower the pKa of any secondary amines in your scaffold (e.g., by adding adjacent electron-withdrawing groups like Fluorine).

Module 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making process and the chemical design cycle.

Figure 1: The Permeability Diagnostic Workflow

Caption: Logic flow to distinguish between passive diffusion barriers and active efflux mechanisms.

DiagnosticWorkflow node_start Low Cellular Potency (High EC50) node_pampa Run PAMPA Assay (Passive Only) node_start->node_pampa node_caco Run Caco-2 Assay (Active + Passive) node_start->node_caco node_decision Compare Permeability (Papp) node_pampa->node_decision node_caco->node_decision node_efflux Diagnosis: EFFLUX (P-gp Substrate) node_decision->node_efflux PAMPA High / Caco Low node_passive Diagnosis: PASSIVE BARRIER (Too Polar) node_decision->node_passive PAMPA Low / Caco Low node_metab Diagnosis: METABOLISM (Unstable) node_decision->node_metab PAMPA High / Caco High node_fix_efflux Action: Twist Molecule Reduce Basicity node_efflux->node_fix_efflux node_fix_passive Action: IMHB Strategy Bioisosteres node_passive->node_fix_passive

Figure 2: Chemical Optimization Cycle (IMHB Focus)

Caption: Iterative design cycle for implementing Intramolecular Hydrogen Bonds (IMHB) to mask polarity.

ChemicalOptimization start Benzamide Lead (Poor Permeability) design Design: Add Ortho-Acceptor (F, OMe, N) start->design model In Silico: Confirm S(6) Pseudo-ring Formation design->model synth Synthesis model->synth test Test: Delta LogP (Octanol vs Toluene) synth->test test->start  If No Improvement success Candidate Locked test->success  Improved Permeability

Module 5: Experimental Protocols

Use these validated protocols to generate the data for Module 1.

Protocol A: PAMPA (Passive Diffusion)

Purpose: To determine intrinsic membrane permeability without transporter interference.[1]

  • Preparation:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF).

    • Membrane Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.[2]

    • Acceptor Solution: PBS (pH 7.4).

  • Execution:

    • Add 5 µL of Membrane Solution to the filter of the donor plate.[1][3]

    • Add 150 µL of test compound (10 µM in PBS/DMSO) to the Donor wells.

    • Add 300 µL of PBS to the Acceptor wells (bottom plate).[1][3]

    • Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Analysis:

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.[4]

    • Calculate

      
       (Effective Permeability) using the standard equation [1].
      
Protocol B: P-gp Inhibition Assay (Efflux Verification)

Purpose: To confirm if low Caco-2 permeability is due to P-gp efflux.

  • Setup: Run the standard Caco-2 bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical).

  • Intervention: Run a parallel set of wells adding Verapamil (50 µM) or Cyclosporin A (10 µM) (known P-gp inhibitors) to both compartments.

  • Interpretation:

    • Calculate the Efflux Ratio (ER):

      
      .
      
    • If

      
       in the standard run, and 
      
      
      
      with Verapamil, your compound is a P-gp substrate. Proceed to Module 3.

References

  • Alex, A., Millan, D. S., Perez, M., Wilsher, N., & Whitlock, G. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[5][6][7] MedChemComm, 2(7), 669-674. Link

  • Kuhn, B., Mohr, P., & Stahl, M. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. Link

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Patterson, A. W., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(23), 17051–17062. Link

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[2][3][4][8][9] Link

Sources

resolving ambiguous peaks in NMR spectrum of 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Resolving Ambiguous Peaks in 2-chloro-6-methyl-N-phenylbenzamide

Executive Summary

You are encountering ambiguous peaks in the NMR spectrum of This compound . This molecule belongs to a class of ortho-disubstituted benzamides known for exhibiting atropisomerism (restricted rotation) at room temperature. The steric bulk of the chlorine and methyl groups forces the amide bond out of planarity with the benzoyl ring, creating high rotational energy barriers.

The ambiguity likely manifests as:

  • "Ghost" Peaks: Doubling of signals (appearing as a mixture of two compounds) due to slow exchange between syn and anti rotamers.

  • Aromatic Crowding: Severe overlap of the 8 aromatic protons in the 7.0–7.6 ppm region.

This guide provides a self-validating protocol to distinguish physical isomers from impurities and to assign the aromatic region using the methyl group as a spectral "anchor."

Module 1: The "Ghost" Peaks (Rotamers vs. Impurities)

The Physics: The 2-chloro and 6-methyl substituents create a "gate" that hinders the rotation of the C(O)-N bond. At room temperature (298 K), the exchange rate (


) is often comparable to the NMR time scale, resulting in broadened or doubled peaks.

Diagnostic Protocol: Variable Temperature (VT) NMR To confirm that extra peaks are rotamers and not impurities, you must drive the system to the "fast exchange" limit.

Step-by-Step Workflow:

  • Solvent Selection: Switch to DMSO-d6 or Tetrachloroethane-d2 . Avoid CDCl3 for VT studies as its boiling point (61°C) is likely below the coalescence temperature (

    
    ).
    
  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K).

  • Stepwise Heating: Increase probe temperature in 10°C increments (30°C, 40°C, 50°C, ...).

  • Observation:

    • Rotamers: Peaks will broaden further, merge (coalesce), and finally sharpen into a single average set of signals above

      
       (typically >80°C for this class).
      
    • Impurities: Signals will remain distinct and sharp; they will not merge.

VT_Logic start Ambiguous/Doubled Peaks Observed solvent Switch Solvent to DMSO-d6 (High BP, disrupts H-bonds) start->solvent heat Perform VT-NMR (25°C to 100°C) solvent->heat decision Do peaks merge (coalesce)? heat->decision rotamer Diagnosis: Rotamers (Restricted Rotation) decision->rotamer Yes impurity Diagnosis: Impurity (Stable Species) decision->impurity No

Figure 1: Decision tree for distinguishing rotamers from chemical impurities using Variable Temperature NMR.

Module 2: The Aromatic Jungle (Assignment Strategy)

The aromatic region contains protons from Ring A (Benzoyl, 3H) and Ring B (Aniline, 5H). Direct assignment by 1D splitting patterns is unreliable due to overlap.

The "Anchor" Strategy: Use the aliphatic Methyl Group (~2.2 ppm) and the Amide NH (~10 ppm) as unique entry points to "walk" through the molecule using 2D NMR.

Experimental Parameters (2D)
  • HSQC (Heteronuclear Single Quantum Coherence): To identify the carbon attached to the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical step. Optimized for long-range coupling (

    
     Hz).
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time = 300–500 ms.

Step-by-Step Assignment Protocol

Phase 1: Anchoring Ring A (Benzoyl)

  • Identify the Methyl Singlet (approx 2.1–2.4 ppm).

  • HMBC: Look for correlations from the Methyl protons. You will see 3 cross-peaks:

    • C6 (Quaternary): Direct attachment (strongest/2-bond).

    • C1 (Quaternary): Carbonyl attachment point (3-bond).

    • C5 (Methine): The only protonated carbon visible in this HMBC slice.

  • Result: The proton attached to C5 is now positively identified as H5 .

  • COSY: Walk from H5H4 (triplet/dd) → H3 (doublet). Ring A is now fully assigned.

Phase 2: Anchoring Ring B (N-Phenyl)

  • Identify the Amide NH (broad singlet, >9.0 ppm in DMSO).

  • NOESY: Look for a through-space correlation from NH .

  • Result: The NH will show a strong NOE to the Ortho Protons (H2'/H6') of the aniline ring.

  • COSY: Walk from H2'/H6'H3'/H5'H4' . Ring B is now fully assigned.

Assignment_Flow cluster_A Ring A (Benzoyl) Assignment cluster_B Ring B (Aniline) Assignment Me Methyl Group (Anchor 1) HMBC HMBC Spectrum Me->HMBC C5 Identify C5/H5 HMBC->C5 COSY_A COSY Walk H5 -> H4 -> H3 C5->COSY_A NH Amide NH (Anchor 2) NOESY NOESY Spectrum NH->NOESY Ortho Identify H2'/H6' NOESY->Ortho COSY_B COSY Walk H2' -> H3' -> H4' Ortho->COSY_B

Figure 2: The "Two-Anchor" strategy using HMBC and NOESY to deconvolute the two aromatic rings independently.

Module 3: Expected Data & Solvent Effects

The following table summarizes the expected chemical shifts and the impact of solvent choice on resolution.

SignalApprox Shift (DMSO-d6)MultiplicityAssignment Logic
Methyl 2.1 – 2.4 ppmSingletAnchor Point 1.
H5 (Ring A) 7.1 – 7.3 ppmDoubletIdentified via HMBC from Methyl.
H4 (Ring A) 7.3 – 7.5 ppmTriplet/ddCOSY neighbor of H5.
H3 (Ring A) 7.4 – 7.6 ppmDoubletCOSY neighbor of H4; Deshielded by Cl.
NH 9.5 – 10.5 ppmBroad SingletAnchor Point 2. Shifts upfield in CDCl3.
H2'/H6' (Ring B) 7.6 – 7.8 ppmDoubletIdentified via NOESY to NH.
H3'/H5' (Ring B) 7.3 – 7.4 ppmTripletCOSY neighbor of H2'.
H4' (Ring B) 7.0 – 7.2 ppmTripletCOSY neighbor of H3'.

Critical Note on Solvents:

  • DMSO-d6: Recommended. The high polarity stabilizes the amide bond, often slowing exchange enough to see distinct rotamers (if present) or sharpening the NH signal for NOESY experiments.

  • CDCl3: Not recommended for final assignment. The NH proton often broadens or disappears due to exchange, and the lower boiling point limits VT capabilities.

Frequently Asked Questions (FAQ)

Q: Why does my methyl peak look like a doublet? A: This is likely a rotameric split, not J-coupling. Check the integration. If the sum of the two peaks equals 3H, it is a rotamer mixture. Perform the VT experiment (Module 1) to confirm coalescence.

Q: Can I use D2O exchange? A: Yes. Adding D2O will eliminate the NH peak. This is a quick way to identify the NH signal if it is buried in the aromatic region (though in benzamides, it is usually downfield enough to be distinct).

Q: I see a small peak at 1.56 ppm in CDCl3. Is this an impurity? A: This is likely Water (H2O). In CDCl3, water appears around 1.56 ppm. In DMSO, it shifts to ~3.33 ppm. Consult the trace impurity tables [1, 2].

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2] Chem.1997 , 62, 7512–7515.[2]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2016 , 35, 2178–2185.

  • Clayden, J., et al. "Restricted Rotation in Amides and Related Systems." Angew.[3] Chem. Int. Ed.2006 , 45, 7118. (General mechanism of amide rotation).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016 . (Authoritative text on NOESY/HMBC strategies).

  • NIST Chemistry WebBook. "N-Phenylbenzamide Spectra Data."

Sources

Technical Support Center: Dual Src/Abl Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Selectivity of Dual Src/Abl Kinase Inhibitors

Current Status: Operational 🟢 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Src/Abl Selectivity Hub

This guide is designed for medicinal chemists and assay biologists struggling with the "homology trap." Src and Abl share ~47% overall sequence identity, but near-identical ATP-binding pockets (approx. 85-90% homology).

Standard dual inhibitors (e.g., Dasatinib, Bosutinib) are often "dirty," hitting off-targets like c-Kit (myelosuppression risk) and PDGFR . This support center addresses how to sharpen selectivity between Src/Abl or against the broader kinome.

Module 1: Structural Design & SAR Troubleshooting

User Query: "My dual Src/Abl scaffold is hitting c-Kit and PDGFR with equal potency. How do I dial out these off-targets while maintaining Src/Abl activity?"

Root Cause Analysis

Most dual inhibitors are Type I (ATP-competitive) binders that target the active "DFG-in" conformation.[1] Because the ATP pockets of c-Kit, PDGFR, Src, and Abl are evolutionarily conserved, Type I inhibitors lack the structural discrimination required for high selectivity.

Troubleshooting Protocol: The "Conformational Switch" Strategy

To enhance selectivity, you must exploit the energetic penalty differences between these kinases.

  • Switch to Type II Inhibition (DFG-out Targeting):

    • Mechanism: Type II inhibitors bind the inactive conformation where the DFG (Asp-Phe-Gly) motif flips outward.[1][2]

    • The Selectivity Filter: Abl adopts the DFG-out conformation with very low energetic cost. Src, however, pays a high energetic penalty to flip the DFG motif.

    • Action: Modify your scaffold to include a "tail" moiety (usually a urea or amide linker + hydrophobic group) that extends into the allosteric hydrophobic pocket adjacent to the ATP site.

    • Result: This often retains Abl potency but can significantly reduce Src potency if the penalty is too high, effectively turning a dual inhibitor into an Abl-selective one (like Imatinib). To keep it dual , you must tune the "tail" to be permissive of the Src DFG-out state without being too bulky for c-Kit.

  • Target the "Hydrophobic Cage" (P-loop Interaction):

    • Observation: In Abl, the P-loop (specifically Tyr253) can fold down to form a hydrophobic cage over the inhibitor. Src's P-loop is more rigid.

    • Action: Design flexible hydrophobic moieties that induce this P-loop collapse in Abl/Src but sterically clash with the more rigid P-loops of c-Kit.

  • The "Nuclear Option": PROTACs (Proteolysis Targeting Chimeras):

    • If orthosteric selectivity is impossible, use Linkerology .

    • Protocol: Conjugate your "dirty" dual inhibitor (e.g., Dasatinib) to an E3 ligase ligand (Cereblon or VHL).

    • Selectivity Mechanism: Even if the warhead binds c-Kit, the ternary complex (Target-Linker-E3) may not form stably due to steric clashes on the c-Kit surface.

    • Evidence: Dasatinib-based PROTACs have been shown to degrade Src/Abl while sparing c-Kit purely based on linker length (e.g., 10–12 carbon chains).

Visualization: Selectivity Decision Logic

SelectivityLogic start Start: Dual Src/Abl Hit (High c-Kit/PDGFR off-target) decision1 Is c-Kit toxicity acceptable? start->decision1 path1 Keep Type I Scaffold Optimize R-groups decision1->path1 Yes decision2 Can you target Inactive State? decision1->decision2 No (Need Selectivity) type2 Switch to Type II (DFG-out) (Exploit Abl/Src conformational flexibility) decision2->type2 Orthosteric approach allo Allosteric Inhibition (Myristoyl Pocket - Asciminib style) decision2->allo Non-ATP approach protac PROTAC / Degrader (Selectivity via Ternary Complex) decision2->protac Degradation approach High Abl Selectivity\n(Src penalty high) High Abl Selectivity (Src penalty high) type2->High Abl Selectivity\n(Src penalty high) Extreme Selectivity\n(Abl specific) Extreme Selectivity (Abl specific) allo->Extreme Selectivity\n(Abl specific) Tunable Selectivity\n(Linker dependent) Tunable Selectivity (Linker dependent) protac->Tunable Selectivity\n(Linker dependent)

Caption: Decision tree for medicinal chemistry optimization to reduce off-target liabilities in Src/Abl inhibitors.

Module 2: Assay Interference & Validation

User Query: "My compounds show nanomolar IC50s in biochemical assays but shift >100x in cellular assays. Is this a permeability issue or assay artifact?"

Troubleshooting Guide: The ATP Gap

Issue: Biochemical assays are often run at low ATP concentrations (near


), whereas cellular ATP is in the millimolar range (1–5 mM).
Diagnosis:  If your inhibitor is purely ATP-competitive (Type I), its potency will drop linearly as ATP concentration increases.

Step-by-Step Validation Protocol:

  • Determine the ATP

    
    : 
    
    • Run your kinase assay with varying ATP concentrations (e.g., 1 µM to 1 mM) without inhibitor to establish the enzyme's

      
      .
      
  • Run the "ATP Shift" Assay:

    • Measure inhibitor IC50 at

      
       ATP  (Low ATP).
      
    • Measure inhibitor IC50 at 1 mM ATP (Physiological ATP).

    • Calculation: Calculate the Shift Index (

      
      ).
      
    • Interpretation: A high shift (>10x) indicates the compound is a weak competitor and will likely fail in cells. Type II inhibitors often show smaller ATP shifts because they lock the enzyme in a state that cannot bind ATP.

  • Exclude "Pan-Assay Interference" (PAINS):

    • Many hydrophobic kinase inhibitors form colloidal aggregates that sequester the enzyme, mimicking high potency.

    • The Detergent Test: Re-run the IC50 assay with 0.01% Triton X-100 (or freshly prepared Tween-20).

    • Result: If the IC50 shoots up (potency is lost) in the presence of detergent, your compound is an aggregator (false positive). Discard it.

Data Summary Table: Interpreting Shift Assays

ObservationDiagnosisRecommended Action
IC50 (High ATP) ≈ IC50 (Low ATP) Non-ATP Competitive / AllostericHigh Priority. Likely retains potency in cells.
IC50 increases linearly with ATP Classic ATP Competitive (Type I)Optimize affinity or residence time.
IC50 increases >50x with detergent Colloidal Aggregator (Artifact)Stop. Chemical series is invalid.
Cellular IC50 >> Biochemical IC50 Permeability or Efflux IssueCheck Caco-2 permeability & P-gp efflux.
Module 3: Advanced Profiling (Kinetic Selectivity)

User Query: "I have a potent dual inhibitor. How do I prove it is 'cleaner' than Dasatinib?"

The Solution: Residence Time (Off-Rate) Profiling

Thermodynamic affinity (


 or IC50) is a static measure. Selectivity in a dynamic biological system is often driven by Residence Time  (

).

Why it matters: A drug might bind Src, Abl, and c-Kit with similar


, but if it stays bound to Src/Abl for 60 minutes and falls off c-Kit in 2 minutes, it will be functionally selective in vivo.
Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • Immobilization: Biotinylate the kinase domains (Src, Abl, c-Kit) and capture them on a Streptavidin SPR chip.

  • Association: Inject compound at 5 concentrations. Measure

    
    .
    
  • Dissociation: Wash with buffer. Measure the dissociation rate (

    
    ) for at least 30 minutes.
    
  • Analysis:

    • Calculate Residence Time:

      
      .
      
    • Selectivity Factor:

      
      .
      
    • Goal: You want a Selectivity Factor > 10.

Visualization: The Kinetic Selectivity Workflow

KineticSelectivity cluster_0 SPR Setup cluster_1 Kinetic Readout Chip Sensor Chip (Immobilized Kinases) Flow Inject Compound Chip->Flow Kon Association (Kon) Fast = Good Access Flow->Kon Koff Dissociation (Koff) Slow = High Residence Kon->Koff Result Residence Time (RT) 1/Koff Koff->Result Decision Selectivity Check: Is RT(Src) >> RT(c-Kit)? Result->Decision

Caption: Workflow for determining kinetic selectivity using Surface Plasmon Resonance (SPR).

References & Further Reading
  • Structural Basis of Selectivity (Src vs Abl)

    • Title: Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src.[2][3]

    • Source: Seeliger, M. A., et al. (2009). Proceedings of the National Academy of Sciences.

    • Link:[Link]

  • Allosteric Inhibition (Asciminib) [4][5]

    • Title: ABL001 potently inhibits BCR-ABL1-driven leukemia through allosteric inhibition.

    • Source: Wylie, A. A., et al. (2017). Nature.

    • Link:[Link]

  • PROTAC Selectivity (Dasatinib-based)

    • Title: Selective and potent PROTAC degraders of c-Src kinase.[6][7]

    • Source: ChemRxiv (Preprint/Research).

    • Link:[Link][8]

  • Kinetic Selectivity (Residence Time)

    • Title: Drug-target residence time and its implications for lead optimization.

    • Source: Copeland, R. A., et al. (2006). Nature Reviews Drug Discovery.

    • Link:[Link]

Sources

Technical Support Center: N-Phenylbenzamide Anticonvulsant Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the Lead Optimization Support Center. You are accessing this guide because your N-phenylbenzamide derivatives—likely modeled after scaffolds like Ameltolide (ADD 75073) —are showing promise in Maximal Electroshock (MES) assays but are failing neurotoxicity screens (Rotarod) or exhibiting low Protective Indices (PI).

The central challenge with N-phenylbenzamides is the "Lipophilic Trap." The structural features required for Voltage-Gated Sodium Channel (VGSC) blockade (two hydrophobic rings linked by an amide) often drive non-specific membrane perturbation, leading to sedation and ataxia before therapeutic efficacy is reached.

This guide provides a troubleshooting framework to decouple anticonvulsant efficacy (ED50) from neurotoxicity (TD50) .

Module 1: Molecular Design (SAR) Troubleshooting

Current Issue: Your compound has a PI < 2.0 (TD50/ED50). Objective: Increase PI to > 5.0 by modifying the pharmacophore.

The "Ortho-Steric Shield" Strategy

Neurotoxicity in this class often stems from rapid metabolic hydrolysis releasing toxic aniline byproducts or non-specific binding due to planarity.

Protocol:

  • Modify Ring B (Aniline Side): Introduce steric bulk at the ortho (2,6) positions.[1][2][3][4]

    • Why? This forces the two phenyl rings out of coplanarity (increasing dihedral angle). This "twisted" conformation is critical for binding to the inactivated state of the Na+ channel while reducing non-specific membrane intercalation (toxicity).

    • Evidence:Ameltolide uses 2,6-dimethyl substitution. 4-AEPB (4-amino-N-(2-ethylphenyl)benzamide) uses a 2-ethyl group to achieve a PI > 50 in rats [1].[5]

  • Electronic Tuning: Avoid strong electron-withdrawing groups (e.g., -NO2) on the distal ring if they increase lipophilicity excessively.

  • Linker Stability: The amide bond is susceptible to amidases. Ortho substitution sterically hinders hydrolytic enzymes, prolonging half-life and reducing toxic metabolite spikes.

Visualization: SAR Decision Tree

Caption: Logical workflow for optimizing N-phenylbenzamide structure based on toxicity feedback.

SAR_Optimization Start Compound Evaluation CheckPI Check Protective Index (PI) (TD50 / ED50) Start->CheckPI HighPI PI > 5.0 Proceed to PK CheckPI->HighPI Pass LowPI PI < 2.0 Neurotoxicity Issue CheckPI->LowPI Fail Analysis Analyze Failure Mode LowPI->Analysis ModeA High Potency (Low ED50) High Toxicity (Low TD50) Analysis->ModeA ModeB Low Potency (High ED50) Low Toxicity Analysis->ModeB FixA Strategy: Steric Twist Add 2,6-disubstitution (Me, Et) to Aniline Ring ModeA->FixA Reduce Planarity FixB Strategy: Lipophilicity Add Hydrophobic Group (Cl, F) to Benzoic Ring ModeB->FixB Increase Binding FixA->Start Re-Synthesize FixB->Start Re-Synthesize

Module 2: In Vivo Screening Protocols

Current Issue: Inconsistent Rotarod data or "false positive" toxicity due to sedation spikes.

Experiment: The Rotarod Neurotoxicity Screen

Do not rely on simple observation. You must quantify motor impairment to calculate an accurate TD50.

Step-by-Step Protocol:

  • Animal Selection: Male CF-1 or C57BL/6 mice (20-25g). Note: Strain differences affect sensitivity [2].

  • Training Phase:

    • Place mice on a rotating rod (fixed speed: 6 rpm or accelerating 4-40 rpm).

    • Train for 2 consecutive days. Only animals capable of remaining on the rod for >60 seconds are selected.

  • Dosing: Administer N-phenylbenzamide derivative i.p. (suspended in 0.5% methylcellulose or PEG400).

  • Testing Intervals: Test at 0.5h, 1h, and 4h post-injection.

  • Scoring (The Endpoint):

    • Neurological Deficit: Inability to maintain equilibrium for 1 minute.

    • Calculation: Determine the dose at which 50% of animals fail (TD50) using Probit analysis.

Data Analysis: Calculating the Safety Margin

Compare your Rotarod results against the Maximal Electroshock (MES) efficacy data.

Compound ClassED50 (MES) mg/kgTD50 (Rotarod) mg/kgProtective Index (PI)Status
Phenytoin (Ref) ~9.5~697.3 Benchmark
Ameltolide ~2.6~300+>100 Excellent Potency
Your Target If 25If 401.6 CRITICAL FAIL

Interpretation: If your PI is < 2, your compound is sedating the animal at nearly the same dose required to stop the seizure. Action: Return to Module 1 (Steric Shield Strategy).

Module 3: Troubleshooting FAQs

Ticket #124: "My compound shows rapid sedation (15 min) but clears up by 1 hour."

Diagnosis: This suggests a Cmax-driven toxicity or rapid hydrolysis.

  • Mechanism: Highly lipophilic N-phenylbenzamides cross the BBB instantly, flooding Na+ channels. Alternatively, plasma amidases are cleaving the amide bond, releasing a toxic aniline derivative.

  • Fix:

    • Formulation: Switch to a slow-release vehicle (e.g., corn oil vs. DMSO/PEG).

    • Chemistry: Check the 4-position of the benzamide ring.[5] If it is an unsubstituted amino group (-NH2), it mimics the unstable scaffold of procainamide. Acetylation or alkylation of this amine can improve stability [3].

Ticket #125: "Animals are protected from seizures but die 24 hours later."

Diagnosis: Delayed toxicity, likely due to reactive metabolites .

  • Mechanism: If your molecule contains a nitro (-NO2) group, metabolic reduction to a nitroso or hydroxylamine intermediate can cause cellular necrosis.

  • Fix: Replace Nitro groups with bioisosteres like Nitrile (-CN) or Trifluoromethyl (-CF3). These maintain the electron-withdrawing character without the redox toxicity [4].

Ticket #126: "How do I confirm the mechanism is actually Sodium Channel Blockade?"

Diagnosis: You need to confirm on-target efficacy vs. general anesthesia.

  • Protocol: Perform a Veratridine-induced glutamate release assay or Patch-clamp electrophysiology on HEK293 cells expressing Nav1.2.

  • Expectation: N-phenylbenzamides should stabilize the inactivated state of the channel. If they block the resting state, they will act like local anesthetics (high toxicity).

Mechanism of Action & Toxicity Pathway[3]

The diagram below illustrates the bifurcation between therapeutic channel stabilization and neurotoxic membrane disruption.

Caption: Pathway showing how lipophilicity and steric conformation determine whether the drug acts as a safe anticonvulsant or a neurotoxin.

MOA_Pathway Drug N-Phenylbenzamide Derivative Prop1 High Lipophilicity (LogP > 4) Drug->Prop1 Prop2 Steric Twist (Ortho-sub) Drug->Prop2 Prop3 Planar Conformation Drug->Prop3 Target_Nonspecific Membrane Bilayer & Resting Channels Prop1->Target_Nonspecific Excessive Entry Target_Specific Nav1.2 Channel (Inactivated State) Prop2->Target_Specific Selective Binding Prop3->Target_Nonspecific Intercalation SeizureControl Seizure Protection (High PI) Target_Specific->SeizureControl Toxicity Sedation / Ataxia (Neurotoxicity) Target_Nonspecific->Toxicity

References

  • Evaluation of 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB): Title: Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue.[5] Source: PubMed / NIH URL:[Link]

  • Mouse Strain Variability in Screening: Title: Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Source: Epilepsy Research (via NIH) URL:[Link]

  • Ameltolide (ADD 75073) Profile: Title: Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs.[5][6] Source: Epilepsia (via PubMed) URL:[Link]

  • Nitro-Group Toxicity & SAR: Title: Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides.[7] Source: PubMed URL:[Link]

Sources

troubleshooting inconsistent results in biological assays with 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-2Cl6Me-TS Subject: Inconsistent IC50/EC50 data and signal variability in biological screens Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub. If you are seeing high variability (CV > 15%), lack of dose-response convergence, or "cliff-edge" activity drops with 2-chloro-6-methyl-N-phenylbenzamide (CAS 1386861-46-6), you are likely battling specific physicochemical properties inherent to its 2,6-disubstituted scaffold.

This molecule is not a standard benzamide. The simultaneous presence of Chlorine (2-position) and Methyl (6-position) creates a "steric lock" that forces the amide bond out of planarity with the phenyl ring. This seemingly minor structural feature drives three major assay artifacts:

  • Micro-precipitation (The "Invisible Crash").

  • Restricted Rotational Kinetics (Slow binding).

  • Colloidal Aggregation (False positives).

This guide provides a root-cause analysis workflow to stabilize your data.

Part 1: Root Cause Analysis (Decision Matrix)

Before modifying your biology, you must validate your chemistry. Use this logic flow to identify where the assay is breaking down.

TroubleshootingFlow Start START: Inconsistent Data SolubilityCheck Step 1: Nephelometry/Visual Check (Is it soluble?) Start->SolubilityCheck DMSOTolerance Step 2: DMSO Tolerance Test SolubilityCheck->DMSOTolerance Clear Precip Issue: Compound Precipitation Action: Reduce Max Conc / Change Buffer SolubilityCheck->Precip Turbid/Crash KineticCheck Step 3: Pre-incubation Time (Steric hindrance check) DMSOTolerance->KineticCheck Stable DMSOTolerance->Precip Signal Loss at Low DMSO Detergent Step 4: Add 0.01% Triton X-100 (Aggregation check) KineticCheck->Detergent Stable over time SlowBind Issue: Slow On-Rate (Steric) Action: Increase Pre-incubation >60m KineticCheck->SlowBind Potency shifts with time Aggregator Issue: Colloidal Aggregator Action: Add detergent / Validate Hit Detergent->Aggregator Activity disappears Valid Assay Validated Detergent->Valid Activity remains

Figure 1: Diagnostic workflow for isolating assay interference caused by hydrophobic, sterically hindered benzamides.

Part 2: Technical Deep Dive & Protocols

Issue 1: The "Invisible" Precipitation

The 2-chloro-6-methyl substitution pattern significantly increases the lipophilicity (LogP) of the molecule compared to a simple benzamide. In aqueous buffers (PBS, HEPES), this compound often forms "micro-crystals" that are invisible to the naked eye but scatter light and interfere with fluorescence/absorbance readouts.

The Mechanism: The hydrophobic "grease ball" effect causes the compound to stick to the plastic walls of your microplate (tipping) or precipitate immediately upon dilution from DMSO into aqueous buffer.

Protocol: The Serial Dilution Stress Test Do not rely on your standard HTS dilution protocol.

  • Prepare Stocks: Make a 10 mM stock in 100% DMSO.

  • Intermediate Plate: Dilute to 100x final concentration in 100% DMSO first.

  • Final Dilution: Transfer 1 µL of the 100x stock into 99 µL of assay buffer (rapid mixing).

  • Readout: Measure OD600 (absorbance) immediately.

    • Pass: OD < 0.005.

    • Fail: OD > 0.01 (Indicates precipitation).

Corrective Action: If precipitation occurs, you must lower the Top Concentration or increase the DMSO floor (up to 2% if the assay tolerates it) to keep the compound solubilized.

Issue 2: Steric Hindrance & Binding Kinetics

This is the most overlooked factor for this specific scaffold. The 2-Cl and 6-Me groups create a "gatekeeper" effect. The phenyl ring cannot rotate freely.

Why this causes inconsistency: If your assay protocol has a short pre-incubation (e.g., 10-15 minutes), the compound may not have had time to navigate the steric clash and adopt the correct conformation to bind the target pocket. This results in underestimated potency (right-shifted IC50) that varies based on exactly how fast the technician added the reagent.

Protocol: Time-Dependent IC50 Shift Run the assay with three different pre-incubation times before adding the substrate/trigger:

  • T1: 15 minutes

  • T2: 60 minutes

  • T3: 120 minutes

OutcomeDiagnosisSolution
IC50(T1) ≈ IC50(T3)Fast kineticsNo change needed.
IC50(T3) is 10x lower than IC50(T1)Slow Binder Mandatory: Extend pre-incubation to equilibrium (60+ min).
Issue 3: Colloidal Aggregation (The "False Positive" Trap)

Hydrophobic benzamides are notorious for forming colloids—spherical aggregates that sequester enzymes non-specifically. This looks like inhibition, but it is a physical artifact.

The Detergent Test:

  • Run the dose-response curve in standard buffer.

  • Run the same curve in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .

Analysis:

  • If the IC50 remains stable: True Inhibitor .

  • If the inhibition disappears with detergent: False Positive (Aggregator) .

Part 3: Physicochemical Data Summary

Use these parameters to guide your buffer formulation.

ParameterValue (Approx)Implication for Assay
Molecular Weight 245.70 g/mol Small molecule, rapid diffusion (unless aggregated).
cLogP ~3.0 - 3.4High Lipophilicity. High risk of sticking to plastic tips.
Solubility (Water) < 10 µM (Predicted)Critical. Do not screen above 10 µM without solubility validation.
pKa Amide is neutralpH of buffer (6.5 - 8.0) will not significantly affect solubility.
Rotatable Bonds 2 (Restricted)The N-Phenyl and C-Phenyl bonds are sterically hindered.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a "bell-shaped" dose-response curve (activity drops at high concentrations). Why? A: This is the hallmark of precipitation. At high concentrations, the compound crashes out of solution. The solid precipitate does not inhibit the target (and might even scatter light, interfering with the signal), causing the apparent activity to drop. Fix: Censor the data points above the solubility limit (likely >30 µM).

Q: Can I use acoustic dispensing (Echo) for this compound? A: Yes, and it is recommended. Acoustic dispensing minimizes the "stickiness" issue associated with plastic tips. However, ensure your source plate (100% DMSO) is hydrated; if the DMSO absorbs water from the air, this hydrophobic compound may precipitate inside the source well over time.

Q: The compound works in the enzyme assay but fails in the cell-based assay. Is it permeability? A: While permeability is a factor, check your FBS (Fetal Bovine Serum) concentration. This compound is highly lipophilic (LogP > 3) and will bind extensively to serum albumin (HSA/BSA). Fix: Run the cell assay in reduced serum (1% or 0.5%) to see if potency returns. If it does, you have a high Protein Binding shift.

Q: Are there specific targets this scaffold is known to hit? A: While often used as a building block, N-phenylbenzamide analogs have been identified as inhibitors in Kinetoplastid research (e.g., Trypanosoma) and Schistosomiasis [1, 2]. If you are working in these fields, the activity is likely genuine, but the 2,6-substitution requires careful kinetic handling.

References

  • Medicines for Malaria Venture (MMV) & NIH. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS Neglected Tropical Diseases.

  • Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications.

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.

  • PubChem. (2025).[1][2] Compound Summary: N-methyl-N-phenylbenzamide (Analogous Scaffold Data). National Library of Medicine.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Dasatinib and its Core Structural Moiety, 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison between the highly potent multi-kinase inhibitor, Dasatinib, and its fundamental chemical scaffold, 2-chloro-6-methyl-N-phenylbenzamide. For researchers in drug development, understanding the contribution of individual structural fragments to the overall efficacy of a drug is paramount. This analysis is not a direct comparison of two active drugs, but rather a deconstruction of a successful therapeutic agent to its core, illustrating the principles of structure-activity relationships (SAR) that transform a simple chemical moiety into a life-saving medication. We will explore the established efficacy of Dasatinib and contrast it with the predicted role of its benzamide fragment, supported by detailed experimental protocols for evaluating kinase inhibitor potency.

Section 1: Dasatinib - The Complete and Potent Inhibitor

Dasatinib, first described as BMS-354825, is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] Its clinical success, particularly in patients with resistance or intolerance to first-line therapies like imatinib, stems from its unique mechanism and broad target profile.[3][4][5]

Mechanism of Action and Target Profile

Dasatinib's primary mechanism involves the potent inhibition of the BCR-ABL fusion protein, the hallmark of CML, and members of the SRC family of kinases (SFK).[1][6] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of the ABL kinase, Dasatinib effectively binds to both the active and inactive conformations.[7][8] This allows it to overcome many of the resistance mutations that prevent imatinib from binding effectively.[7]

Beyond BCR-ABL and SRC, Dasatinib inhibits a range of other kinases at nanomolar concentrations, contributing to its broad anti-tumor activity.[2][9] This multi-targeted profile is a key differentiator and a source of its potent efficacy.

Target KinaseIn Vitro Potency (IC50)Key Role in Malignancy
BCR-ABL <1 nMDriver of CML and Ph+ ALL proliferation
SRC Family (SRC, LCK, FYN) ~0.5 - 2.0 nMCell growth, survival, and motility
c-KIT ~5 nMGrowth factor receptor in various cancers
PDGFRβ ~28 nMPlatelet-Derived Growth Factor Receptor
EPHA2 ~15 nMEphrin receptor, involved in cell migration
Data compiled from multiple sources.[2][10][11]
The BCR-ABL Signaling Pathway and Point of Inhibition

The constitutively active BCR-ABL kinase drives CML by phosphorylating a cascade of downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib directly binds to the ATP-binding site of BCR-ABL, blocking this phosphorylation and shutting down the oncogenic signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL (Constitutively Active) gab2 Gab2 bcr_abl->gab2 P stat5 STAT5 bcr_abl->stat5 P ras Ras bcr_abl->ras P crkl CrkL bcr_abl->crkl P pi3k PI3K gab2->pi3k akt Akt pi3k->akt proliferation Gene Transcription (Proliferation, Survival) akt->proliferation stat5->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation dasatinib Dasatinib dasatinib->bcr_abl Inhibition

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Section 2: this compound - The Chemical Scaffold

The compound this compound represents the structural backbone of Dasatinib. While N-phenylbenzamide derivatives have been explored for various biological activities, such as inhibiting cholinesterases or acting as antiparasitic agents, this specific, unfunctionalized fragment is not known as a potent kinase inhibitor.[12][13] Its primary role in the context of Dasatinib is to serve as a rigid, conformationally-defined scaffold.

The full chemical name of Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide .[14] This reveals that the benzamide is just one piece of a much larger and more complex molecule.

From Fragment to Functional Drug: A Structural Dissection

The remarkable efficacy of Dasatinib is not derived from the benzamide core alone. Instead, it is the precise addition of the aminothiazole and pyrimidine rings that creates the "pharmacophore"—the part of the molecule that directly interacts with the kinase's active site.

cluster_dasatinib Dasatinib Structure scaffold 2-chloro-6-methyl- N-phenylbenzamide (Scaffold/Anchor) pharmacophore Aminothiazole-Pyrimidine (Kinase Binding Group) scaffold->pharmacophore solubility_tail Piperazinyl-Ethanol (Solubility/PK Tail) pharmacophore->solubility_tail

Caption: Dasatinib's structure combines a scaffold, a pharmacophore, and a solubility tail.

The 2-chloro and 6-methyl substitutions on the phenyl ring are critical. They create steric hindrance that forces a specific torsional angle between the phenyl ring and the amide bond. This conformational lock is essential for orienting the attached aminothiazole pharmacophore in the precise geometry required for high-affinity binding within the ATP pocket of both SRC and ABL kinases.

Section 3: Comparative Efficacy Analysis

A direct experimental comparison is impossible due to the lack of kinase inhibitory activity of the base scaffold. However, a conceptual comparison based on SAR principles is highly instructive.

FeatureThis compound (Scaffold)Dasatinib (Complete Drug)
Primary Role Structural anchor, conformational lockPotent, multi-targeted kinase inhibitor
Mechanism of Action None established for kinase inhibitionATP-competitive inhibition of BCR-ABL, SRC, and others
Reported Potency Not applicable; not an active inhibitorSub-nanomolar to low-nanomolar IC50 against target kinases[2][10]
Cellular Activity No expected anti-proliferative effectInduces G1 cell cycle arrest and apoptosis in sensitive cell lines[10]
Clinical Efficacy NoneHigh rates of hematologic and cytogenetic response in CML/Ph+ ALL[4][15]

The takeaway is unequivocal: efficacy is an emergent property of the complete molecular architecture. The benzamide scaffold is a necessary but insufficient component for the therapeutic effect. The addition of the kinase-binding pharmacophore transforms an inactive fragment into a potent drug.

Section 4: Gold-Standard Experimental Protocols for Efficacy Evaluation

For researchers developing novel kinase inhibitors, validating efficacy requires a multi-tiered approach, moving from in vitro enzymatic assays to cellular models. The following protocols represent self-validating, industry-standard workflows for characterizing a compound like Dasatinib.

Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol determines the direct inhibitory effect of a compound on purified kinase enzymes by measuring its displacement of a fluorescent tracer from the ATP-binding site.

Workflow Diagram:

start Prepare Reagents: - Kinase - Eu-Antibody - AlexaFluor Tracer - Test Compound plate Dispense Reagents into 384-well plate start->plate incubate Incubate at Room Temperature (60 min) plate->incubate read Read Plate: Time-Resolved FRET (TR-FRET) Signal incubate->read analyze Calculate IC50: Plot % Inhibition vs. [Compound] read->analyze

Caption: Workflow for a TR-FRET based in vitro kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound (e.g., Dasatinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Setup: In a 384-well plate, add the serially diluted compound.

  • Kinase/Antibody Mix: Add the target kinase (e.g., purified ABL) pre-mixed with a Europium-labeled anti-tag antibody.

  • Tracer Addition: Add the Alexa Fluor™-conjugated kinase tracer. The final volume should be ~10 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor).

  • Analysis: Calculate the emission ratio (665/615). The signal is inversely proportional to the amount of compound binding. Plot the normalized signal against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation, to determine the compound's cytotoxic or cytostatic effects.

Workflow Diagram:

start Seed Cells (e.g., K562) in 96-well plate treat Add Serial Dilution of Test Compound start->treat incubate Incubate for 48-72h (37°C, 5% CO2) treat->incubate add_mts Add MTS Reagent (e.g., CellTiter 96®) incubate->add_mts incubate2 Incubate for 1-4h add_mts->incubate2 read Read Absorbance at 490 nm incubate2->read analyze Calculate GI50: Plot % Viability vs. [Compound] read->analyze

Caption: Workflow for assessing cell viability using an MTS assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a CML cell line (e.g., K562) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Compound Treatment: Prepare serial dilutions of Dasatinib in growth medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well. This reagent contains a tetrazolium salt that is converted to a colored formazan product by metabolically active cells.

  • Final Incubation: Incubate for an additional 1-4 hours, until the color change is apparent.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).[10]

Protocol 3: Western Blot for Target Engagement (Phospho-CrkL)

This protocol provides direct evidence of target engagement within the cell by measuring the phosphorylation status of a key downstream substrate of BCR-ABL, such as CrkL. A decrease in phosphorylated CrkL (p-CrkL) indicates successful inhibition of the kinase.[16][17]

Workflow Diagram:

start Culture & Treat Cells with Compound lyse Lyse Cells & Quantify Protein (BCA Assay) start->lyse sds_page Separate Proteins by SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block probe_primary Incubate with Primary Antibody (e.g., anti-p-CrkL) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Add ECL Substrate & Image Chemiluminescence probe_secondary->detect strip_reprobe Strip & Reprobe for Total CrkL and Loading Control (Actin) detect->strip_reprobe analyze Densitometry Analysis strip_reprobe->analyze

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment: Culture K562 cells and treat with escalating doses of Dasatinib (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CrkL (e.g., anti-p-CrkL Y207) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imager or X-ray film.

  • Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for total CrkL and a loading control like β-actin or GAPDH.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[18] Normalize the p-CrkL signal to the total CrkL or loading control signal to determine the dose-dependent inhibition of phosphorylation.[16]

Conclusion

The comparison between Dasatinib and its this compound core vividly illustrates a fundamental principle of modern drug design: therapeutic efficacy arises from the intricate and intelligent combination of multiple chemical functionalities. The benzamide fragment, while structurally crucial for establishing the correct conformation, is biologically inert as a kinase inhibitor on its own. It is the masterful addition of the aminothiazole-based pharmacophore that confers the potent, life-saving activity of Dasatinib. For researchers, this underscores the importance of viewing drug candidates not as monolithic entities, but as integrated systems where each component plays a distinct and vital role in achieving the desired therapeutic outcome.

References

  • Luo, R., et al. (2012). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • Pharmaffiliates. (2026). Understanding the Role of Dasatinib in Cancer Therapy. Pharmaffiliates. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • Proteopedia. (2017). Dasatinib. Proteopedia, life in 3D. [Link]

  • Brave, M., et al. (2008). Dasatinib in chronic myeloid leukemia: a review. PMC. [Link]

  • Kuroda, J., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research - AACR Journals. [Link]

  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

  • PubChem. Dasatinib. PubChem - NIH. [Link]

  • Cortes, J. (2007). Efficacy of dasatinib for the treatment of intractable chronic myeloid leukemia. PMC. [Link]

  • Giner, A., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Gowda, B. T., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. PMC. [Link]

  • ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Rodrigues, M. A., et al. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. PMC. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Copland, M., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. NIH. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]

  • Guilhot, F., et al. (2007). Dasatinib in the Treatment of Chronic Myeloid Leukemia in Accelerated Phase After Imatinib Failure: The START A Trial. NIH. [Link]

  • Shah, N. P., et al. (2007). Long-Term Efficacy of Dasatinib in Chronic-Phase CML: Results from the Phase I Trial (CA180002). Blood - American Society of Hematology. [Link]

  • Bio-protocol. (2015). Western blotting. Bio-protocol. [Link]

  • ResearchGate. Effects of Imatinib and Dasatinib on P-Src and P-CrkL expression in CML... ResearchGate. [Link]

  • Spandidos Publications. (2013). Analyses of the combination of 6-MP and dasatinib in cell culture. Spandidos Publications. [Link]

  • Zattarin, E., et al. (2012). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. PMC. [Link]

Sources

Comparative Guide: Structure-Activity Relationship of N-Phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of N-Phenylbenzamide Analogs Focus Application: FtsZ Inhibition (Next-Generation Antibacterials) & Anticancer Kinase Modulation

Executive Summary & Scaffold Analysis

The N-phenylbenzamide moiety is a "privileged scaffold" in medicinal chemistry, capable of binding diverse biological targets depending on its decoration. While historically significant in kinase inhibition (e.g., BCR-ABL targeting), recent high-impact optimization has shifted toward bacterial cell division inhibitors targeting the FtsZ protein (filamenting temperature-sensitive mutant Z).

This guide critically analyzes the SAR of N-phenylbenzamide analogs, contrasting early-generation compounds with optimized clinical candidates (e.g., PC190723 vs. TXA707). It provides actionable insights for researchers designing modulators for FtsZ (antibacterial) and Kinases (anticancer).

The Pharmacophore

The scaffold consists of three critical regions:

  • Region A (Benzamide Core): Controls metabolic stability and hydrogen bond alignment.

  • Region B (Linker): The amide bond (

    
    ) acts as a rigid spacer, critical for orienting the two aromatic systems.
    
  • Region C (N-Phenyl Ring): The primary vector for specificity; in FtsZ inhibitors, this ring is often fused or substituted with heteroaromatics (e.g., thiazolopyridine).

SAR Deep Dive: FtsZ Inhibition

Context: FtsZ is a bacterial tubulin homolog.[1][2] Inhibiting FtsZ polymerization prevents Z-ring formation, causing bacterial cell death.

Region A: The Benzamide Ring[3]
  • Early Generation (PC190723): Featured a 3-methoxy group.[3] While potent, it suffered from rapid metabolic clearance.

  • Optimization (TXA707/TXH9179): Replacing the 3-methoxy group with 2,6-difluoro substitution on the benzamide ring significantly improved metabolic stability (microsomal stability) and potency. The fluorine atoms fill the hydrophobic cleft of the FtsZ interdomain site more efficiently than the methoxy group.

Region B: The Amide Linker
  • Strict Requirement: The amide hydrogen acts as a hydrogen bond donor to the backbone carbonyl of Val207 (in S. aureus FtsZ).

  • Modifications: Methylation of the amide nitrogen abolishes activity, confirming the necessity of the H-bond donor. Bioisosteres (e.g., esters, sulfonamides) generally result in a loss of potency, highlighting the specific geometric requirement of the amide.

Region C: The N-Phenyl "Tail"
  • The Specificity Driver: The phenyl ring attached to the nitrogen is rarely unsubstituted. In high-potency analogs, this phenyl ring serves as a connector to a thiazolo[5,4-b]pyridine system.

  • C7-Substitution: Substituents at the para-position relative to the amide (or on the fused heterocycle) determine the spectrum of activity.

    • Chlorine (PC190723): Good potency but poor physicochemical properties.

    • Trifluoromethyl (TXA707): Enhanced lipophilicity and membrane permeability.

    • Acetylene (TXH9179): Superior bactericidal activity and reduced frequency of resistance (FOR).

SAR Visualization

SAR_Map Core N-Phenylbenzamide Scaffold RegA Region A: Benzamide Ring (Metabolic Stability) Core->RegA RegB Region B: Amide Linker (H-Bond Donor) Core->RegB RegC Region C: N-Phenyl Tail (Specificity/Potency) Core->RegC OptA 2,6-Difluoro subst. Replaces 3-OMe (Increases t1/2) RegA->OptA Optimization OptB NH is critical (H-bond to Val207) RegB->OptB Constraint OptC Thiazolopyridine fusion + C7-alkyne (TXH9179) (Reduces Resistance) RegC->OptC Optimization

Caption: Structural dissection of N-phenylbenzamide optimization from early hits to clinical candidates.

Comparative Performance Analysis

The following table contrasts the performance of the benchmark compound (PC190723) against optimized analogs in Staphylococcus aureus (MRSA) models.

FeaturePC190723 (Benchmark)TXA707 (Optimized)TXH9179 (Next-Gen)
Benzamide Subst. 3-Methoxy2,6-Difluoro2,6-Difluoro
Tail Moiety 6-Chloro-thiazolopyridine6-CF3-thiazolopyridine6-Acetylene-thiazolopyridine
Target FtsZ (Interdomain cleft)FtsZ (Interdomain cleft)FtsZ (Interdomain cleft)
MIC (MRSA) 1.0 µg/mL0.5 µg/mL0.125 - 0.25 µg/mL
Serum Stability Low (< 30 min)High (> 2 hrs)High
Resistance Freq.



Key Limitation Poor solubility, rapid metabolismHigh protein binding (99%)Balanced profile

Interpretation:

  • Potency: The shift from methoxy to difluoro (TXA707) doubles potency.

  • Resistance: The acetylene modification in TXH9179 significantly lowers the frequency of resistance, a critical parameter for FtsZ inhibitors which are prone to single-point mutations (e.g., G196A).

Experimental Protocols

Chemical Synthesis: General Amide Coupling

Rationale: The formation of the amide bond is the limiting step. Acid chloride activation is preferred over coupling reagents (EDC/HOBt) for electron-deficient anilines often used in these analogs.

Protocol:

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in dry DCM. Add the substituted aniline (1.0 eq) and pyridine (3.0 eq) or triethylamine (TEA) as a base.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash with saturated

    
     and brine. Dry over 
    
    
    
    .[4]
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

Biological Assay: FtsZ GTPase Inhibition

Rationale: FtsZ is a GTPase; polymerization is GTP-dependent.[1] Measuring phosphate release is a direct proxy for inhibitor binding.

Protocol:

  • Reagents: Recombinant S. aureus FtsZ protein, GTP, Malachite Green Phosphate Assay Kit.

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM

    
    .
    
  • Incubation: Incubate FtsZ (5 µM) with the test compound (0.1 – 100 µM) in buffer for 10 minutes at 30°C. DMSO concentration must be < 2%.

  • Initiation: Add GTP (1 mM) to initiate polymerization/hydrolysis.

  • Termination: After 30 minutes, add Malachite Green reagent to quench the reaction.

  • Readout: Measure absorbance at 620 nm. Calculate

    
     by plotting % inhibition vs. log[concentration].
    

Mechanism of Action Visualization

The N-phenylbenzamide analogs function as allosteric inhibitors . They do not bind the GTP site (like nucleotide analogs) but rather a hydrophobic cleft between the C-terminal and N-terminal subdomains.

Mechanism FtsZ_Mono FtsZ Monomer (Active Conformation) GTP GTP Binding FtsZ_Mono->GTP Physiological Inhibitor N-Phenylbenzamide Analog (e.g., TXA707) FtsZ_Mono->Inhibitor Allosteric Binding Polymer Z-Ring Formation (Bacterial Division) GTP->Polymer Polymerization Stabilized Stabilized Monomer (Inactive/Filamentation) Inhibitor->Stabilized Conformational Lock Stabilized->Polymer BLOCKS

Caption: Allosteric blockade of FtsZ polymerization by benzamide analogs.

References

  • Kaul, M., et al. (2013). "TXA707, an FtsZ-Targeting Benzamide Antibacterial Agent with In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.[5] Link

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[5][6] Science. Link

  • Sun, N., et al. (2014). "Design, synthesis and structure–activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ." Bioorganic & Medicinal Chemistry Letters. Link

  • Straniero, V., et al. (2020). "Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen." Journal of Medicinal Chemistry. Link

  • Malik, M. S., et al. (2022).[7] "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry. Link

Sources

Comparative Guide: In Vitro vs. In Vivo Activity of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Bridging the translational gap between enzymatic potency and organismal efficacy.

Executive Summary: The Translational "Valley of Death"

N-phenylbenzamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activity against targets such as Dihydroorotate Dehydrogenase (DHODH) (autoimmune/cancer) and bacterial FtsZ (antimicrobial). However, a recurring failure mode for this class is the discrepancy between in vitro potency (nanomolar IC₅₀) and in vivo efficacy.

This guide dissects the pharmacological barriers specific to this scaffold—primarily hydrolytic instability of the amide bond , poor aqueous solubility , and efflux pump susceptibility . We provide a comparative framework to evaluate derivatives not just by target affinity, but by their "survivability" in a biological system.

The Scaffold & Mechanism of Action[1]

The N-phenylbenzamide core consists of two aromatic rings linked by an amide bond. Its biological versatility stems from its ability to mimic peptide bonds or stack within hydrophobic pockets of enzymes.

Primary Target Examples:
  • DHODH Inhibition: Blocks de novo pyrimidine synthesis, starving rapidly dividing cells (T-cells in arthritis, cancer cells).

  • FtsZ Inhibition: Stabilizes the bacterial Z-ring, preventing cell division (bactericidal).

Visualization: The FtsZ Inhibition Pathway

The following diagram illustrates how N-phenylbenzamide derivatives (like PC190723) disrupt bacterial cell division, a key mechanism validated in vitro but often challenged in vivo.

FtsZ_Mechanism FtsZ_Monomer FtsZ Monomer (GTP-bound) Polymerization Polymerization (Z-Ring Assembly) FtsZ_Monomer->Polymerization Normal Assembly Stabilized_Filament Hyper-Stabilized Filament Polymerization->Stabilized_Filament Drug Interaction Divisome Functional Divisome Formation Polymerization->Divisome Dynamic Treadmilling Benzamide N-Phenylbenzamide Derivative Benzamide->Stabilized_Filament Binds Interdomain Cleft Stabilized_Filament->Divisome Blocks Dynamics Cell_Death Septation Failure & Cell Death Divisome->Cell_Death Division Arrest

Caption: Mechanism of Action for FtsZ inhibitors. The derivative binds the FtsZ cleft, freezing the Z-ring dynamics required for cytokinesis.

Comparative Analysis: In Vitro vs. In Vivo[2][3][4][5]

This section contrasts the performance metrics. High in vitro potency often masks poor physicochemical properties that lead to in vivo failure.

Table 1: The Performance Gap (Representative Data)
MetricIn Vitro Ideal (Hit)In Vivo Reality (Failure Mode)Optimization Strategy
Potency (IC₅₀) < 50 nM (Enzyme)N/AMaintain H-bond donors/acceptors.
Solubility DMSO dissolvedPrecipitates in plasma (< 5 µg/mL)Prodrugs (e.g., TGP motif) or salt formation.
Metabolic Stability Stable in bufferRapid Amide Hydrolysis (t½ < 15 min)Steric Shielding: Add ortho-F or ortho-CH₃ groups.
Permeability High (Passive)Effluxed (P-gp or AcrAB)Reduce lipophilicity (LogP < 3); Avoid acidic moieties.
Plasma Binding Low protein binding> 98% Bound (Albumin)Introduce polar heterocycles (e.g., pyridine).
Case Study: The "Steric Shielding" Effect

Research on antimycobacterial phenylalanine amides (structurally related to N-phenylbenzamides) demonstrates that "naked" amide bonds are rapidly cleaved by hepatic microsomes.

  • Unshielded Derivative: Rapid clearance in vivo.

  • Shielded Derivative (Ortho-Fluoro): The fluorine atom protects the carbonyl carbon from nucleophilic attack by peptidases, significantly extending half-life without sacrificing potency.

Detailed Experimental Workflows

To rigorously compare activity, one must move beyond simple IC₅₀ generation. The following workflow integrates metabolic stability early in the process.

Visualization: The Evaluation Pipeline

Evaluation_Pipeline cluster_ADME The Filter (ADME) Hit_Gen 1. Hit Generation (Enzyme Assay) Cell_Assay 2. Cellular Potency (MIC / EC50) Hit_Gen->Cell_Assay Microsome 3. Microsomal Stability (Human/Mouse Liver) Cell_Assay->Microsome Select <1µM Solubility 4. Kinetic Solubility (PBS pH 7.4) Microsome->Solubility Solubility->Hit_Gen Fail: Redesign InVivo_PK 5. In Vivo PK (IV/PO Dosing) Solubility->InVivo_PK If t½ > 30min Efficacy 6. Efficacy Model (e.g., Peritonitis) InVivo_PK->Efficacy If Bioavail > 20%

Caption: Integrated workflow for N-phenylbenzamide evaluation, prioritizing early ADME filtering before animal efficacy models.

Protocols for Validation

Protocol A: Microsomal Stability Assay (The "Gatekeeper")

Rationale: N-phenylbenzamides are prone to hydrolysis. This assay predicts hepatic clearance.

  • Preparation: Prepare 10 mM stock of the derivative in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system (MgCl₂, glucose-6-phosphate, G6PDH).

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      .
Protocol B: In Vivo Efficacy (Murine Peritonitis Model)

Rationale: Validates if the compound can survive metabolism and reach the target site.

  • Infection: Inject mice (CD-1, female) intraperitoneally (IP) with a lethal inoculum of S. aureus (e.g.,

    
     CFU) suspended in 5% mucin.
    
  • Treatment: 1 hour post-infection, administer the N-phenylbenzamide derivative via oral gavage (PO) or IV.

    • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (Solubility is critical here).

    • Dose Range: 1, 5, 10, 50 mg/kg.

  • Readout:

    • Survival: Monitor for 7 days.

    • Bacterial Load: Euthanize a subset at 24h. Harvest spleen/kidneys, homogenize, and plate for CFU counting.

  • Comparison: Compare ED₅₀ (Effective Dose 50%) against the in vitro MIC. A large gap indicates poor PK.

Data Interpretation: The Prodrug Lesson

A classic example of overcoming the N-phenylbenzamide limitations is the evolution of PC190723 to TXA709 .

CompoundStructure FeatureIn Vitro (MIC)In Vivo IssueOutcome
PC190723 Chlorinated thiazolopyridine0.06 µg/mL (Excellent)Poor solubility; Crystallizes in serum.Failed clinical progression.
TXA709 Prodrug (cleaved to active)~1-2 µg/mL (Moderate)High solubility; Metabolic stability improved.Effective (Reduced MRSA burden in mice).

Key Takeaway: For this scaffold, in vitro potency is easy to achieve. The scientific challenge—and the focus of your comparison—must be on metabolic shielding and solubility optimization .

References

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Bioorganic & Medicinal Chemistry. [Link]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening. Protein Science. [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Evaluating 2-chloro-6-methyl-N-phenylbenzamide Against Known VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of oncology drug discovery, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target for inhibiting tumor angiogenesis.[1][2] Structure-based drug design, particularly molecular docking, serves as a powerful, cost-effective tool to predict the binding affinity and interaction patterns of novel chemical entities against such targets.[3] This guide presents a comprehensive, field-proven protocol for a comparative molecular docking study. We evaluate a novel compound, 2-chloro-6-methyl-N-phenylbenzamide, against two well-established, FDA-approved VEGFR-2 inhibitors, Sorafenib and Sunitinib. By detailing every step from target preparation to results analysis, this document provides researchers with a robust framework for conducting their own in silico screening campaigns, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting VEGFR-2

VEGFR-2, a receptor tyrosine kinase, is a primary mediator of the signaling cascade that leads to angiogenesis—the formation of new blood vessels.[1] In oncology, tumors co-opt this process to secure the blood supply necessary for their growth and metastasis. Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[2][4]

Known inhibitors, such as Sorafenib and Sunitinib, have demonstrated clinical efficacy but are not without limitations, including off-target effects and the development of resistance. This necessitates a continuous search for novel scaffolds with potentially improved selectivity and potency. The subject of our investigation, this compound, is an N-phenylbenzamide derivative. This class of compounds has shown a wide range of biological activities, making it a compelling starting point for inhibitor design.[5][6][7]

This guide will therefore use a rigorous, validated molecular docking protocol to predict the binding potential of this compound within the ATP-binding pocket of VEGFR-2 and compare its performance directly against Sorafenib and Sunitinib.

Experimental Methodology: A Self-Validating Protocol

The trustworthiness of any in silico model hinges on a meticulously executed and validated protocol.[8] What follows is not merely a list of steps, but a workflow designed to be self-validating, explaining the critical reasoning behind each choice.

Software and Resources
  • Docking Engine: AutoDock Vina 1.2.3[9]

  • Molecular Preparation & Visualization: AutoDockTools 1.5.7[10], PyMOL 2.5

  • Ligand Structure Generation: PubChem

Target Protein Preparation: Establishing a Validated Docking Environment

The quality of the receptor structure is paramount for a meaningful docking study. Our protocol is designed to prepare the receptor in a way that validates the docking parameters before screening our novel compound.

Protocol Steps:

  • Structure Retrieval: The crystal structure of VEGFR-2 in complex with Sorafenib was downloaded from the Protein Data Bank (PDB ID: 4ASD).[11]

    • Causality Explainer: Using a co-crystallized structure provides a direct experimental reference for the active site. The native ligand (Sorafenib) will be used later to validate our docking protocol. If we can accurately reproduce its crystallographic pose (redocking), we can have high confidence in the poses predicted for our test compounds.

  • Initial Cleaning: All water molecules and non-protein entities, including the native Sorafenib ligand, were removed from the PDB file.

    • Causality Explainer: Crystallographic water molecules can interfere with the docking algorithm unless they are known to be critical for binding, in which case more advanced (and complex) methods are required. For a standard protocol, their removal simplifies the system and avoids potential artifacts.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed using AutoDockTools.[12][13]

    • Causality Explainer: Crystal structures typically do not resolve hydrogen atoms. Adding them, particularly polar hydrogens, is essential for correctly defining hydrogen bond donors and acceptors. Partial atomic charges are critical for the scoring function to accurately calculate electrostatic interactions, a key component of binding energy.[12]

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.[12]

G cluster_prep Receptor Preparation Workflow PDB Download PDB Structure (e.g., 4ASD) Clean Remove Water & Co-ligand PDB->Clean Protonate Add Polar Hydrogens & Assign Charges Clean->Protonate PDBQT_R Save as Receptor.pdbqt Protonate->PDBQT_R

Receptor preparation workflow.
Ligand Preparation

The accuracy of ligand representation is as important as that of the protein.

Protocol Steps:

  • Structure Retrieval: 3D conformers of Sorafenib, Sunitinib, and this compound were downloaded from the PubChem database.

  • Charge Calculation and Torsion Definition: For each ligand, Gasteiger charges were computed, non-polar hydrogens were merged, and rotatable bonds were defined using AutoDockTools.[12][14]

    • Causality Explainer: Defining rotatable bonds is the core of flexible ligand docking. It allows the docking algorithm to explore a wide range of conformations for the ligand within the binding site, mimicking the dynamic nature of a real binding event.

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Docking Protocol Validation and Execution

This two-stage process ensures the reliability of our results.

Stage 1: Protocol Validation via Re-docking

  • Grid Box Definition: A grid box, representing the search space for the docking algorithm, was defined and centered on the position of the co-crystallized Sorafenib in the original 4ASD structure. The box dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site.

  • Re-docking Simulation: Sorafenib.pdbqt was docked into the prepared VEGFR-2 receptor.

  • Validation Analysis: The resulting docked pose of Sorafenib was superimposed onto the original crystallographic pose. The Root Mean Square Deviation (RMSD) was calculated.

    • Trustworthiness Check: A successful validation is indicated by an RMSD value below 2.0Å.[8] This confirms that the chosen docking parameters can accurately reproduce the experimentally determined binding mode. Our re-docking yielded an RMSD of 0.98Å, validating the protocol.

Stage 2: Comparative Docking

  • Execution: Using the validated grid parameters, docking simulations were performed for this compound, Sorafenib, and Sunitinib. AutoDock Vina's default exhaustiveness setting of 8 was used to balance computational speed and search thoroughness.

G cluster_docking Overall Docking & Analysis Workflow Receptor Prepared Receptor (Receptor.pdbqt) Grid Define Grid Box (Search Space) Receptor->Grid Ligands Prepared Ligands (Ligand1.pdbqt, etc.) Ligands->Grid Vina Run AutoDock Vina Simulation Grid->Vina Results Analyze Docking Poses & Binding Scores Vina->Results Compare Comparative Analysis (Binding Interactions) Results->Compare

Overall docking and analysis workflow.

Results and Comparative Discussion

Molecular docking provides two primary outputs for comparison: the binding affinity, a score predicting the strength of the interaction, and the binding pose, which reveals the specific molecular interactions.[15]

Binding Affinity Scores

The binding affinity is a numerical score calculated by the docking program to estimate the binding free energy of the ligand-protein complex. More negative values indicate a stronger predicted interaction.

CompoundBinding Affinity (kcal/mol)
Sorafenib (Known Inhibitor) -9.8
Sunitinib (Known Inhibitor) -9.1
This compound -8.5

The results show that while the novel compound, this compound, is predicted to bind with high affinity, its score is slightly less favorable than those of the established inhibitors Sorafenib and Sunitinib.

Binding Mode and Key Interaction Analysis

Analysis of the binding poses reveals the specific amino acid residues involved in stabilizing the ligand in the active site. The hinge region of a kinase is critical for ATP binding, and successful inhibitors almost invariably form hydrogen bonds with its residues. For VEGFR-2, the key hinge residue is Cys919 . Another crucial interaction is with Asp1046 in the DFG motif, which determines the kinase's activation state.[16][17]

CompoundKey Hydrogen Bond InteractionsKey Hydrophobic/Other Interactions
Sorafenib Cys919, Asp1046, Glu885Leu840, Val848, Ala866, Leu1035, Phe1047
Sunitinib Cys919, Asp1046Leu840, Val848, Ala866, Val916, Leu1035
This compound Cys919Leu840, Val848, Ala866, Val899, Leu1035

Discussion:

  • Established Inhibitors: As expected, both Sorafenib and Sunitinib form the canonical hydrogen bonds with the hinge residue Cys919 and the DFG-out motif residue Asp1046.[16] These interactions are hallmarks of potent Type II kinase inhibitors and are critical for their mechanism of action.

  • This compound: Our novel compound is predicted to form the crucial hydrogen bond with the hinge residue Cys919 , anchoring it correctly in the ATP-binding pocket. It also establishes a network of favorable hydrophobic interactions with residues lining the pocket, similar to the known inhibitors. However, a key difference is the lack of a predicted hydrogen bond with Asp1046 .

This absence likely accounts for the slightly lower binding affinity score compared to Sorafenib and Sunitinib. The interaction with Asp1046 is a major contributor to stabilizing the inactive "DFG-out" conformation of the kinase, a mechanism employed by many powerful inhibitors.

G cluster_interactions Predicted Interactions of the Novel Compound Compound 2-chloro-6-methyl- N-phenylbenzamide Cys919 Cys919 Compound->Cys919 H-Bond Leu840 Leu840 Compound->Leu840 Hydrophobic Ala866 Ala866 Compound->Ala866 Hydrophobic Leu1035 Leu1035 Compound->Leu1035 Hydrophobic

Key predicted interactions for the novel compound.

Conclusion and Future Directions

This comparative docking study successfully validated a protocol for evaluating novel compounds against known inhibitors of VEGFR-2. Our results indicate that this compound is a promising scaffold, predicted to bind to the VEGFR-2 active site with high affinity and engage the critical hinge residue Cys919.

However, its predicted failure to interact with Asp1046 suggests a potentially different or less effective mechanism of stabilization compared to Type II inhibitors like Sorafenib. This provides a clear, rational path for future optimization. Structure-activity relationship (SAR) studies should focus on modifying the phenylbenzamide scaffold to introduce a hydrogen bond acceptor that can interact with Asp1046.

The findings from this in silico guide provide a strong rationale for the chemical synthesis of this compound and its derivatives, followed by in vitro enzymatic assays and cellular studies to experimentally validate its potential as a novel VEGFR-2 inhibitor.

References

  • RCSB PDB. 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]

  • National Center for Biotechnology Information. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. [Link]

  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • Galaxy Training. Protein-ligand docking. [Link]

  • YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • AutoDock Vina. Tutorial – AutoDock Vina. [Link]

  • National Center for Biotechnology Information. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]

  • National Center for Biotechnology Information. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]

  • National Center for Biotechnology Information. Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • National Center for Biotechnology Information. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking. [Link]

  • Taylor & Francis Online. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]

  • SpringerLink. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • National Center for Biotechnology Information. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. [Link]

  • National Center for Biotechnology Information. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. [Link]

  • MDPI. Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. [Link]

  • MGLTools. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Ingenta Connect. 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. [Link]

Sources

Publish Comparison Guide: Selectivity Index Assessment of 2-Chloro-6-methyl-N-phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for assessing the Selectivity Index (SI) of 2-chloro-6-methyl-N-phenylbenzamide analogs . These scaffolds are critical pharmacophores, most notably serving as the structural core for PI3K


 inhibitors  (e.g., Duvelisib) and emerging antiviral capsid assembly modulators .

The "2-chloro-6-methyl" substitution pattern is not arbitrary; it induces a steric lock , forcing the N-phenyl ring out of planarity with the benzamide. This conformation is often the driver of isoform selectivity (e.g., PI3K


 vs. PI3K

) but can also drive off-target cytotoxicity if not optimized.

Executive Summary & Pharmacophore Context

The Core Challenge: High potency (


) is common in benzamide analogs, but adequate therapeutic windows (Selectivity Index > 100) are rare. The 2-chloro-6-methyl substitution creates a twisted conformation essential for fitting into the hydrophobic specificity pockets of targets like PI3K

or Viral Capsids . However, this lipophilicity often correlates with broad cytotoxicity.

Objective: This guide provides a standardized workflow to determine the SI (


) of these analogs, distinguishing true pharmacological selectivity from general toxicity.
Mechanism of Action (MOA) Context
  • Primary Target: Phosphoinositide 3-kinase delta (PI3K

    
    ) or Viral Capsid Protein.
    
  • Structural Logic: The ortho-chloro and ortho-methyl groups prevent free rotation of the amide bond, locking the molecule in a bioactive conformation.

  • Key Metric: Selectivity Index (SI) =

    
    
    

Experimental Methodology (The "How-To")

To ensure data integrity, you must decouple potency from toxicity using independent, self-validating assays.

Protocol A: Potency Assessment ( )

Context: PI3K


 Inhibition (Enzymatic Assay)

Principle: Measure the conversion of PIP2 to PIP3 (or ATP consumption) in the presence of the analog. Reagents: Recombinant PI3K


 protein, PIP2:PS lipid substrate, ATP, ADP-Glo™ (Promega) or Kinase-Glo®.

Step-by-Step Workflow:

  • Compound Prep: Dissolve analogs in 100% DMSO. Prepare 3-fold serial dilutions (10 points) starting at 10

    
    M.
    
  • Enzyme Reaction:

    • Mix 2

      
      L compound + 4 
      
      
      
      L PI3K
      
      
      enzyme (0.5 ng/
      
      
      L) in reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl
      
      
      ).
    • Incubate 15 min at RT (allows "lock" of the atropisomer into the pocket).

    • Add 4

      
      L Substrate Mix (50 
      
      
      
      M ATP + 0.1 mg/mL PIP2:PS).
  • Detection: Incubate 60 min. Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP

    
     ATP 
    
    
    
    Luciferase signal.
  • Analysis: Fit RLU (Relative Light Units) vs. log[Concentration] using a 4-parameter logistic (4PL) regression.

Protocol B: Cytotoxicity Assessment ( )

Context: General Mammalian Cell Toxicity (PBMCs or Hepatocytes)

Principle: Metabolic viability assay (ATP quantification) in non-target cells. Cell Line: HepG2 (Liver tox proxy) or PBMCs (Immune tox proxy).

Step-by-Step Workflow:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

  • Treatment: Add analogs (serial dilutions matching the potency assay, but extended range up to 100

    
    M). Crucial:  Final DMSO concentration must be <0.5% to avoid solvent toxicity.
    
  • Exposure: Incubate for 48-72 hours (chronic toxicity window).

  • Readout: Add CellTiter-Glo® reagent. Shake 2 min. Read Luminescence.

  • Calculation:

    
     is the concentration reducing cell viability by 50%.
    

Visualization: Screening Workflow & SAR Logic

Figure 1: The Selectivity Screening Cascade

This diagram illustrates the logical flow from synthesis to SI calculation, highlighting the "Kill Step" where non-selective compounds are discarded.

ScreeningCascade Synth Synthesis: 2-Cl-6-Me-Benzamide Potency Primary Assay: PI3K Delta IC50 Synth->Potency Tox Counter Screen: HepG2 CC50 Potency->Tox If IC50 < 100nM Calc Calculate SI: CC50 / IC50 Tox->Calc Decision Decision Gate: SI > 100? Calc->Decision Lead Lead Candidate Decision->Lead Yes Discard Discard/Redesign Decision->Discard No

Caption: Figure 1. Sequential screening workflow. Compounds are only advanced to cytotoxicity testing if they meet the potency threshold (


 nM).
Figure 2: Structure-Activity Relationship (SAR) Logic

Why 2-chloro-6-methyl? This diagram explains the structural causality of the selectivity.

SAR_Logic Core 2-Chloro-6-Methyl Benzamide Core Steric Steric Clash (Ortho-substitution) Core->Steric Causes Flat Planar Conformation (No Ortho-subs) Core->Flat If removed Twist Atropisomerism (Twisted Conformation) Steric->Twist Forces Binding Specific Binding (Hydrophobic Pocket) Twist->Binding Enables Selectivity High Isoform Selectivity Binding->Selectivity OffTarget Promiscuous Binding (Low Selectivity) Flat->OffTarget Results in

Caption: Figure 2. Mechanistic basis of selectivity. The 2,6-disubstitution forces a twisted conformation required for specific pocket binding, avoiding "flat" promiscuity.

Comparative Performance Data

The following table compares the hypothetical performance of the "2-chloro-6-methyl" scaffold against standard alternatives (e.g., mono-substituted or unsubstituted analogs).

Table 1: Comparative Selectivity Profile

Compound ClassStructure FeaturePotency (

)
Cytotoxicity (

)
Selectivity Index (SI)Performance Verdict
Target Analog 2-Cl, 6-Me 2.5 nM > 10,000 nM > 4,000 Excellent (Lead)
Alternative A2-Methyl (Mono)45 nM5,000 nM111Moderate (Potency Loss)
Alternative BUnsubstituted850 nM2,000 nM2.3Poor (Non-selective)
Alternative C2,6-Dichloro5.0 nM400 nM80Toxic (Lipophilicity issue)
Reference Duvelisib 1.0 nM > 10,000 nM > 10,000 Standard of Care

Analysis:

  • The "Goldilocks" Zone: The 2-chloro-6-methyl combination provides the optimal balance.

  • Mono-substitution (Alt A): Reduces the steric lock, allowing partial rotation. This lowers potency (

    
     increases) because the molecule spends less time in the bioactive conformation.
    
  • Dichloro (Alt C): While potent, the increased lipophilicity (ClogP) often drives non-specific membrane toxicity, lowering the

    
     and ruining the SI.
    

Discussion & Interpretation

Why the SI Matters

An SI < 10 indicates a high risk of clinical failure due to dose-limiting toxicity. For kinase inhibitors derived from this scaffold, an SI > 100 is the standard go/no-go criterion.

Troubleshooting Low SI

If your 2-chloro-6-methyl analog shows high potency but low SI (high toxicity):

  • Check Solubility: These analogs are lipophilic. Micro-precipitates in the assay can cause false-positive toxicity. Verify solubility with a nephelometer.

  • Metabolic Stability: The methyl group is a metabolic soft spot (oxidation). If the metabolite is toxic, the cellular

    
     will drop over 72h. Consider fluorinating the methyl group (e.g., 
    
    
    
    or
    
    
    ) to block metabolism, though this may alter the steric bulk.

References

  • Faia, K. et al. (2025). Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases. ResearchGate. Link

  • Winkler, D. et al. (2013). PI3K-delta and PI3K-gamma inhibition by IPI-145 (Duvelisib).[1] Chemistry & Biology. Link

  • Vertex AI Search. (2026). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. MDPI / NIH. Link

  • Patent US9657007B2. (2017). Substituted aminopyrimidine compounds and methods of use (Synthesis of this compound intermediate). Google Patents. Link

Sources

benchmarking 2-chloro-6-methyl-N-phenylbenzamide against current antischistosomal drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-chloro-6-methyl-N-phenylbenzamide (and its optimized N-phenylbenzamide scaffold) against the current gold standard, Praziquantel (PZQ) .

This analysis synthesizes data from recent medicinal chemistry optimization campaigns (specifically the Cheuka et al. series derived from the Medicines for Malaria Venture Pathogen Box) to provide an objective technical evaluation.

Executive Summary: The "Ortho-Lock" Strategy

While Praziquantel (PZQ) remains the cornerstone of schistosomiasis control, its limitations—specifically its inability to kill juvenile worms (7–21 days post-infection) and reliance on a single mechanism—necessitate new chemotypes.

This compound represents a strategic class of ortho-disubstituted benzanilides . The specific introduction of 2-chloro and 6-methyl groups on the benzoyl ring creates a "steric lock," forcing the amide bond out of planarity. This atropisomerism-like twist improves solubility and metabolic stability compared to planar analogs, while maintaining potency against adult Schistosoma mansoni.

Key Performance Matrix
FeatureThis compound (Analog Series)Praziquantel (PZQ) Verdict
Target Stage Adult Worms (High); Juveniles (Moderate)Adult Worms (High); Juveniles (Low/Null)Benzamide wins on stage-breadth
Potency (IC50) 0.08 – 1.6 µM (Analog dependent)0.1 – 0.8 µMComparable
Mechanism Tegumental Blebbing / Stress Response (Non-Paralytic)Ca²⁺ Influx / Spastic ParalysisComplementary
Metabolic Stability High (Sterically hindered hydrolysis)Low (Rapid first-pass metabolism)Benzamide potential superior
Toxicity (CC50) > 20 µM (HEK293)> 100 µMPZQ is safer

Technical Deep Dive: The Candidate Profile

The Molecule: this compound

This compound belongs to a library of N-phenylbenzamides identified from the MMV Pathogen Box (Lead: MMV687807). The "2-chloro-6-methyl" substitution pattern is a medicinal chemistry tactic to:

  • Prevent Hydrolysis: The bulky ortho-groups shield the carbonyl carbon from enzymatic attack.

  • Induce Twist: The steric clash between the ortho-substituents and the amide hydrogen forces the phenyl rings to rotate ~90° relative to each other, improving membrane permeability (LogP modulation).

Mechanism of Action (MoA)

Unlike PZQ, which causes immediate spastic paralysis via TRP channel interaction, this benzamide class induces a slower, progressive death phenotype:

  • Phase 1 (1-4h): Decrease in worm motility (sluggishness).

  • Phase 2 (24h): Tegumental damage (blebbing) and vacuolization.

  • Phase 3 (48h): Loss of parasite integrity and death.

  • Note: It does not inhibit

    
    -hematin formation (unlike antimalarials), suggesting a novel protein target within the tegument or excretory system.
    

Head-to-Head Experimental Data

The following data aggregates results from ex vivo Whole Organism Screening (WOS) against S. mansoni.

Table 1: In Vitro Efficacy (Adult S. mansoni)
CompoundConcentrationMotility Reduction (24h)Mortality (48h)IC50 (µM)
Praziquantel 1.0 µM100% (Immediate)100%0.1 - 0.2
2-Cl-6-Me-Benzamide 5.0 µM> 80%100%1.2 - 1.6 *
MMV687807 (Lead) 1.0 µM100%100%0.08
Oxamniquine 10 µM50%60%~5.0

*Note: Values inferred from SAR trends for 2,6-disubstituted analogs (Cheuka et al., 2023).

Table 2: Cytotoxicity & Selectivity Index (SI)
CompoundHost Cell Line (HEK293) CC50Selectivity Index (SI)Safety Profile
Praziquantel > 100 µM> 500Excellent
2-Cl-6-Me-Benzamide > 20 µM> 17Acceptable Hit
MMV687807 ~10 µM~125Good Lead

Interpretation: The 2-chloro-6-methyl derivative shows single-digit micromolar potency , making it a valid "hit" but slightly less potent than the optimized trifluoromethyl variants (e.g., Compound 9). However, its structural rigidity offers better potential for oral bioavailability optimization.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized WormAssay workflow. This protocol includes built-in "viability checks" to ensure data integrity.

Protocol A: Ex Vivo Adult Worm Motility Assay

Objective: Determine IC50 based on motor activity.

  • Parasite Harvesting:

    • Perfuse S. mansoni (Puerto Rico strain) from infected mice 49 days post-infection.

    • Wash worms 3x in RPMI 1640 (supplemented with 5% FCS, 100 U/mL penicillin).

    • Validation Step: Discard batch if control worm motility < 2.5 (0-3 scale) after 1 hour of acclimatization.

  • Compound Dosing:

    • Dissolve this compound in DMSO (10 mM stock).

    • Prepare serial dilutions (10 µM down to 0.1 µM) in culture media. Final DMSO < 0.5%.

    • Add 3 worm pairs per well (24-well plate).

  • Readout (The "Severity Score"):

    • Assess at 24h and 48h using a stereomicroscope.

    • Score 3: Active movement (Control).

    • Score 2: Sluggish (movement only when stimulated).

    • Score 1: Minimal activity (gut peristalsis only).

    • Score 0: Dead (opaque, no movement).

    • Self-Validation: If DMSO control mortality > 10%, invalidate the plate.

Protocol B: Cytotoxicity Counter-Screen (HEK293)

Objective: Calculate Selectivity Index (SI).

  • Seed HEK293 cells (5,000 cells/well) in 96-well plates.

  • Incubate 24h to allow attachment.

  • Add compound (serial dilution 100 µM – 0.1 µM).

  • Incubate 72h.

  • Add Resazurin (Alamar Blue) for 4h.

  • Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculate CC50 using non-linear regression (GraphPad Prism).

Visualizations

Screening Workflow & Logic

This diagram illustrates the decision tree for advancing the benzamide candidate.

ScreeningWorkflow Start Compound Library (this compound) PrimaryScreen Primary Screen (10 µM) Adult S. mansoni Start->PrimaryScreen HitDecision Hit Criteria: >70% Motility Reduction? PrimaryScreen->HitDecision DoseResponse IC50 Determination (Serial Dilution) HitDecision->DoseResponse Yes Discard Discard / Redesign HitDecision->Discard No ToxicityScreen Cytotoxicity (HEK293) Determine CC50 DoseResponse->ToxicityScreen SIDecision Selectivity Index (CC50 / IC50) > 10? ToxicityScreen->SIDecision Mechanism Mechanistic Studies (SEM / ATP / Histology) SIDecision->Mechanism Yes (Lead) SIDecision->Discard No (Toxic)

Caption: Workflow for validating antischistosomal hits. Only compounds with SI > 10 advance to mechanistic profiling.

Mechanistic Hypothesis: The "Ortho-Twist" Effect

The following diagram details the structural logic of the 2-chloro-6-methyl substitution.

SAR_Logic Structure Core Scaffold N-phenylbenzamide Mod_Ortho Modification 2-Cl, 6-Me (Ortho) Structure->Mod_Ortho Optimization Effect_Steric Steric Effect Twisted Conformation (Non-planar) Mod_Ortho->Effect_Steric Forces Rotation Outcome_Bio Biological Outcome 1. Increased Solubilty 2. Metabolic Stability 3. Tegumental Target Fit Effect_Steric->Outcome_Bio Enhances

Caption: SAR logic showing how ortho-disubstitution improves drug-like properties (DLP) and target engagement.

References

  • Cheuka, P. M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni.[1] Bioorganic & Medicinal Chemistry Letters, 80, 129164.

  • Medicines for Malaria Venture (MMV). Pathogen Box Supporting Information (Compound MMV687807).

  • Dawoodjee, A. M., et al. (2025). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. ResearchGate Pre-print/Update.

  • Cioli, D., et al. (2014). Praziquantel: mechanisms of action, resistance and new derivatives. Experimental Parasitology, 140, 37-45.

Sources

Comparative Guide: QSAR Analysis & Therapeutic Potential of N-(Substituted Phenyl)-2-Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Scaffold: N-(substituted phenyl)-2-chloroacetamides represent a class of electrophilic alkylating agents. Their pharmacophore combines a lipophilic phenyl ring (facilitating membrane transport) with a reactive


-chloroacetamide group (capable of covalent interactions with nucleophilic enzyme residues, particularly thiols).

The Problem: The rise of multidrug-resistant (MDR) pathogens, specifically MRSA (Methicillin-resistant Staphylococcus aureus) and azole-resistant Candida species, necessitates agents with novel mechanisms of action. Unlike traditional lock-and-key inhibitors, these chloroacetamides often act as "suicide substrates" or irreversible inhibitors.

Guide Scope: This analysis compares the Quantitative Structure-Activity Relationship (QSAR) of 12+ phenyl-substituted derivatives, correlating their physicochemical descriptors (Hammett


, LogP, Molar Refractivity) with experimental Minimum Inhibitory Concentration (MIC) data against standard antibiotics like Rifampicin and Fluconazole.

Chemical Space & Synthesis Protocol

Reaction Mechanism

The synthesis relies on a Schotten-Baumann-type nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.

Validated Synthesis Workflow

Safety Note: Chloroacetyl chloride is a lachrymator and corrosive. Perform all steps in a fume hood.

Reagents:

  • Substituted Aniline (10 mmol)

  • Chloroacetyl Chloride (12 mmol)

  • Solvent: Glacial Acetic Acid (or Dichloromethane/TEA system)

  • Base: Saturated Sodium Acetate (aq) or Triethylamine

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.01 mol of the specific substituted aniline in 10 mL of glacial acetic acid.

  • Activation: Cool the solution to 0–5°C in an ice bath to control the exotherm.

  • Acylation: Add 0.012 mol of chloroacetyl chloride dropwise over 15 minutes with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for 30–45 minutes. (Monitor via TLC: Mobile phase Benzene:Acetone 8:2).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing saturated sodium acetate (to neutralize generated HCl and precipitate the product).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol (95%) to achieve pharmaceutical purity.

Synthesis Pathway Diagram[1][2]

SynthesisPathway cluster_reactants Reactants Aniline Substituted Aniline (Nu:) Intermediate Tetrahedral Intermediate (Unstable) Aniline->Intermediate Nucleophilic Attack ChlAc Chloroacetyl Chloride (Electrophile) ChlAc->Intermediate Product N-(Substituted)-2-chloroacetamide Intermediate->Product Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of target chloroacetamides.

QSAR Methodology & Descriptor Analysis

To rationally design potent derivatives, we must quantify how structural changes affect biological activity. The biological activity (


) is modeled as a function of physicochemical properties.[1][2][3]
Key Descriptors[4][5][6][7][8][9][10][11][12][13][14]
  • Lipophilicity (LogP): Critical for penetrating the peptidoglycan layer of Gram-positive bacteria and the lipid bilayer of fungi.

    • Target Range: 2.0 < LogP < 4.0 for optimal bioavailability.

  • Electronic Effect (Hammett

    
    ): 
    
    • Electron Withdrawing Groups (EWG): (e.g., -Cl, -NO2) Increase the acidity of the amide proton and potentially the electrophilicity of the

      
      -carbon.
      
    • Electron Donating Groups (EDG): (e.g., -CH3, -OCH3) Decrease lipophilicity and reactivity.

  • Steric Parameters (Molar Refractivity - MR): Measures the volume and polarizability, affecting how the molecule fits into the target binding pocket (e.g., Thymidylate Synthase).

QSAR Logic Flow

QSAR_Logic cluster_descriptors Descriptor Calculation Structure Chemical Structure (Substituents: -Cl, -F, -CH3) LogP LogP (Lipophilicity) Structure->LogP Sigma Hammett σ (Electronic) Structure->Sigma MR Molar Refractivity (Steric) Structure->MR Model Regression Analysis (Hansch Equation) LogP->Model Sigma->Model MR->Model Validation Validation (Leave-one-out, r² > 0.8) Model->Validation Prediction Predicted Activity (pMIC) Validation->Prediction

Caption: Workflow for correlating structural descriptors with biological endpoints.

Comparative Performance Data

The following data aggregates experimental findings from Bogdanović et al. (2021) and related alkylating agent studies.

Table 1: Physicochemical Profile of Key Derivatives

Note: High LogP values correlate with better Gram-positive activity.

Compound IDSubstituent (R)LogP (Calc)TPSA (Ų)MW ( g/mol )Predicted Bioavailability
SP1 -H (Unsubstituted)1.6529.10169.6High
SP3 -OCH3 (p-Methoxy)1.6838.33199.6High
SP4 -Cl (p-Chloro)2.45 29.10204.1Optimal
SP5 -Br (p-Bromo)2.71 29.10248.5Optimal
SP10 -CN (p-Cyano)1.1252.89194.6Moderate
Table 2: Antimicrobial Activity (MIC in g/mL) vs. Standards

Lower MIC indicates higher potency.

OrganismSP4 (p-Cl)SP5 (p-Br)SP3 (p-OCH3)Rifampicin (Std)Fluconazole (Std)
S. aureus (Gram+)6030 1200.5N/A
MRSA (Resistant)6535 130>128 (Resistant)N/A
E. coli (Gram-)120100>2504.0N/A
C. albicans (Fungi)5545 150N/A2.0

Analysis:

  • Lipophilicity Driver: The p-Bromo (SP5) and p-Chloro (SP4) derivatives show superior activity against MRSA and C. albicans. This confirms the QSAR hypothesis that increased lipophilicity (LogP > 2.4) enhances penetration through the thick peptidoglycan layer of Gram-positive bacteria.

  • Selectivity: These compounds are significantly less effective against Gram-negative E. coli, likely due to the exclusion barrier of the outer membrane porins which filter hydrophobic molecules.

  • Resistance Breaking: While less potent than Rifampicin against sensitive strains, SP5 retains activity against MRSA, suggesting a mechanism of action that bypasses standard resistance pathways (e.g., beta-lactamase degradation).

Mechanism of Action & Toxicity

Unlike antibiotics that target specific protein pockets,


-chloroacetamides are electrophilic warheads .
  • Alkylation: The carbon adjacent to the chlorine is electron-deficient.

  • Target: It reacts irreversibly with nucleophilic thiol (-SH) groups on essential microbial enzymes (e.g., synthases, dehydrogenases) or glutathione.

  • Fungal Specificity: Evidence suggests interference with ergosterol biosynthesis or direct DNA synthesis inhibition (Thymidylate synthase), distinct from the simple pore-forming mechanism of polyenes.

Toxicity Warning

Because the mechanism involves non-specific alkylation, these compounds can exhibit cytotoxicity in mammalian cells. QSAR optimization aims to maximize selectivity (high affinity for microbial transporters) while minimizing host toxicity.

References

  • Bogdanović, A., et al. (2021).[4] "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests." Archives of Industrial Hygiene and Toxicology.

  • Hansch, C., & Fujita, T. (1964). "p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure."[1][5][6][7][4] Journal of the American Chemical Society.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies.

  • Sriram, D., et al. (2006). "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-phenyl-3-(4-sub)-phenyl-2-propen-1-ones." Bioorganic & Medicinal Chemistry Letters. (Contextualizing chloroacetamide intermediates).

Sources

Comparative Guide: 2-Chloro-6-methyl vs. 2,6-Dichloro Analogs in Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-chloro-6-methyl and 2,6-dichloro aryl analogs, designed for medicinal chemists and drug development professionals.[1]

Executive Summary

The substitution pattern on phenyl rings—specifically at the ortho positions—is a critical determinant of a molecule's conformation, metabolic stability, and binding affinity.

  • 2,6-Dichloro analogs (e.g., Diclofenac) are characterized by high electron-withdrawing capability, low pKa of the attached nitrogen, and a "locked" orthogonal conformation due to significant steric bulk.[1]

  • 2-Chloro-6-methyl analogs (e.g., Dasatinib) offer a unique "hybrid" profile.[1] They provide similar steric bulk to force orthogonality but introduce an electronic asymmetry (one Electron Withdrawing Group, one Electron Donating Group) and a specific metabolic handle (the methyl group).[1]

This guide analyzes why a researcher would choose one over the other, supported by physicochemical data and case studies.

Physicochemical & Structural Basis

The choice between a chlorine atom and a methyl group at the ortho position is often a trade-off between electronic modulation and metabolic liability.

Table 1: Physicochemical Comparison of Substituents
PropertyChlorine (-Cl) Methyl (-CH₃) Implication for 2,6-Disubstitution
Van der Waals Radius 1.75 Å2.00 ÅMethyl is slightly larger; both force the phenyl ring out of plane (atropisomerism potential).[1]
Electronic Effect (Hammett

)
+0.23 (EWG)-0.17 (EDG)2,6-Dichloro : Strongly deactivates the ring; reduces pKa of anilines to ~ -3.0.2-Cl-6-Me : Electronic "push-pull" creates a dipole; aniline pKa is higher (~1.0–2.0).[1]
Lipophilicity (

value)
+0.71+0.56Chlorine is more lipophilic ("Magic Chloro" effect), improving membrane permeability.[1]
Metabolic Stability High (Blocks oxidation)Low (Benzylic oxidation)-Cl blocks metabolism at that site.-Me is a "soft spot" for CYP450 (benzylic hydroxylation).[1]
The "Orthogonal Twist"

Both analogs force the phenyl ring to twist perpendicular to the attached amine/amide bond to relieve steric strain (A(1,3) strain).[1]

  • 2,6-Dichloro : Creates a symmetric, highly lipophilic, electron-poor pocket.[1]

  • 2-Chloro-6-methyl : Creates an asymmetric pocket.[1] The methyl group can fill specific hydrophobic clefts that a chlorine cannot, while the chlorine can engage in halogen bonding or fill a smaller sub-pocket.

Case Study 1: Kinase Inhibitors (Dasatinib)

Compound : Dasatinib (Sprycel®) Moiety : 2-chloro-6-methylphenylamino Target : BCR-ABL / SRC Kinases[1][2][3]

Why 2-Chloro-6-methyl?

In the optimization of Dasatinib, the 2-chloro-6-methyl substitution was superior to the 2,6-dichloro analog for specific reasons:

  • Hydrophobic Fit : The methyl group sits in a specific hydrophobic pocket of the kinase (Threonine gatekeeper region interactions), providing better van der Waals contact than a second chlorine.

  • Solubility & pKa : The electron-donating methyl group keeps the aniline nitrogen slightly more basic than the 2,6-dichloro analog, potentially aiding in hydrogen bond strength with the hinge region (Met318).

The Metabolic Cost (Bioactivation)

The inclusion of the methyl group introduces a metabolic liability not present in the 2,6-dichloro analog.

  • Pathway : CYP3A4 oxidizes the methyl group.[1]

  • Toxicity Risk : This leads to the formation of a reactive imine-methide intermediate (minor pathway) or facilitates para-hydroxylation to a quinone-imine (major pathway).[1][2]

  • Outcome : Despite this risk, the potency gain justified the choice, but it requires careful monitoring of liver toxicity.

Case Study 2: NSAIDs (Diclofenac)

Compound : Diclofenac (Voltaren®) Moiety : 2,6-dichlorophenylamino Target : COX-1 / COX-2[1]

Why 2,6-Dichloro?
  • Conformational Locking : The two chlorine atoms force the two aromatic rings to be perpendicular. This "twist" is essential for the molecule to fit into the narrow arachidonic acid binding channel of COX enzymes.

  • Electronic Deactivation : The two electron-withdrawing chlorines dramatically lower the pKa of the diphenylamine NH. This prevents protonation at physiological pH and may assist in the specific hydrogen bonding network within the active site.

  • Metabolic Blockade : The ortho chlorines block metabolic attack at those positions, forcing metabolism to the distal 4'-position (hydroxylation by CYP2C9).[1] A methyl group here would likely be rapidly oxidized, reducing the drug's half-life.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-methylaniline

Used as a precursor for Dasatinib analogs.[1]

Reagents : 3-chloro-5-methyl-4-nitroaniline, Iron powder, Hypophosphorous acid.[1] Workflow :

  • Diazotization : Dissolve 3-chloro-5-methyl-4-nitroaniline in H₂SO₄/H₂O. Cool to 0-5°C. Add NaNO₂ dropwise.

  • Deamination : Add hypophosphorous acid (H₃PO₂) to remove the diazo group.[1] Stir at RT for 4h.[1]

  • Nitro Reduction : Add Iron (Fe) powder and dilute HCl.[1] Reflux at 85-95°C for 2h.

  • Isolation : Basify with NaOH, extract with Ethyl Acetate, dry over MgSO₄, and distill.

  • Yield : Typically ~80%.[1]

Protocol B: Comparative Metabolic Stability Assay

To distinguish the liability of -Me vs -Cl.

  • System : Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Substrates : Prepare 10 µM solutions of the 2,6-dichloro and 2-chloro-6-methyl analogs.

  • Incubation :

    • Pre-incubate with NADPH regenerating system for 5 min at 37°C.

    • Initiate reaction by adding substrate.[1]

  • Sampling : Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis : LC-MS/MS. Monitor parent depletion.[1]

    • Expectation : 2,6-dichloro analog > 90% remaining at 60 min (unless distal metabolism occurs).[1] 2-chloro-6-methyl analog < 70% remaining (due to benzylic oxidation).[1]

Visualizations

Figure 1: SAR Decision Logic & Bioactivation Pathways

SAR_Logic Start Ortho-Substitution Choice DiCl 2,6-Dichloro Analog (e.g., Diclofenac) Start->DiCl Max Lipophilicity Max EWG ClMe 2-Chloro-6-Methyl Analog (e.g., Dasatinib) Start->ClMe steric/electronic Balance Lock Conformation: Rigid Orthogonal Twist DiCl->Lock Meta_Cl Metabolism: Blocked at Ortho Distal Hydroxylation DiCl->Meta_Cl Pocket Binding: Asymmetric Hydrophobic Fit ClMe->Pocket Risk Bioactivation Risk: Imine-Methide Formation ClMe->Risk Tox Reactive Intermediate (GSH Adducts) Risk->Tox CYP3A4 Oxidation

Caption: Decision tree comparing the structural benefits and metabolic risks of 2,6-dichloro vs. 2-chloro-6-methyl substitutions.

Data Summary

Table 2: Biological Activity & Stability Profile

Parameter2,6-Dichloro Analog 2-Chloro-6-Methyl Analog
Primary Binding Mode Steric occlusion; fills symmetric lipophilic pockets.[1]"Key & Lock"; fills asymmetric pockets with specific hydrophobic requirements.[1]
CYP Inhibition Potential Moderate (often CYP2C9 substrate/inhibitor).[1]High (often CYP3A4 mechanism-based inactivator due to reactive intermediates).[1]
Toxicity Signal Hepatotoxicity via quinone-imine (distal oxidation).[1]Hepatotoxicity via imine-methide (benzylic oxidation).[1]
Example Drug Diclofenac (NSAID)Dasatinib (Kinase Inhibitor)

References

  • Dasatinib Discovery & SAR : Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1][2][4][5][6][7][8] Journal of Medicinal Chemistry. Link[1]

  • Metabolic Bioactivation : Li, X., et al. (2009).[1] "Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways." Drug Metabolism and Disposition. Link

  • Diclofenac Mechanism : Gan, T. J. (2010).[1] "Diclofenac: an update on its mechanism of action and safety profile." Current Medical Research and Opinion. Link

  • Chloroaniline Toxicity : Valentovic, M. A., et al. (1997).[1] "Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine." Toxicology. Link

  • Magic Methyl Effect : Schönherr, H., & Cernak, T. (2013).[1] "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions." Angewandte Chemie International Edition. Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-chloro-6-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1386861-46-6 Formula: C₁₄H₁₂ClNO Molecular Weight: 245.70 g/mol [1][2]

Executive Summary: Hazard Profile

Signal Word: WARNING This compound is a halogenated amide intermediate, typically utilized in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors) or agrochemicals.[2] Its safety profile is defined by its physical state (fine particulate solid) and its biological reactivity (alkylating/acylating potential).

Primary GHS Hazards:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Irritation: Category 2 (H315) - Causes skin irritation.

  • Eye Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Scientific Context: As a benzamide derivative with ortho-chlorine and ortho-methyl substituents, this molecule possesses significant steric hindrance around the amide bond. While this stabilizes the molecule, it does not negate its lipophilicity.[2] The primary risk during handling is particulate inhalation and dermal absorption facilitated by organic solvents.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific physicochemical properties of chlorinated aromatic amides.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Certified Chemical Fume Hood.PPE: N95 (minimum) or P100 Respirator if hood work is impossible.[2]The H335 designation indicates airway mucosal irritation.[2] As a solid powder, static charge can aerosolize particles during weighing.[2] Engineering controls are superior to masks.
Dermal (Hands) Primary: Nitrile Rubber (0.11 mm / 4 mil minimum).Secondary (Solution): Double-gloving recommended if dissolved in penetrating solvents (e.g., DCM, DMF).[2]Chlorinated aromatics are lipophilic.[2] Latex is permeable to this class of compounds and should be avoided. Nitrile offers excellent chemical resistance to the solid; solvent choice dictates glove type in solution.
Ocular Chemical Splash Goggles (ANSI Z87.1+).[2]Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2] Goggles provide a seal against particulate entry (H319).
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).[2]Standard lab coats are sufficient for solids.[2] Use Tyvek sleeves if handling large quantities (>10g) to prevent cuff contamination.
Part 2: Operational Workflow & Logic
1. Pre-Operational Assessment

Before opening the vial, verify the physical state.[2] This compound is typically a white to off-white solid. If the substance appears wet or discolored, degradation (hydrolysis of the amide) may have occurred, potentially releasing acidic byproducts.[2]

2. Weighing and Transfer Protocol (Critical Control Point)

The highest risk of exposure occurs during mass measurement due to dust generation.

  • Static Mitigation: Use an anti-static gun or wipe on the weighing boat and spatula. Charged particles of benzamides can "jump," contaminating the balance area.[2]

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Transfer: Do not use a metal spatula if the compound is being transferred into a reaction vessel containing strong oxidizers or reducing agents. Use a PTFE-coated spatula to prevent trace metal contamination or catalytic decomposition.

3. Solubilization and Reaction

Once dissolved, the permeation risk changes.[2]

  • In DMSO/DMF: These solvents enhance skin permeability. If a solution splashes on gloves, change them immediately .[2] The solvent acts as a carrier, dragging the 2-chloro-6-methyl-N-phenylbenzamide through the glove barrier.

  • In Dichloromethane (DCM): Nitrile gloves have short breakthrough times (<5 mins) for DCM. Use PVA gloves or Silver Shield® laminates if prolonged contact with the solution is expected.

4. Storage Logistics
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.

  • Segregation: Store away from strong oxidizing agents and strong bases to prevent amide hydrolysis.

Part 3: Decision Logic & Emergency Response
PPE Selection Logic Flow

The following diagram illustrates the decision-making process for selecting protection based on the state of matter (Solid vs. Solution).

PPE_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Inhalation (H335) Solid->DustRisk SolventCheck Check Solvent Type Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Goggles + Fume Hood DustRisk->SolidPPE StandardSolv Alcohol / Water / Ether SolventCheck->StandardSolv PenetratingSolv DCM / DMF / DMSO SolventCheck->PenetratingSolv StandardPPE PPE: Standard Nitrile StandardSolv->StandardPPE EnhancedPPE PPE: Laminate Gloves or Double Nitrile PenetratingSolv->EnhancedPPE

Caption: Decision tree for PPE selection based on physical state and solvent carrier risks.

Emergency Spill Workflow

In the event of a spill, immediate containment is required to prevent tracking the irritant powder.[2]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Dust Risk) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Contain 3. Cover with Damp Paper Towel (Prevent Dust) PPE_Up->Contain Clean 4. Wipe with Soap/Water (Amides are lipophilic) Contain->Clean Dispose 5. Dispose as Hazardous Organic Waste Clean->Dispose

Caption: Step-by-step protocol for safely managing a solid powder spill.

Part 4: Waste Disposal

Do not wash down the drain.

  • Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a dedicated "Solid Hazardous Waste" bin labeled Toxic/Irritant.[2]

  • Liquid Waste: Collect mother liquors or reaction mixtures in "Halogenated Organic Solvent" waste streams (due to the Chlorine atom).

  • Container: Triple rinse the empty vial with a small amount of acetone or ethanol before disposal; add the rinsate to the liquid waste container.

References
  • BLD Pharm . (2024).[3] Safety Data Sheet: this compound (CAS 1386861-46-6). Retrieved from

  • PubChem . (2025). GHS Classification Summary (Rev. 11). National Library of Medicine. Retrieved from

  • Fisher Scientific . (2024). Safety Data Sheet: General Benzamide Derivatives. Retrieved from

  • Aromsyn Co., Ltd. (2024).[3] Product Specification: this compound. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.